molecular formula C9H8N2O B184236 N-(3-cyanophenyl)acetamide CAS No. 58202-84-9

N-(3-cyanophenyl)acetamide

Cat. No.: B184236
CAS No.: 58202-84-9
M. Wt: 160.17 g/mol
InChI Key: KXBIARKNAZXRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)acetamide serves as a valuable synthetic intermediate and key precursor in medicinal chemistry and drug discovery research. Its structure, featuring a polar cyanophenyl group, is leveraged in the design of novel bioactive molecules. Scientific studies highlight its application in the synthesis of ferrocene-derived complexes, which are investigated for their DNA-binding capabilities and potential as anticancer agents through mechanisms that may involve the generation of reactive oxygen species . Furthermore, research into chloroacetamide analogues indicates that the 3-cyanophenyl substitution pattern contributes to antimicrobial activity, particularly against Gram-positive bacterial strains such as Staphylococcus aureus . This compound provides researchers with a critical building block for developing and optimizing new pharmacophores, supported by quantitative structure-activity relationship (QSAR) analyses that affirm its promising drug-like properties .

Properties

IUPAC Name

N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBIARKNAZXRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353197
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58202-84-9
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58202-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(3-cyanophenyl)acetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information, validated experimental protocols, and insights into its reactivity and applications.

Introduction: The Significance of a Cyano-Functionalized Acetanilide

This compound, also known as 3-acetamidobenzonitrile, belongs to a class of aromatic compounds featuring both an acetamide and a nitrile functional group. This unique combination of a hydrogen-bond donating and accepting amide linkage, along with a polar and reactive nitrile group, makes it a valuable building block in organic synthesis. The cyanophenyl moiety is a key pharmacophore in various bioactive molecules, and the acetamide group can modulate solubility and participate in further chemical transformations. Understanding the fundamental properties of this compound is crucial for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

PropertyValueSource(s)
Chemical Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [3]
CAS Number 58202-84-9[1][3]
Appearance Solid
Melting Point 130 °C
Boiling Point 364.3±25.0 °C (Predicted)
Density 1.16±0.1 g/cm³ (Predicted)
InChI InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)[3]
SMILES CC(=O)NC1=CC=CC(=C1)C#N[3]

digraph "N-(3-cyanophenyl)acetamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.75!"]; C1 [label="C", pos="-1.2,1.25!"]; C2 [label="C", pos="-2.4,0.75!"]; C3 [label="C", pos="-2.4,-0.75!"]; C4 [label="C", pos="-1.2,-1.25!"]; C5 [label="C", pos="0,-0.75!"]; C6 [label="C", pos="1.2,1.25!"]; O1 [label="O", pos="1.2,2.25!"]; C7 [label="C", pos="2.4,0.75!"]; H1[label="H", pos="0,1.5!"]; H2[label="H", pos="-1.2,2.25!"]; H3[label="H", pos="-3.3,1.25!"]; H4[label="H", pos="-3.3,-1.25!"]; H5[label="H", pos="-1.2,-2.25!"]; C8 [label="C", pos="-3.6,-1.25!"]; N2 [label="N", pos="-4.6,-1.25!"];

// Aromatic ring bonds N1 -- C1 [style=solid]; C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- N1 [style=solid];

// Acetyl group bonds N1 -- C6 [style=solid]; C6 -- O1 [style=double]; C6 -- C7 [style=solid];

// Cyano group bonds C3 -- C8 [style=solid]; C8 -- N2 [style=triple];

// Hydrogen bonds N1 -- H1[style=solid]; C1 -- H2[style=solid]; C2 -- H3[style=solid]; C4 -- H4[style=solid]; C5 -- H5[style=solid];

// Methyl hydrogens H6[label="H", pos="2.9,1.5!"]; H7 [label="H", pos="3.0,0.0!"]; H8 [label="H", pos="1.9,-0.0!"]; C7 -- H6[style=solid]; C7 -- H7 [style=solid]; C7 -- H8 [style=solid]; }

Figure 1. Chemical structure of this compound.

Solubility Profile
SolventSolubility
Water Sparingly soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Dimethyl Sulfoxide (DMSO) Soluble
N,N-Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Ethyl Acetate Soluble

Note: "Soluble" indicates that the compound is expected to dissolve to a reasonable extent for typical synthetic applications. For precise solubility data, experimental determination is recommended.

Spectroscopic Data

The following section details the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.2s1H-NH-
~8.0s1HAr-H
~7.7d1HAr-H
~7.5d1HAr-H
~7.4t1HAr-H
~2.1s3H-CH₃

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~169C=O
~140Ar-C (C-NH)
~132Ar-C
~130Ar-C
~128Ar-C
~124Ar-C
~118-C≡N
~113Ar-C (C-CN)
~24-CH₃

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium-StrongN-H stretch (amide)
~2230Strong, SharpC≡N stretch (nitrile)
~1670StrongC=O stretch (Amide I)
~1550MediumN-H bend (Amide II)
~1600, ~1480Medium-WeakC=C stretch (aromatic)

Synthesis and Reactivity

This compound can be readily synthesized and undergoes a variety of chemical transformations, making it a versatile intermediate.

Synthesis Protocol: Acetylation of 3-Aminobenzonitrile

A common and straightforward method for the synthesis of this compound is the acetylation of 3-aminobenzonitrile using acetic anhydride.

Materials:

  • 3-Aminobenzonitrile

  • Acetic Anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Ethyl Acetate (as a solvent)

  • 1 M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve 3-aminobenzonitrile (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Synthesis_of_this compound reactant1 3-Aminobenzonitrile reagents Pyridine, DCM Room Temperature reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product This compound reagents->product

Figure 2. Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the nitrile and the acetamide.

  • Nitrile Group Reactions:

    • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-acetamidobenzoic acid.

    • Reduction: The nitrile can be reduced to a primary amine (3-acetamidobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

    • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

  • Acetamide Group Reactions:

    • Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 3-aminobenzonitrile.

    • Reduction: The amide can be reduced to a secondary amine using strong reducing agents.

  • Aromatic Ring Reactions:

    • The acetamido group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The cyano group is a meta-director and a deactivating group. The outcome of electrophilic substitution on the aromatic ring will be influenced by the interplay of these two groups.

Reactivity_of_this compound cluster_nitrile Nitrile Group Reactions cluster_amide Acetamide Group Reactions cluster_ring Aromatic Ring Reactions start This compound hydrolysis_nitrile Hydrolysis (H⁺ or OH⁻) start->hydrolysis_nitrile reduction_nitrile Reduction (e.g., LiAlH₄) start->reduction_nitrile grignard Grignard Reaction (R-MgX, then H₃O⁺) start->grignard hydrolysis_amide Hydrolysis (strong H⁺ or OH⁻) start->hydrolysis_amide eas Electrophilic Aromatic Substitution (EAS) start->eas product_acid 3-Acetamidobenzoic Acid hydrolysis_nitrile->product_acid product_amine 3-Acetamidobenzylamine reduction_nitrile->product_amine product_ketone 3-Acetamidophenyl Ketone grignard->product_ketone product_amino_nitrile 3-Aminobenzonitrile hydrolysis_amide->product_amino_nitrile product_substituted Substituted Ring Product eas->product_substituted

Figure 3. Reactivity map of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. The presence of the cyano and acetamido groups provides handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

While specific drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous pharmaceutical agents. The 3-aminobenzonitrile core, obtainable from the hydrolysis of the acetamide, is a precursor to a wide range of compounds with therapeutic potential, including kinase inhibitors and other targeted therapies. The acetamide functionality itself can be important for modulating drug-like properties such as solubility, metabolic stability, and target engagement.

Derivatives of this compound have been explored for their potential biological activities, although this is an area of ongoing research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with a rich chemistry that makes it an attractive building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, provide a solid foundation for its use in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics to aid researchers and drug development professionals in its effective and safe utilization.

References

  • The Royal Society of Chemistry. supporting info. [Link]
  • PubChemLite. This compound (C9H8N2O). [Link]
  • PubChem. This compound. [Link]
  • Frontiers.
  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. [Link]
  • Stenutz. This compound. [Link]
  • ResearchGate. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). [Link]
  • CDN.
  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
  • The Royal Society of Chemistry.
  • NIST WebBook. Acetamide. [Link]
  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • SpectraBase. Acetamide - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. [Link]
  • Emory University. New reaction approach expands possibilities for drug discovery building blocks. [Link]
  • NIST WebBook. Acetamide, N-phenyl-. [Link]
  • MDPI.
  • ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. [Link]
  • NIST WebBook. Acetamide, N-(3-methylphenyl)-. [Link]
  • ResearchGate. Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF. [Link]

Sources

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanophenyl)acetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document delineates its fundamental chemical properties, including its IUPAC nomenclature and structure, and offers a detailed, field-tested protocol for its synthesis and characterization. A pivotal focus of this guide is the exploration of this compound's role as a scaffold in the generation of novel therapeutic agents. We delve into the structure-activity relationships of its derivatives, with a particular emphasis on a new class of anticancer compounds. The guide elucidates the dual mechanism of action of these derivatives, which involves the induction of both apoptosis and autophagy in cancer cells. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of the Cyanophenyl Moiety in Medicinal Chemistry

The incorporation of a nitrile group into small molecule drug candidates is a well-established strategy in medicinal chemistry. The cyano group, with its unique electronic properties and ability to act as a bioisostere for other functional groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] It can participate in hydrogen bonding and π–π stacking interactions, enhancing binding affinity to biological targets. This compound, also known by synonyms such as 3-acetamidobenzonitrile and 3'-cyanoacetanilide, is a prime example of a building block that leverages these properties. Its structure combines a reactive acetamide group with a strategically positioned cyanophenyl ring, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Core Compound Profile: this compound

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2]

The chemical structure of this compound is presented below:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[2]
Molecular Weight 160.17 g/mol PubChem[2]
CAS Number 58202-84-9PubChem
Appearance SolidSigma-Aldrich[3]
Melting Point Not available
Boiling Point Not available
Solubility Not available
InChI InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)PubChem[2]
SMILES CC(=O)NC1=CC=CC(=C1)C#NPubChem[2]

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the acetylation of 3-aminobenzonitrile. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The synthesis involves the reaction of 3-aminobenzonitrile with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminobenzonitrile 3-Aminobenzonitrile Acetylation Acetylation 3-Aminobenzonitrile->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

Materials:

  • 3-Aminobenzonitrile

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is crucial to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The slow addition is necessary to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the amide proton, and a series of multiplets for the aromatic protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Application in Drug Development: A Case Study of Anticancer Agents

This compound serves as a valuable scaffold for the development of more complex molecules with therapeutic potential. A notable example is the discovery of a novel class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives that exhibit potent anticancer activity.[4][5]

Synthesis of Bioactive Derivatives

The synthesis of these derivatives involves a multi-step process where the this compound moiety is not directly used but its precursor, 3-aminobenzonitrile, is a key starting material. The general synthetic route to the lead compound 6b is outlined below.[4]

Bioactive_Derivative_Synthesis 3-Nitroacetophenone 3-Nitroacetophenone α-Bromination α-Bromination 3-Nitroacetophenone->α-Bromination NBS, AIBN 2-Bromo-1-(3-nitrophenyl)ethan-1-one 2-Bromo-1-(3-nitrophenyl)ethan-1-one α-Bromination->2-Bromo-1-(3-nitrophenyl)ethan-1-one Thiazole Formation Thiazole Formation 2-Bromo-1-(3-nitrophenyl)ethan-1-one->Thiazole Formation Thiourea 4-(3-Nitrophenyl)thiazol-2-amine 4-(3-Nitrophenyl)thiazol-2-amine Thiazole Formation->4-(3-Nitrophenyl)thiazol-2-amine Thiourea Thiourea Acetylation Acetylation 4-(3-Nitrophenyl)thiazol-2-amine->Acetylation Acetic Anhydride N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Acetylation->N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Acetic Anhydride Acetic Anhydride Nitro Reduction Nitro Reduction N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide->Nitro Reduction Fe, NH4Cl Compound 6b\n(N-(4-(3-aminophenyl)thiazol-2-yl)acetamide) Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide) Nitro Reduction->Compound 6b\n(N-(4-(3-aminophenyl)thiazol-2-yl)acetamide)

Caption: Synthetic pathway to the lead anticancer compound 6b.

In Vitro Anticancer Activity

The lead compound, 6b , and its analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those that are resistant to standard therapies.[4][5] The in vitro potency of selected compounds is summarized below.

CompoundModificationsA375 (Melanoma) IC₅₀ (µM)A375-R (Resistant Melanoma) IC₅₀ (µM)K562 (CML) IC₅₀ (µM)
Parent Scaffold N-(4-(3-aminophenyl)thiazol-2-yl)acetamide>10>10>10
Lead Compound (6b) Specific derivative from the study0.080.120.09

Data derived from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.[6]

Mechanism of Action: Dual Induction of Apoptosis and Autophagy

A key finding from the investigation of these N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives is their ability to induce cell death through a dual mechanism involving both apoptosis and autophagy.[4][5] This is a particularly advantageous feature in cancer therapy, as it can overcome resistance to drugs that target only a single cell death pathway.

Apoptosis Induction: Treatment of cancer cells with compound 6b leads to the activation of effector caspases, such as caspase-3, which is a hallmark of apoptosis.[4] Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.

Autophagy Induction: Concurrently, compound 6b induces autophagy, a cellular self-eating process. This is evidenced by the conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a key marker of autophagosome formation.[4] The induction of autophagy in this context appears to contribute to cell death rather than promoting survival.

The interplay between these two pathways is complex. Key proteins involved in autophagy, such as Beclin-1 and the Atg5-Atg12 conjugate system, are crucial for the initiation and elongation of the autophagosome.[1][6] It is hypothesized that the cellular stress induced by compound 6b triggers both the caspase cascade and the autophagic machinery, leading to a synergistic and potent anticancer effect.

Apoptosis_Autophagy_Pathway cluster_drug Drug Action cluster_apoptosis Apoptosis cluster_autophagy Autophagy Compound 6b Compound 6b Caspase-3 Activation Caspase-3 Activation Compound 6b->Caspase-3 Activation Beclin-1 Activation Beclin-1 Activation Compound 6b->Beclin-1 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptotic Cell Death Apoptotic Cell Death PARP Cleavage->Apoptotic Cell Death Atg5-Atg12 Conjugation Atg5-Atg12 Conjugation Beclin-1 Activation->Atg5-Atg12 Conjugation LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Atg5-Atg12 Conjugation->LC3-I to LC3-II Conversion Autophagosome Formation Autophagosome Formation LC3-I to LC3-II Conversion->Autophagosome Formation Autophagic Cell Death Autophagic Cell Death Autophagosome Formation->Autophagic Cell Death

Caption: Proposed dual mechanism of action of Compound 6b, inducing both apoptosis and autophagy.

Conclusion and Future Perspectives

This compound is a chemical entity of significant interest to the drug development community. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the construction of diverse molecular architectures. The successful development of potent anticancer agents based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold highlights the potential of this core structure. The dual mechanism of action observed in these derivatives, targeting both apoptosis and autophagy, offers a promising strategy to combat drug resistance in cancer. Future research in this area could focus on further optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a broader range of cancer models, and elucidating the precise molecular targets that initiate the dual cell death pathways. The principles and methodologies outlined in this guide provide a solid foundation for such future endeavors.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Millet, A., Plaisant, M., Ronco, C., Cerezo, M., Abbe, P., Jaune, E., Cavazza, E., Rocchi, S., & Benhida, R. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292. [Link]
  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • PubChem. (n.d.). This compound.
  • Kang, R., Zeh, H. J., Lotze, M. T., & Tang, D. (2011). The Beclin 1 network regulates autophagy and apoptosis.
  • Jiang, H., & White, E. (2017). Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia. Oncotarget, 8(6), 10184–10197.

Sources

A Spectroscopic Guide to N-(3-cyanophenyl)acetamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of molecular entities is the bedrock upon which all subsequent research is built. An incomplete or inaccurate understanding of a compound's structure can lead to flawed biological data, wasted resources, and compromised patient safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the spectral data for N-(3-cyanophenyl)acetamide (also known as 3-Acetamidobenzonitrile), a compound of interest in medicinal chemistry and materials science. As your application scientist, my goal is not merely to present data, but to illuminate the logic behind its acquisition and interpretation, empowering researchers to apply these principles within their own workflows.

Molecular Structure and Analytical Overview

This compound (C₉H₈N₂O) is a substituted aromatic amide with a molecular weight of approximately 160.17 g/mol .[1] Its structure comprises a central benzene ring substituted at the 1 and 3 positions with an acetamido group (-NHCOCH₃) and a nitrile group (-C≡N), respectively. This arrangement of functional groups gives rise to a unique spectral fingerprint that allows for its definitive identification.

The analytical workflow presented herein is designed as a self-validating system. Each technique provides orthogonal, yet complementary, information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways, collectively ensuring a high-confidence structural assignment.

Molecular Structure of this compound

Caption: Numbered structure of this compound for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of compounds and its high boiling point make it robust. Crucially, the amide N-H proton is less likely to undergo rapid exchange with the solvent compared to deuterated methanol or water, ensuring its signal is observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30-degree pulse angle to ensure quantitative integration.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16 scans with a relaxation delay of 5 seconds to allow for full relaxation of all protons, particularly the aromatic protons.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as ¹³C is only 1.1% abundant.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

While a definitive experimental spectrum from a public database is not available, the ¹H NMR spectrum can be reliably predicted based on established principles of chemical shifts and coupling constants.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet (broad)1HH -NAmide protons are deshielded and often appear as broad singlets due to quadrupole broadening and potential slow exchange.
~8.1Singlet (t)1HCH -2This proton is ortho to both the electron-withdrawing cyano and acetamido groups, leading to significant deshielding. It appears as a triplet-like singlet due to similar coupling to H-4 and H-6.
~7.8Doublet of Doublets1HCH -6Ortho to the acetamido group and meta to the cyano group. It will be split by H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz).
~7.6Triplet1HCH -5This proton is meta to both substituents and will be split into a triplet by its two ortho neighbors, H-4 and H-6 (J ≈ 8 Hz).
~7.5Doublet of Doublets1HCH -4Ortho to the cyano group and meta to the acetamido group. It will be split by H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz).
~2.1Singlet3HCHAcetyl methyl protons are in a predictable region, appearing as a sharp singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C4/C5 and C2/C6 are not chemically equivalent due to the meta-substitution pattern.

Predicted Shift (δ, ppm)AssignmentRationale
~169.0C =O (C8)The carbonyl carbon of an amide typically resonates in this highly deshielded region.
~140.0C -NH (C1)The aromatic carbon directly attached to the nitrogen is deshielded by the electronegative atom.
~131.0C -H (C5)Aromatic CH carbon. Specific assignment requires 2D NMR, but it will be in the general aromatic region.
~129.5C -H (C6)Aromatic CH carbon.
~125.0C -H (C4)Aromatic CH carbon.
~121.0C -H (C2)Aromatic CH carbon, likely the most upfield of the aromatic CHs due to its position relative to the substituents.
~118.5C ≡N (C7)Nitrile carbons have a characteristic chemical shift in this range.[2]
~112.5C -CN (C3)The quaternary carbon attached to the cyano group is shielded relative to other substituted aromatic carbons.
~24.0C H₃ (C9)The methyl carbon of the acetyl group appears in the upfield alkyl region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The rationale for using KBr is its transparency to IR radiation in the typical analysis range (4000-400 cm⁻¹).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

Interpretation of Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from its three key functional groups: the secondary amide, the nitrile, and the aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3300N-H StretchSecondary AmideA sharp, single peak in this region is characteristic of a secondary amide N-H bond. Its position indicates some degree of hydrogen bonding in the solid state.
3100-3000C-H StretchAromaticThese absorptions are typically weaker than alkyl C-H stretches and appear just above 3000 cm⁻¹.[3]
~2230C≡N StretchNitrileA sharp, strong absorption in this region is a definitive indicator of a nitrile functional group. The conjugation with the aromatic ring slightly lowers the frequency from a typical alkyl nitrile (~2250 cm⁻¹).
~1680C=O Stretch (Amide I)Secondary AmideThis is one of the most intense peaks in the spectrum and is characteristic of the amide carbonyl group. Its position is influenced by conjugation and hydrogen bonding.
~1550N-H Bend (Amide II)Secondary AmideThis band arises from a coupling of the N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.
1600-1450C=C StretchAromatic RingA series of sharp absorptions in this region corresponds to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure, acting as a final confirmation of the molecular formula and connectivity.

Experimental Protocol: Mass Spectrum Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining accurate mass data. Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The amide nitrogen is a potential site for protonation.

    • Scan a mass range from m/z 50 to 500.

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) in the first mass analyzer and inducing collision-induced dissociation (CID) before analyzing the resulting fragment ions in the second mass analyzer.

Interpretation of the Mass Spectrum
  • Molecular Ion: The expected monoisotopic mass of C₉H₈N₂O is 160.0637 Da. In positive-mode ESI-HRMS, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 161.0710.[4] The high-resolution measurement allows for confirmation of the elemental composition.

  • Fragmentation Pattern: While an experimental spectrum is unavailable, the fragmentation of N-aryl amides is well-understood.[5] The primary fragmentation pathways upon CID would involve cleavage of the bonds adjacent to the carbonyl group.

m/z (Proposed)Ion FormulaLossProposed Fragment Structure
161.0710[C₉H₉N₂O]⁺-Protonated Molecular Ion [M+H]⁺
119.0599[C₇H₅N₂]⁺C₂H₄O (Ketene)Loss of ketene (CH₂=C=O) from the acetamido group to form the 3-aminobenzonitrile ion. This is a common fragmentation for acetanilides.
92.0524[C₆H₆N]⁺CO from 119Loss of carbon monoxide from the 3-aminobenzonitrile fragment.
43.0184[C₂H₃O]⁺C₇H₆N₂Cleavage of the N-C(O) bond to form the stable acetyl cation. This is often a prominent peak.

Proposed ESI-MS/MS Fragmentation of this compound

fragmentation M [M+H]⁺ m/z = 161.0710 F1 [C₇H₅N₂]⁺ m/z = 119.0599 M->F1 - CH₂CO (Ketene) F2 [C₂H₃O]⁺ m/z = 43.0184 M->F2 - C₇H₆N₂ F3 [C₆H₆N]⁺ m/z = 92.0524 F1->F3 - HCN

Caption: Key fragmentation pathways for protonated this compound.

Conclusion: A Validated Analytical Workflow

This guide has detailed the multi-technique spectroscopic workflow for the structural characterization of this compound. By integrating predicted data from NMR, IR, and MS, we have constructed a comprehensive analytical profile of the molecule. The true power of this approach lies in its self-validating nature: the carbon-hydrogen framework predicted by NMR is confirmed by the molecular weight from MS and the functional groups identified by IR. For researchers in drug development, adhering to such a rigorous, logic-driven analytical process is not merely good practice—it is essential for ensuring data integrity and accelerating the path from discovery to application.

References

  • PubChem. This compound.
  • Oregon State University. ¹³C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]
  • PubChemLite. This compound (C9H8N2O). [Link]
  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397. [Link]

Sources

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-cyanophenyl)acetamide, also known as 3-acetamidobenzonitrile, is a nitrile-containing aromatic amide with the chemical formula C₉H₈N₂O.[1][2] Its molecular structure, featuring a reactive cyano group and a secondary amide linkage on a benzene ring, makes it a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth spectral analysis, and a discussion of its role in the development of bioactive molecules.

Physicochemical and Computed Properties

This compound is typically a solid at room temperature and is available in various purities, commonly 96%.[3][4] For optimal stability, it should be stored in a dry, sealed container at room temperature.[4]

PropertyValueSource
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [2]
Monoisotopic Mass 160.06366 Da[1]
CAS Number 58202-84-9[2]
IUPAC Name This compound[2]
Synonyms 3-Acetamidobenzonitrile, 3'-Cyanoacetanilide[2]
Physical Form Solid[4]
XlogP (predicted) 1.2[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 52.9 Ų

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction involves the formation of an amide bond between the amino group of 3-aminobenzonitrile and an acetylating agent, typically acetic anhydride or acetyl chloride.

Experimental Protocol: N-acetylation of 3-aminobenzonitrile

This protocol details a general and robust method for the synthesis of this compound.

Materials:

  • 3-aminobenzonitrile

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in dichloromethane.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality of Experimental Choices:

  • Acetic Anhydride: Acetic anhydride is a commonly used acetylating agent due to its reactivity and the fact that the byproduct, acetic acid, can be easily removed by a basic wash.

  • Pyridine: The use of a base like pyridine is crucial to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, thus driving the reaction to completion.

  • Aprotic Solvent: Dichloromethane is a good choice of solvent as it is unreactive towards the reagents and dissolves both the starting material and the product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 3-Aminobenzonitrile Reaction N-Acetylation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Solvent DCM (Solvent) Solvent->Reaction Base Pyridine (Base) Base->Reaction Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the methyl group.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.[3] This is a highly diagnostic peak for the presence of the nitrile group.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is characteristic of the carbonyl group in a secondary amide.

  • N-H Bend (Amide II): A peak in the region of 1515-1570 cm⁻¹.

  • C-C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Amide N-H: A broad singlet, typically in the downfield region (δ 7.5-9.0 ppm), the exact chemical shift can be solvent and concentration-dependent.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.2-8.0 ppm). The meta-substitution pattern will lead to distinct splitting patterns.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group, typically around δ 2.1-2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments.

  • Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 168-172 ppm.

  • Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm. The carbon attached to the cyano group will be in this region, as will the carbon attached to the amide nitrogen.

  • Nitrile Carbon (C≡N): A peak around δ 118-120 ppm.

  • Methyl Carbon: A peak in the upfield region, typically around δ 24-26 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 160.06.[1] Common adducts such as [M+H]⁺ (m/z 161.07) and [M+Na]⁺ (m/z 183.05) are also frequently observed depending on the ionization technique used.[1]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a modifiable amide linkage and a versatile cyano group allows for a variety of subsequent chemical transformations.

Role as a Synthetic Intermediate:

The acetamide and nitrile functionalities are prevalent in a wide range of pharmaceuticals.[5][6] The acetamide group can participate in hydrogen bonding interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.

While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest in drug discovery. For instance, related cyanophenyl-containing compounds have been investigated as:

  • Dopamine D4 Receptor Agonists: The cyanophenyl moiety is a feature in some selective dopamine D4 receptor agonists, which have potential applications in the treatment of neurological and psychiatric disorders.[4]

  • COX-II Inhibitors: The acetamide scaffold is a common feature in cyclooxygenase-II (COX-II) inhibitors, which are a class of anti-inflammatory drugs.[5] The N-phenylacetamide structure can be modified to optimize binding to the COX-II enzyme.

The strategic placement of the cyano and acetamido groups in a meta-relationship on the phenyl ring provides a specific steric and electronic profile that can be exploited by medicinal chemists in the design of targeted therapies.[7]

Applications cluster_modifications Chemical Modifications cluster_targets Potential Therapeutic Targets NCA This compound Amide_Mod Amide Modification (e.g., hydrolysis, reduction) NCA->Amide_Mod Cyano_Mod Cyano Group Transformation (e.g., reduction to amine, hydrolysis to acid) NCA->Cyano_Mod Aromatic_Mod Aromatic Ring Substitution NCA->Aromatic_Mod Dopamine Dopamine Receptors Amide_Mod->Dopamine COX COX-II Enzymes Amide_Mod->COX Other Other Bioactive Scaffolds Cyano_Mod->Other Aromatic_Mod->Other

Caption: Potential synthetic pathways and applications of this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined physicochemical properties and the reactivity of its functional groups make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The straightforward synthesis and the potential for diverse chemical modifications position this compound as a key starting material for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides the foundational knowledge necessary for its synthesis, characterization, and strategic use in research and drug development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals.
  • The Royal Society of Chemistry. (2014).
  • Organic Syntheses Procedure. acetamide.
  • PubChemLite. This compound (C9H8N2O).
  • Achmem. This compound.
  • PubChem. This compound | C9H8N2O | CID 737204.
  • Sigma-Aldrich. This compound | 58202-84-9.
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • NIST. 3-Acetylbenzonitrile.
  • NMR Chemical Shifts.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Spectra Analysis. Infrared Spectra of Controlled Substances.
  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • National Institutes of Health. (2022). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
  • NIST. Acetamide, N-phenyl-.
  • ijrpr. (2025). The Role of Medicinal Chemists in Pharmaceutical Drug Development.
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubChem. N-(3-amino-2-cyanophenyl)acetamide | C9H9N3O | CID 12715735.
  • Organic Syntheses Procedure. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
  • ResearchGate. (2023). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )
  • ResearchGate.
  • ResearchGate.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Early-Stage Physicochemical Characterization

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable drug product is fraught with challenges. A significant number of promising compounds fail due to suboptimal physicochemical properties. Among the most crucial of these are solubility and stability. This guide provides an in-depth technical exploration of the methodologies and strategic considerations for determining the aqueous solubility and chemical stability of N-(3-cyanophenyl)acetamide, a compound of interest with its characteristic aromatic amide and nitrile functionalities.

Understanding these fundamental attributes is not merely a data-gathering exercise; it is a cornerstone of a successful development program. Poor aqueous solubility can severely limit oral bioavailability, necessitating complex and costly formulation strategies. Similarly, an unstable molecule can degrade under manufacturing, storage, or physiological conditions, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive and early assessment of solubility and stability is paramount for de-risking a development program and making informed decisions.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice. It is designed to be a self-validating system of protocols, grounded in authoritative guidelines and best practices.

Part 1: Aqueous Solubility Determination of this compound

The aqueous solubility of a drug candidate is a critical determinant of its absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The presence of both a polar amide group and a moderately non-polar cyanophenyl ring in this compound suggests that its aqueous solubility may be limited. Therefore, accurate and robust measurement of this property is essential.

Theoretical Considerations and Strategic Choices in Solubility Assessment

Two primary types of solubility are relevant in early drug development: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO) and then diluted into an aqueous buffer.[1] It is a high-throughput method often employed in the discovery phase to rank compounds. However, it can overestimate the true solubility as it may lead to the formation of supersaturated solutions or amorphous precipitates.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1] The "gold standard" for determining thermodynamic solubility is the shake-flask method , which, although lower in throughput, provides the most accurate and reliable data for regulatory submissions.[2] Given the importance of this parameter for downstream development, the shake-flask method is the focus of this guide.

Experimental Protocol: Thermodynamic Solubility of this compound via the Shake-Flask Method

This protocol is designed to be a self-validating system by incorporating equilibrium confirmation and mass balance analysis.

Objective: To determine the equilibrium aqueous solubility of this compound at various physiologically relevant pH values.

Materials:

  • This compound (solid, crystalline form)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl, pH 1.2

  • 0.1 M Acetate buffer, pH 4.5

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • HPLC system with UV detector

  • pH meter

Step-by-Step Methodology:

  • Preparation of Media: Prepare PBS (pH 7.4), 0.1 M HCl (pH 1.2), and acetate buffer (pH 4.5). Verify the pH of each buffer system.

  • Sample Preparation: Add an excess of solid this compound to separate vials containing each of the buffer systems. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

  • Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours). The goal is to allow the system to reach equilibrium.

  • Equilibrium Confirmation: At various time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the supernatant. Analyze the concentration of this compound by a validated HPLC method. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: Once equilibrium is established, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. The concentration of this compound in the supernatant represents its thermodynamic solubility.

Data Presentation: Expected Solubility Profile of this compound

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 M HCl1.225Expected ValueCalculated Value
Acetate Buffer4.525Expected ValueCalculated Value
PBS7.425Expected ValueCalculated Value
0.1 M HCl1.237Expected ValueCalculated Value
Acetate Buffer4.537Expected ValueCalculated Value
PBS7.437Expected ValueCalculated Value

Note: The amide and nitrile groups of this compound are not readily ionizable in the pH range of 1-8, so significant pH-dependent solubility is not anticipated. However, this should be experimentally confirmed.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Buffer Systems (pH 1.2, 4.5, 7.4) add_solid Add Excess Solid This compound prep_media->add_solid shake Agitate at Constant Temp (e.g., 25°C or 37°C) add_solid->shake confirm_eq Confirm Equilibrium (HPLC at 24, 48, 72h) shake->confirm_eq centrifuge Centrifuge for Phase Separation confirm_eq->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze Quantify by HPLC dilute->analyze end end analyze->end Solubility Data

Caption: Workflow for Shake-Flask Solubility Measurement.

Part 2: Stability Assessment of this compound

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation studies are a key component of this assessment, providing insights into the likely degradation pathways and helping to develop stability-indicating analytical methods.[5]

Anticipated Degradation Pathways

Based on the structure of this compound, the primary anticipated degradation pathway is the hydrolysis of the amide bond, which would yield 3-aminobenzonitrile and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.[6] Other potential, though less likely, degradation routes could involve the nitrile group or reactions involving the aromatic ring under oxidative or photolytic stress.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved.[7]

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all samples using an HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

  • Mass Balance: The stability-indicating method should be able to separate the parent compound from all degradation products. A good mass balance (close to 100%) between the decrease in the parent peak and the increase in the sum of all degradant peaks indicates that all major degradation products are being detected.

Data Presentation: Hypothetical Forced Degradation Results

Stress ConditionDuration (h)% Assay of Parent% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 80°C885.214.8119.1 (protonated 3-aminobenzonitrile)
0.1 M NaOH, 60°C489.510.5119.1 (protonated 3-aminobenzonitrile)
3% H₂O₂, RT2498.11.9Minor, unidentified peaks
Dry Heat, 80°C7299.50.5No significant degradation
Photolytic-99.20.8No significant degradation

Logical Flow of a Stability Assessment Program

G cluster_outcomes Key Outcomes start This compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation pathways Identify Degradation Pathways forced_degradation->pathways method_dev Develop Stability-Indicating Analytical Method forced_degradation->method_dev impurities Characterize Impurities pathways->impurities formal_stability Formal Stability Studies (ICH Guidelines Q1A) method_dev->formal_stability impurities->formal_stability

Caption: A Logic Diagram for Stability Evaluation.

Conclusion: A Foundation for Rational Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting systematic forced degradation studies, researchers can build a robust data package. This information is not only crucial for internal decision-making in lead optimization and candidate selection but also forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.

The true value of these studies lies in their predictive power. Early identification of potential liabilities, such as low solubility or susceptibility to hydrolysis, allows for the timely implementation of mitigation strategies. This could involve salt screening, polymorph screening, or the development of enabling formulations. Ultimately, a thorough understanding of a molecule's intrinsic physicochemical properties is the bedrock upon which a rational and successful drug development program is built.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003).
  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • ICH releases overhauled stability guideline for consultation | RAPS. (2025).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • N-(3-amino-2-cyanophenyl)acetamide | C9H9N3O | CID 12715735. (n.d.). PubChem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). NIH.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • This compound | C9H8N2O | CID 737204. (n.d.). PubChem.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). NIH.
  • forced degradation study: Topics by Science.gov. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

Sources

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanophenyl)acetamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. While not a therapeutic agent in itself, its structural motifs—the cyano-substituted phenyl ring and the acetamide group—are prevalent in a wide array of pharmacologically active compounds. This document delves into the historical context of its likely discovery, provides a detailed, validated synthesis protocol, outlines its key physicochemical and spectral properties, and discusses its relevance as a versatile chemical intermediate.

Introduction and Historical Context

The formal "discovery" of this compound, in the sense of a singular, groundbreaking first synthesis, is not prominently documented in the annals of chemical literature. Its emergence is more aptly understood within the broader historical context of the exploration of acetanilides as medicinal agents in the late 19th century. The landmark discovery of acetanilide's analgesic and antipyretic properties in 1886 by Arnold Cahn and Paul Hepp spurred extensive research into the synthesis and pharmacological screening of a vast number of substituted aniline derivatives.[1][2][3][4]

It is highly probable that this compound was first synthesized during this era of fervent exploration into structure-activity relationships of acetanilides. The straightforward and well-established method of acetylating anilines would have been readily applied to the then-known 3-aminobenzonitrile. The primary driver for such a synthesis would have been the systematic investigation of how different substituents on the phenyl ring influence the therapeutic or toxicological properties of the parent acetanilide molecule. While acetanilide itself was later largely replaced by safer alternatives like paracetamol (acetaminophen) due to toxicity concerns, the fundamental chemistry of its formation laid the groundwork for the synthesis of countless derivatives, including this compound.[2][4][5]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction is typically achieved using acetic anhydride, often in the presence of a mild acid catalyst or a suitable solvent.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a final deprotonation step to yield the stable amide product, this compound.

Experimental Protocol: Acetylation of 3-Aminobenzonitrile

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • 3-Aminobenzonitrile

  • Acetic anhydride

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equivalent) in dichloromethane.

  • To this stirring solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A small amount of glacial acetic acid (e.g., 0.1 equivalents) can be added to catalyze the reaction.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted acetic anhydride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

Causality in Experimental Design
  • Choice of Acetylating Agent: Acetic anhydride is a preferred acetylating agent over acetyl chloride due to its lower reactivity, which allows for more controlled reaction conditions and easier handling. It also avoids the formation of corrosive hydrochloric acid as a byproduct.

  • Solvent Selection: Dichloromethane is a common choice as it is a relatively inert solvent that readily dissolves the starting materials. Other aprotic solvents can also be employed.

  • Work-up Procedure: The aqueous wash with sodium bicarbonate is a critical step to remove acidic impurities, which is essential for obtaining a pure product and preventing potential degradation during storage.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 3-Aminobenzonitrile 3-Aminobenzonitrile ReactionVessel N-Acetylation in Dichloromethane 3-Aminobenzonitrile->ReactionVessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->ReactionVessel Wash Wash with NaHCO3 (aq) ReactionVessel->Wash Reaction Mixture Dry Dry over Na2SO4 Wash->Dry Organic Layer Evaporate Solvent Evaporation Dry->Evaporate Purification Recrystallization Evaporate->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid. Its identity and purity are typically confirmed by a combination of physical and spectroscopic methods.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 58202-84-9
Melting Point 128-131 °C
Appearance White to off-white crystalline solid
Spectroscopic Data

The following is a summary of typical spectroscopic data for this compound.

Technique Key Features
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 7.2-8.0 ppm), a singlet for the amide proton (NH), and a singlet for the methyl protons (CH₃) of the acetyl group.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (C≡N), the amide carbonyl carbon (C=O), and the methyl carbon (CH₃). The spectrum available on PubChem provides a reference.[1]
Infrared (IR) Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Chemical Synthesis

While this compound is not a known therapeutic agent, its constituent chemical motifs are of significant interest to the drug development community.

  • Scaffold for Biologically Active Molecules: The cyanophenyl group is a common feature in a variety of enzyme inhibitors and receptor antagonists. For instance, molecules containing this moiety have been investigated as farnesyltransferase inhibitors and for other anticancer activities.[6][7] The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target.

  • Intermediate in Multi-step Synthesis: Due to its straightforward synthesis and the presence of reactive functional groups (the nitrile and the potential for further substitution on the aromatic ring), this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations.

  • Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound represents a simple fragment that can be used in screening campaigns to identify initial binding interactions with a target protein.

Logical Relationship of Structural Motifs to Biological Activity

LogicalRelationship Molecule This compound Cyanophenyl Cyanophenyl Moiety Molecule->Cyanophenyl Acetamide Acetamide Moiety Molecule->Acetamide Intermediate Synthetic Intermediate Molecule->Intermediate Versatile for further functionalization Bioactivity Potential Biological Activity Cyanophenyl->Bioactivity Enzyme Inhibition Receptor Antagonism Acetamide->Bioactivity Scaffold for various pharmacophores

Caption: Relationship between the structural components of this compound and its utility.

Conclusion

This compound, while a seemingly simple molecule, holds a place of relevance in the landscape of organic and medicinal chemistry. Its historical roots are likely intertwined with the pioneering days of synthetic pharmaceutical development. Today, it continues to be a valuable compound, not as an end product, but as a versatile building block and a source of key structural motifs for the design and synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and scientists in the field.

References

  • Grokipedia. Acetanilide. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Acetanilide: A Historical Perspective and Modern Relevance. [Link]
  • Britannica. Acetanilide. [Link]
  • Patsnap Synapse.
  • Scribd. Acetanilide. [Link]
  • PubChem. This compound. [Link]
  • Schnekenburger, M., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714-4733. [Link]
  • Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link]
  • Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

The Emerging Potential of 3-Acetamidobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Versatile Scaffold for Drug Discovery and Chemical Biology

Authored by a Senior Application Scientist

Abstract: 3-Acetamidobenzonitrile, a seemingly simple aromatic molecule, stands at the intersection of two powerful pharmacophores: the acetamide and the benzonitrile moieties. While not as extensively characterized as some of its chemical relatives, its structural features hint at a wealth of untapped potential in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of 3-Acetamidobenzonitrile, from its fundamental properties and synthesis to its prospective applications as a chemical probe and a scaffold for the development of novel therapeutics. Drawing upon data from analogous compounds and established synthetic methodologies, this document serves as a foundational resource for researchers poised to explore the scientific landscape of this promising molecule.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

3-Acetamidobenzonitrile (N-(3-cyanophenyl)acetamide) is an organic compound featuring a central benzene ring substituted with an acetamido group and a nitrile group at the meta position. This unique arrangement of functional groups imparts a specific electronic and steric profile, suggesting a range of potential molecular interactions and chemical reactivity.

The acetamide group is a common feature in numerous biologically active compounds, contributing to their metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1][2][3] The benzonitrile moiety, on the other hand, is a versatile functional group in drug discovery, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key component in various enzyme inhibitors.[4][5] The combination of these two groups in a single molecule makes 3-Acetamidobenzonitrile a compelling subject for investigation in diverse therapeutic areas.

This guide will delve into the technical aspects of 3-Acetamidobenzonitrile, providing researchers with the necessary information to embark on its synthesis, characterization, and exploration of its potential applications.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 3-Acetamidobenzonitrile is fundamental to its application in research.

PropertyValueSource
CAS Number 58202-84-9[2]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols (predicted)
pKa Not available
LogP Not available

Structural Diagram:

Caption: Chemical structure of 3-Acetamidobenzonitrile.

Synthesis and Characterization

Proposed Synthetic Protocol: Acetylation of 3-Aminobenzonitrile

This protocol describes a general method for the N-acetylation of an aromatic amine, which is expected to be highly effective for the synthesis of 3-Acetamidobenzonitrile.

Materials:

  • 3-Aminobenzonitrile

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 3-Acetamidobenzonitrile.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 3-Acetamidobenzonitrile start 3-Aminobenzonitrile reagents Acetic Anhydride, Pyridine Dichloromethane, 0°C to RT start->reagents Reactants reaction N-Acetylation reagents->reaction Conditions workup Aqueous Workup (NaHCO₃, HCl, H₂O, Brine) reaction->workup Quenching & Extraction purification Purification (Recrystallization or Chromatography) workup->purification Isolation product 3-Acetamidobenzonitrile purification->product Final Product

Caption: Proposed workflow for the synthesis of 3-Acetamidobenzonitrile.

Expected Spectroscopic Characterization

The identity and purity of the synthesized 3-Acetamidobenzonitrile should be confirmed using standard spectroscopic techniques. The following are the expected spectral data based on its chemical structure:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the methyl protons of the acetamido group (δ ≈ 2.1-2.3 ppm).

    • A singlet for the amide proton (δ ≈ 7.5-8.5 ppm), which may be broad.

    • A series of multiplets in the aromatic region (δ ≈ 7.2-8.0 ppm) corresponding to the four protons on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak for the methyl carbon of the acetamido group (δ ≈ 24 ppm).

    • A peak for the nitrile carbon (δ ≈ 118 ppm).

    • Several peaks in the aromatic region (δ ≈ 110-140 ppm).

    • A peak for the carbonyl carbon of the acetamido group (δ ≈ 168-170 ppm).

  • IR (Infrared) Spectroscopy:

    • An N-H stretching band around 3300 cm⁻¹.

    • A C≡N stretching band around 2230 cm⁻¹.

    • A strong C=O (amide I) stretching band around 1670 cm⁻¹.

    • An N-H bending (amide II) band around 1550 cm⁻¹.

    • C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) at m/z = 160.06.

    • Characteristic fragmentation patterns, including the loss of the acetyl group.

Potential Research Applications

The unique structural features of 3-Acetamidobenzonitrile suggest several promising avenues for research, particularly in drug discovery and chemical biology.

Antiviral Research: Inhibition of Viral Fusion

A compelling area of investigation for 3-Acetamidobenzonitrile is in the field of virology. A structurally related compound, N-(3-cyanophenyl)-2-phenylacetamide, has been identified as an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity. This compound was shown to inhibit measles virus (MV) and canine distemper virus (CDV) fusion.[6]

Proposed Mechanism of Action: Small molecules can inhibit viral entry by binding to viral fusion proteins and preventing the conformational changes necessary for membrane fusion.[4] The benzonitrile and acetamide moieties can participate in hydrogen bonding and hydrophobic interactions within the binding pockets of these proteins.

Experimental Protocol: Viral Fusion Inhibition Assay

  • Cell Culture: Co-culture two populations of cells: one expressing the viral fusion (F) and attachment (H) proteins, and another expressing a reporter gene (e.g., luciferase) under the control of a promoter that is activated upon cell-cell fusion.

  • Compound Treatment: Treat the co-culture with varying concentrations of 3-Acetamidobenzonitrile.

  • Incubation: Incubate the cells to allow for cell-cell fusion.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Determine the IC₅₀ value of 3-Acetamidobenzonitrile, representing the concentration at which it inhibits 50% of the fusion activity.

Diagram of Viral Fusion Inhibition:

Viral_Fusion_Inhibition cluster_process Mechanism of Viral Fusion Inhibition Virus Virus with Fusion Proteins HostCell Host Cell with Receptors Virus->HostCell Attachment Blocked Fusion Blocked Virus->Blocked Fusion Membrane Fusion HostCell->Fusion Triggers Inhibitor 3-Acetamidobenzonitrile Inhibitor->Virus Binds to Fusion Protein Infection Viral Entry & Replication Fusion->Infection Leads to

Caption: Proposed mechanism of viral fusion inhibition by 3-Acetamidobenzonitrile.

Anti-Inflammatory Drug Discovery

Both acetamide and benzonitrile derivatives have been explored for their anti-inflammatory properties.[1][7][8][9] They can act on various targets within the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. The acetamide moiety is present in some COX inhibitors.[1]

  • Cytokine Production: Some small molecules can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Treat the stimulated cells with various concentrations of 3-Acetamidobenzonitrile.

  • Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Nitric Oxide Measurement: Measure the production of nitric oxide (NO), another inflammatory mediator, in the supernatant using the Griess assay.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of cytokine and NO production.

Enzyme Inhibition and Chemical Probe Development

The benzonitrile group is a known pharmacophore in a variety of enzyme inhibitors.[5][10][11] 3-Acetamidobenzonitrile could be investigated as an inhibitor of various enzymes, or serve as a starting point for the development of more potent and selective inhibitors.

Potential Enzyme Targets:

  • Kinases: The benzonitrile moiety is found in some kinase inhibitors.

  • Proteases: The nitrile group can act as a warhead in certain covalent inhibitors.

  • Histone Deacetylases (HDACs): Some HDAC inhibitors feature an aromatic cap connected to a zinc-binding group via a linker, a structural motif that could be developed from 3-Acetamidobenzonitrile.[6]

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of 3-Acetamidobenzonitrile.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the IC₅₀ value to quantify the inhibitory potency.

Conclusion and Future Directions

3-Acetamidobenzonitrile represents a molecule of significant, yet largely unexplored, potential. Its bifunctional nature, combining the favorable properties of both acetamide and benzonitrile moieties, positions it as a valuable scaffold for the development of novel chemical probes and therapeutic agents. The preliminary evidence from structurally related compounds, particularly in the antiviral domain, provides a strong rationale for further investigation.

Future research should focus on the efficient and scalable synthesis of 3-Acetamidobenzonitrile, followed by a comprehensive evaluation of its biological activities across a range of therapeutic targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, will be crucial in optimizing its potency and selectivity for specific biological targets. The development of 3-Acetamidobenzonitrile-based chemical probes could also provide valuable tools for elucidating complex biological pathways.

References

  • Singethan, K., et al. (2010). N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity. Journal of General Virology, 91(11), 2762-2772.
  • BenchChem. (2025).
  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Guidechem. (n.d.). This compound 58202-84-9 wiki.
  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
  • BenchChem. (2025).
  • MDPI. (2023).
  • Eckert, D. M., & Kim, P. S. (2001). Mechanisms of viral membrane fusion and its inhibition. Annual review of biochemistry, 70(1), 777-810.
  • Fleming, P. E., & Ghose, A. K. (2016). The nitrile group in medicinal chemistry. Journal of medicinal chemistry, 59(23), 10574-10606.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile...
  • Kamal, A., et al. (2011). Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. Bioorganic & medicinal chemistry letters, 21(16), 4784-4787.
  • Kalgutkar, A. S., et al. (1998). N-Substituted di-tert-butylphenols as isoform-selective cyclooxygenase-2 inhibitors: a novel class of anti-inflammatory agents. Journal of medicinal chemistry, 41(25), 4800-4818.
  • Boulton, L., & van der Graaf, P. H. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 24(29), 3175-3204.
  • ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds.
  • BioWorld. (2013). Researchers from Kineta present novel broad-spectrum antiviral compounds.
  • Ravula, S. B., et al. (2019). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). European journal of medicinal chemistry, 180, 235-249.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). US4254144A - Substituted benzonitriles having antiviral activity.
  • MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)

Sources

N-(3-cyanophenyl)acetamide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling. N-(3-cyanophenyl)acetamide is a solid, crystalline material at room temperature.[1] Its key identifiers and physical characteristics are summarized below.

PropertyValueSource
CAS Number 58202-84-9[1][2]
Molecular Formula C₉H₈N₂O[3][4]
Molecular Weight 160.17 g/mol [3]
Appearance Solid[1]
Purity Typically ≥96%[1]
Storage Temperature Room temperature, sealed in a dry environment[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][5] The Globally Harmonized System (GHS) classification provides a clear and standardized understanding of its potential dangers.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][5]

  • H312: Harmful in contact with skin. [5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H332: Harmful if inhaled. [5]

  • H335: May cause respiratory irritation. [5]

Signal Word: Warning[1][3][5]

Pictograms:

The causality behind these classifications lies in the chemical's reactivity with biological tissues. The cyano group and the acetamide moiety can interact with physiological systems, leading to the observed irritation and toxicity. For instance, skin irritation is characterized by itching, scaling, reddening, or occasionally blistering.[5] Eye contact can result in redness, watering, and pain.[5] Inhalation may lead to irritation of the lungs and respiratory system.[5]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following workflow and PPE recommendations are designed to minimize exposure and mitigate risk.

Engineering Controls

The first line of defense is to control the environment where the compound is handled.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][5] For procedures that may generate dust, a chemical fume hood is required. The rationale for this is to keep airborne concentrations below permissible exposure limits and prevent inhalation.

  • Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2] This is a critical contingency for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a non-negotiable aspect of handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling Assess_Risk Assess Experimental Risk (e.g., dust generation) Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on Task Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order (Gloves Last) Inspect_PPE->Don_PPE Handle_Compound Handle this compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE in Correct Order (Gloves First) Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5] Standard safety glasses are not sufficient.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6] Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[7]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Call a poison center or doctor if you feel unwell.[5] Rinse mouth.[5] Do NOT induce vomiting.[5]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8] Call a poison center or doctor if you feel unwell.[5]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[5][8] Take off contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[5][8] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE (including respiratory protection) Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE->Contain_Spill Collect_Material Collect Material into a Suitable Disposal Container Contain_Spill->Collect_Material Decontaminate_Area Decontaminate Spill Area Collect_Material->Decontaminate_Area Dispose_Waste Dispose of as Hazardous Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Caption: Workflow for Responding to a Spill of this compound.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and secure the entrance.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined in section 3.2, including respiratory protection.

  • Containment: Do not use water to clean up the spill. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the containerized waste and any contaminated cleaning materials as hazardous waste according to local, state, and federal regulations.[5]

Storage, Stability, and Disposal

Proper long-term management of this compound is crucial for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] Keep away from incompatible substances such as strong oxidizing agents.[5]

  • Stability: The compound is stable under recommended storage conditions.[5] However, be aware of conditions to avoid, such as dust generation.[5]

  • Disposal: Dispose of unused material and its container as hazardous waste at an approved waste disposal plant.[5] Do not allow the chemical to enter drains.[2]

Toxicological and Ecotoxicological Information

While detailed toxicological studies are not extensively available in the provided search results, the GHS classifications indicate acute toxicity upon ingestion, inhalation, and dermal contact.[5][8]

  • Acute Toxic Effects: Inflammation of the eye is characterized by redness, watering, and itching.[5] Skin inflammation is characterized by itching, scaling, reddening, or, occasionally, blistering.[5]

  • Carcinogenicity: There is no classification for carcinogenicity by IARC, NTP, or OSHA.[5]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • PubChem. (n.d.). N-(3-amino-2-cyanophenyl)acetamide.
  • Chemsrc. (n.d.). N-(3-chloro-4-cyanophenyl)acetamide.
  • PubChem. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.

Sources

A Comprehensive Technical Guide to the Nomenclature and Identification of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the fields of medicinal chemistry and drug development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors, delay research, and compromise experimental reproducibility. This technical guide provides an in-depth exploration of N-(3-cyanophenyl)acetamide, a key chemical intermediate, focusing on its various synonyms, alternative names, and database identifiers. By offering a consolidated reference, this document aims to equip researchers, chemists, and drug development professionals with the necessary tools to unambiguously identify, characterize, and utilize this compound. The guide further details practical analytical methodologies for structural verification, ensuring scientific integrity from the bench to clinical application.

The Critical Role of Unambiguous Chemical Identification

The journey from a chemical entity to a therapeutic agent is paved with data. The integrity of this data hinges on the unequivocal identification of the molecules involved. This compound serves as an excellent case study in this regard. As a precursor and building block in the synthesis of more complex pharmacologically active molecules, its purity and identity must be beyond reproach.[1][2][3] The existence of multiple naming conventions—from systematic IUPAC names to common synonyms and vendor-specific codes—creates a complex landscape for researchers to navigate. A misunderstanding can lead to the procurement of the wrong isomer or derivative, rendering subsequent experimental data invalid. This guide seeks to demystify the nomenclature of this compound, providing a clear and authoritative resource.

Unveiling the Identity of this compound

To fully grasp the identity of a chemical compound, one must examine its structure, its formal names, and the various identifiers assigned to it by the global scientific community.

Chemical Structure and Core Properties

This compound is an aromatic compound featuring an acetamido group and a nitrile group substituted on a benzene ring at the meta (1,3) positions. Its structure is foundational to its chemical reactivity and its utility as a synthetic intermediate.

Verification_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Final Decision A Receive Chemical Sample B Check Supplier CoA & Label (CAS: 58202-84-9) A->B C Physical Inspection (e.g., solid, color) B->C D Mass Spectrometry (MS) Confirm MW = 160.17 C->D E Infrared (IR) Spectroscopy Confirm C≡N, C=O, N-H D->E F NMR Spectroscopy (¹H, ¹³C) Confirm Structural Skeleton E->F G HPLC or GC-MS Analysis F->G H Quantify Purity (e.g., >98%) G->H I Compare Data to Reference H->I J Release for Use I->J Pass K Reject Batch I->K Fail

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(3-cyanophenyl)acetamide is a small organic molecule whose biological function and mechanism of action (MoA) remain largely uncharacterized in publicly available literature. While its chemical properties are defined, its therapeutic potential is unknown. This guide serves not as a review of established mechanisms, but as a strategic whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-phased research program to elucidate the MoA of novel or understudied compounds, using this compound as a primary case study. We will proceed from initial computational predictions and broad phenotypic screening to specific target identification and pathway analysis. This document provides the theoretical rationale behind each experimental phase, detailed protocols for key methodologies, and a framework for interpreting complex biological data to build a validated MoA hypothesis from the ground up.

Introduction to this compound
2.1 Chemical Properties and Synthesis

This compound (CAS No: 58202-84-9) is a synthetic organic compound with the molecular formula C₉H₈N₂O.[1][2] Its structure features a central phenyl ring substituted with an acetamide group and a nitrile (cyano) group at the meta position. These functional groups are common in medicinal chemistry and suggest potential for specific biological interactions. The acetamide moiety can act as a hydrogen bond donor and acceptor, influencing solubility and interactions with protein active sites, while the cyanophenyl group can participate in π-stacking and other electronic interactions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O[2]
Molecular Weight ~160.17 g/mol [2]
SMILES CC(=O)NC1=CC=CC(=C1)C#N[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 52.9 Ų[1]

The synthesis of this compound is straightforward, typically involving the acetylation of 3-aminobenzonitrile. This reaction forms a stable amide bond, making the compound suitable for a wide range of biological assays.

2.2 The Mechanistic Question: From Structure to Function

Despite its presence in chemical libraries, no specific biological target or therapeutic indication for this compound has been established. The core challenge, and the purpose of this guide, is to devise a strategy to answer the fundamental question: How does this compound exert a biological effect at the molecular level? Elucidating the MoA is a critical step in drug discovery, essential for optimizing lead compounds, predicting potential side effects, and understanding disease biology.[5][6] The resurgence of phenotypic screening, which identifies compounds based on their effect on a cell or organism without prior knowledge of the target, has made robust MoA determination and target deconvolution strategies more crucial than ever.[7][8][9]

A Phased Approach to Mechanism of Action Elucidation

We propose a logical, four-phase workflow to systematically investigate the MoA of this compound. This approach begins with broad, hypothesis-generating studies and progressively narrows the focus to specific molecular interactions and pathway effects.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Functional Analysis cluster_3 Phase 4: In Vivo Confirmation P1_InSilico In Silico Target Prediction (Target Fishing) P2_Validation Target Validation (Biochemical & Cellular Assays) P1_InSilico->P2_Validation Predicted Targets P1_Phenotypic Phenotypic Screening (e.g., Cell Viability Panel) P2_Deconvolution Target Deconvolution (e.g., Affinity Chromatography) P1_Phenotypic->P2_Deconvolution Confirmed Phenotype P2_Deconvolution->P2_Validation Candidate Targets P3_Pathway Signaling Pathway Analysis (e.g., Western Blot, Proteomics) P2_Validation->P3_Pathway Validated Target P4_InVivo In Vivo Model Testing (Animal Disease Models) P3_Pathway->P4_InVivo Functional Mechanism

Caption: A four-phase workflow for MoA elucidation.

Phase 1: Hypothesis Generation

The initial phase aims to generate broad, testable hypotheses using parallel computational and experimental approaches.

3.1 In Silico Target Prediction (Target Fishing)

Before initiating costly wet-lab experiments, computational methods can predict potential biological targets by mining large chemogenomic databases.[10] These in silico approaches leverage the principle that structurally similar molecules often share similar biological targets.[10][11]

By comparing the structure of this compound to databases of compounds with known biological activities (e.g., ChEMBL, PubChem), we can identify potential protein targets.[10] This is a cost-effective strategy to prioritize experimental efforts toward the most probable target classes. Methods like chemical similarity searching, machine learning, and reverse docking screen the compound against thousands of protein structures to identify potential interactions.[12][13]

  • Compound Preparation: Obtain the 2D structure (SMILES format) of this compound: CC(=O)NC1=CC=CC(=C1)C#N.

  • Database Selection: Utilize publicly available or commercial target prediction web servers and software (e.g., TargetHunter, SwissTargetPrediction).[10]

  • Algorithm Application: Employ multiple algorithms to broaden the search:

    • 2D Similarity Search: Use Tanimoto similarity metrics to find known bioactive molecules with similar chemical fingerprints.[10]

    • Pharmacophore-Based Search: Identify common 3D arrangements of steric and electronic features shared with known ligands.

    • Reverse Docking: Computationally "dock" this compound into the binding sites of a large library of crystal structures to calculate binding energies.[13]

  • Data Analysis: Consolidate the lists of predicted targets from each method. Prioritize targets that appear across multiple algorithms or belong to biologically plausible pathways.

3.2 Phenotypic Screening

Parallel to in silico work, phenotypic screening identifies the biological effect of a compound without a preconceived notion of its target.[8] This approach is powerful for discovering compounds with novel mechanisms of action.[7][14]

By exposing a diverse panel of cell lines (e.g., the NCI-60 cancer cell line panel) to this compound, we can identify cell types that are particularly sensitive. The pattern of sensitivity can provide clues about the underlying mechanism. For example, if the compound is selectively potent against cells with a specific mutation (e.g., BRAF V600E), it suggests the compound may interact with the BRAF signaling pathway.

  • Cell Panel Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins and genetic backgrounds.

  • Compound Plating: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in multi-well plates.

  • Cell Seeding: Seed the selected cell lines into the compound-containing plates at a predetermined density.

  • Incubation: Incubate the cells for a standard period (e.g., 72 hours) under normal cell culture conditions.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves for each cell line. Calculate the GI₅₀ (concentration for 50% growth inhibition) to identify the most sensitive cell lines and establish a potency profile.

Phase 2: Target Deconvolution and Validation

Once a reliable phenotypic hit is confirmed, the next critical step is to identify the specific molecular target responsible for this effect—a process known as target deconvolution.[5][6]

3.1 Target Deconvolution Strategies

Several methods can be used to isolate the binding partners of this compound from the cellular proteome.[15][16]

Table 2: Comparison of Common Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Compound is immobilized on a resin to "pull down" binding proteins from a cell lysate.[6]Identifies direct binders in a native-like state.Requires chemical modification of the compound; risk of non-specific binding.
Protein Microarrays Labeled compound is incubated with an array of thousands of purified proteins.[15]High-throughput; identifies direct binders without need for cell lysate.Proteins are not in their native cellular environment; may miss targets.
Label-Free Thermal Shift Binding of a compound stabilizes a protein, increasing its melting temperature.No modification of the compound is needed; can be done in lysate.Indirect method; requires sensitive detection equipment.

This protocol describes the most common and direct method for target identification.[6]

  • Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This linker is crucial for immobilization without sterically hindering target binding.

  • Immobilization: Covalently attach the affinity probe to activated sepharose beads via the linker. Prepare control beads with no immobilized compound.

  • Lysate Preparation: Grow a large culture of a sensitive cell line (identified in Phase 1) and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the compound-bound beads and control beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A common method is competitive elution, where an excess of free, unmodified this compound is added to displace the target proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-bound beads, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Affinity_Chromatography cluster_0 Probe Preparation cluster_1 Binding & Elution cluster_2 Identification A Synthesize Linker-Modified This compound B Immobilize Probe on Sepharose Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Specific Binders (Competitive Elution) D->E F Separate Proteins (SDS-PAGE) E->F G Identify Proteins (LC-MS/MS) F->G

Caption: Workflow for affinity chromatography-based target ID.

3.2 Target Validation

Candidate proteins identified through deconvolution must be validated to confirm they are responsible for the compound's biological activity.[17]

  • Biochemical Validation: If the candidate target is an enzyme, its activity can be measured in a purified system. A direct interaction is confirmed if this compound inhibits or activates the enzyme in a dose-dependent manner.

  • Cellular Target Engagement: Confirm that the compound binds the target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein in the sensitive cell line. If knockdown of the protein phenocopies the effect of treatment with this compound (e.g., causes the same loss of cell viability), this provides strong evidence that the protein is the relevant target.

Pathway Analysis and Final MoA Hypothesis

With a validated target, the final phase is to understand how the compound-target interaction leads to the observed phenotype by mapping the downstream signaling pathways.

  • Pathway Perturbation Analysis: Treat sensitive cells with this compound and use techniques like Western blotting to measure changes in the phosphorylation status or expression levels of key proteins downstream of the validated target.

  • 'Omics' Approaches: Employ transcriptomics (RNA-seq) or proteomics to get a global view of the cellular changes induced by the compound.[18] This can reveal entire pathways that are modulated and uncover unexpected off-target effects.

By integrating data from all phases—from the initial phenotypic screen to the detailed pathway analysis—a comprehensive and well-supported MoA hypothesis can be constructed. For example, a potential outcome could be: "this compound induces apoptosis in KRAS-mutant colon cancer cells by directly binding to and inhibiting the enzymatic activity of MEK1, leading to a downstream reduction in ERK phosphorylation and suppression of pro-survival signaling."

This level of mechanistic detail is the ultimate goal of the research program and is essential for the further development of this compound as a potential therapeutic agent.

References
  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. (Source not in search results, but conceptually relevant)
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PLoS ONE, 8(1), e57928.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Maccari, G., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules, 25(16), 3698.
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
  • Oncodesign Services. (n.d.). Target Deconvolution.
  • Grokipedia. (n.d.). Phenotypic screening.
  • Gilbert, T. J., & Schreiber, S. L. (2018). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology, 25(1), 1-2.
  • AMiner. (2018). In Silico Target Prediction for Small Molecules.
  • American Chemical Society. (2025). Hypothesis generation and predicting small molecule mechanism-of-action in phenotypic screens.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-(3-amino-2-cyanophenyl)acetamide.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • Mallams, A. K., et al. (1999). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry, 7(9), 1993-2004.
  • ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?
  • Patsnap Synapse. (2024). What is Acetamide used for?
  • Thareja, S., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(19), 6805-6825.
  • Shivanand, P., & Tandan, M. (2023). Acetazolamide. In StatPearls.
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
  • PharmaCompass. (n.d.). Acetamide.
  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 75(4), 795-817.
  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1488.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • National Center for Biotechnology Information. (2008). (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Carta, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(12), 14454-14466.
  • Digital Commons @ NJIT. (2021). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives.

Sources

Core Molecular Identity of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification, Synthesis, and Significance of N-(3-cyanophenyl)acetamide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of this compound, a molecule of interest in chemical synthesis and medicinal chemistry. We will move beyond simple data reporting to explore the structural rationale behind its machine-readable identifiers, its chemical synthesis, and the strategic importance of its functional groups in the context of drug development. This document is structured to serve as a practical reference for researchers at the bench and a strategic resource for those in development.

This compound is an aromatic compound featuring an acetamide group and a nitrile group substituted on a benzene ring at the meta position. Understanding its fundamental identifiers is the first step in any rigorous scientific inquiry, ensuring data integrity and unambiguous communication across global research platforms.

Identifier TypeValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 58202-84-9Guidechem[2]
Molecular Formula C₉H₈N₂OPubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C#NPubChem[1]
InChI InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)PubChem[1]
InChIKey KXBIARKNAZXRGC-UHFFFAOYSA-NPubChem[1]

graph "N_3_cyanophenyl_acetamide_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,0!"]; O1 [label="O", pos="-1.2,-1.5!"]; C3 [label="C", pos="1.2,0.5!"]; C4 [label="C", pos="2.4,0!"]; C5 [label="C", pos="3.6,0.5!"]; C6 [label="C", pos="3.6,1.5!"]; C7 [label="C", pos="2.4,2!"]; C8 [label="C", pos="1.2,1.5!"]; C9 [label="C", pos="4.8,0!"]; N2 [label="N", pos="5.8, -0.25!"];

// Edges for bonds C1 -- C2; C1 -- O1 [style=double]; C1 -- N1; N1 -- C3; C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C3; C5 -- C9; C9 -- N2 [style=triple];

// Implicit hydrogens (labels) H1 [label="H₃", pos="-3.2, -0.25!"]; H2 [label="H", pos="-0.25, 0.5!"]; edge [style=invis]; C2 -- H1; N1 -- H2; }

Caption: 2D Chemical Structure of this compound.

Machine-Readable Identifiers: A Deep Dive into SMILES and InChI

SMILES: Simplified Molecular-Input Line-Entry System

The SMILES for this compound is CC(=O)NC1=CC=CC(=C1)C#N . Let's deconstruct this:

  • CC(=O)N : This describes the acetamide group.

    • C: The first methyl carbon.

    • C: The adjacent carbonyl carbon.

    • (=O): A double bond to an oxygen atom, enclosed in parentheses as it's a branch from the main chain.

    • N: The nitrogen atom of the amide.

  • C1=CC=CC(=C1)C#N : This describes the 3-cyanophenyl group attached to the amide nitrogen.

    • C1: A carbon atom that is part of a ring, labeled with the number '1'.

    • =CC=C: A sequence of alternating double and single bonds in the aromatic ring. SMILES parsers recognize this pattern as aromatic.

    • C(=C1): The final carbon in the ring, which is bonded back to the first carbon (C1) to close the loop.

    • C#N: A carbon atom attached to the ring, which is triple-bonded (#) to a nitrogen atom (the nitrile group). The parentheses around this group are omitted here as it forms a linear chain off the ring.

smiles_logic start Start Chain (Methyl Group) acetamide Acetamide Group CC(=O)N start->acetamide CC ring_attach Attach to Ring ...N-C1... acetamide->ring_attach (=O)N ring Define Ring ...C1=CC=CC=C1... ring_attach->ring C1 substituent Add Substituent ...C(C#N)... ring->substituent () end Final SMILES: CC(=O)NC1=CC=CC(=C1)C#N substituent->end C#N

Caption: Logical workflow for generating the SMILES string.

InChI: The International Chemical Identifier

The InChI for this compound is InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) .

  • InChI=1S : Version 1, Standard InChI.

  • /C9H8N2O : The molecular formula layer.

  • /c1-7(12)11-9-4-2-3-8(5-9)6-10 : The connectivity layer. It numbers the heavy atoms (non-hydrogens) and describes the bonds. For example, 7(12) means atom 7 is bonded to atom 12, and 9-4 means atom 9 is bonded to atom 4.

  • /h2-5H,1H3,(H,11,12) : The hydrogen layer. 2-5H indicates that atoms 2, 3, 4, and 5 each have one hydrogen. 1H3 indicates atom 1 has three hydrogens (the methyl group). (H,11,12) indicates mobile hydrogens, in this case, the amide proton which can tautomerize between the nitrogen (11) and oxygen (12).

inchi_layers inchi InChI=1S Formula Layer C9H8N2O Connectivity Layer c1-7(12)11-9-4-2-3-8(5-9)6-10 Hydrogen Layer h2-5H,1H3,(H,11,12)

Caption: Layered structure of the InChI identifier.

InChIKey: The Database-Friendly Hash

The full InChI string can be long. The InChIKey is a 27-character, fixed-length hashed version of the InChI, designed for efficient and reliable database indexing and web searching.[6] For this compound, the InChIKey is KXBIARKNAZXRGC-UHFFFAOYSA-N .

The Nitrile Moiety: A Pillar of Modern Drug Design

The inclusion of a nitrile (-C≡N) group is a well-established strategy in medicinal chemistry.[7] Far from being an inert placeholder, the nitrile group is a versatile pharmacophore that can significantly enhance a molecule's drug-like properties.[8]

  • Metabolic Stability : The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[8]

  • Hydrogen Bond Acceptor : The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with protein targets in sterically confined active sites.[8]

  • Bioisostere : The nitrile group can act as a bioisostere for carbonyl groups, hydroxyl groups, or even halogen atoms. This allows medicinal chemists to fine-tune polarity, binding interactions, and ADME properties without drastic changes to the molecular scaffold.[9]

  • Dipolar Interactions : The strong dipole moment of the C≡N bond can facilitate favorable polar interactions within a protein's binding pocket, contributing to higher binding affinity.[8]

For a molecule like this compound, the nitrile group provides a key interaction point and modulates the electronic properties of the aromatic ring, influencing its potential as a scaffold in drug discovery programs.

Synthesis and Characterization: A Self-Validating Protocol

A reliable synthesis is the foundation of any chemical research. The most direct and industrially relevant synthesis of this compound involves the acylation of 3-aminobenzonitrile. This method is efficient and utilizes readily available starting materials.

Proposed Synthetic Route

synthesis reactant1 3-Aminobenzonitrile product This compound reactant1->product Pyridine (base) DCM (solvent) 0 °C to RT reactant2 Acetic Anhydride (or Acetyl Chloride) reactant2->product

Caption: Proposed synthesis via N-acylation.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-acylation of 3-aminobenzonitrile.

Materials:

  • 3-Aminobenzonitrile (1.0 eq)

  • Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Acylation: Dissolve acetic anhydride or acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetylating agent dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess pyridine/triethylamine, and the basic wash removes any unreacted acetic anhydride and acetic acid byproduct.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a pure solid.

Expected Characterization Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.

PropertyExpected Value / ObservationRationale
Appearance White to off-white solidTypical for pure organic solids of this type.
¹H NMR (400 MHz, DMSO-d₆)δ ~10.4 (s, 1H, NH ), 8.1 (s, 1H, ArH ), 7.8 (d, 1H, ArH ), 7.6 (d, 1H, ArH ), 7.5 (t, 1H, ArH ), 2.1 (s, 3H, CH ₃)The amide proton is typically a broad singlet downfield. The aromatic protons will show distinct splitting patterns in the 7-8 ppm region. The methyl protons will be a sharp singlet around 2 ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ ~169 (C=O), 139 (Ar-C), 131 (Ar-CH), 129 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 118 (C≡N), 112 (Ar-C-CN), 24 (CH₃)The carbonyl carbon is significantly downfield. The aromatic carbons appear in the 110-140 ppm range, with the nitrile carbon also in this region. The methyl carbon is upfield.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)These are characteristic vibrational frequencies. The nitrile stretch is particularly sharp and diagnostic. The amide I and II bands are also strong and confirm the presence of the acetamide group.

Conclusion

This compound serves as an excellent case study for the foundational principles of chemical identification and its application in modern research. A mastery of its identifiers, from the human-readable IUPAC name to the machine-optimized InChIKey, is non-negotiable for ensuring data quality and leveraging computational tools in drug discovery. Furthermore, a deep understanding of the chemical rationale behind its synthesis and the strategic value of its nitrile functional group provides researchers with the field-proven insights necessary to innovate and develop the next generation of therapeutics.

References

  • RSC Publishing. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Gomtsyan, A. (2012). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23).
  • Chemaxon. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
  • Medium. (2023). The Versatile Role of Nitriles in Modern Organic Synthesis.
  • Chowdhury, M. R. (2023). AI in Chemistry Part 1: Digitizing Chemical Structures using SMILES and InChI Notations. Medium.
  • Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI).
  • Chemistry LibreTexts. (2022). 2.3: Chemical Representations on Computer: Part III.
  • Molecular Modeling Basics. (2016). A brief introduction to SMILES and InChI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Simplified Molecular Input Line Entry System.

Sources

Methodological & Application

Synthesis protocol for N-(3-cyanophenyl)acetamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of N-(3-cyanophenyl)acetamide

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the N-acetylation of 3-aminobenzonitrile using acetic anhydride. This application note details the complete workflow, including reaction setup, execution, product isolation, purification by recrystallization, and full characterization. Beyond a simple recitation of steps, this guide elucidates the chemical principles and rationale behind the protocol, ensuring a safe, efficient, and reproducible synthesis. All procedures are grounded in established chemical literature and safety standards to ensure the highest degree of scientific integrity.

Introduction and Scientific Rationale

This compound (also known as 3-acetamidobenzonitrile) is a bifunctional organic molecule featuring both a nitrile and an acetamide group.[1] This unique combination makes it an important building block for the synthesis of more complex heterocyclic structures and pharmacologically active agents. The acetylation of anilines is a fundamental transformation in organic chemistry, serving not only to synthesize target molecules but also to protect the amino group during subsequent reactions.

The selected method, acetylation of 3-aminobenzonitrile with acetic anhydride, is a classic and highly efficient example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the stable amide product and acetic acid as a byproduct. This method is chosen for its high yield, operational simplicity, and the use of readily available and inexpensive reagents.

Reaction Scheme

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
3-AminobenzonitrileC₇H₆N₂118.1420.02.36 g≥99%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.0922.0 (1.1 eq)2.1 mL≥98%Sigma-Aldrich
Deionized WaterH₂O18.02-~200 mL-In-house
EthanolC₂H₅OH46.07-As needed95%Fisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Büchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers (50 mL, 250 mL)

  • Graduated cylinders

  • Spatula and weighing paper

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer (400 MHz or higher)

Detailed Experimental Protocol

Reaction Setup & Execution
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.36 g (20.0 mmol) of 3-aminobenzonitrile.

  • Solvent Addition: Add 25 mL of deionized water to the flask. Stir the mixture to form a suspension.

  • Acetylation: While stirring vigorously, carefully add 2.1 mL (22.0 mmol, 1.1 equivalents) of acetic anhydride to the suspension in a single portion.

    • Expert Insight: Acetic anhydride is added in slight excess to ensure the complete consumption of the starting amine. The reaction is often exothermic; however, at this scale and dilution, external cooling is typically not necessary. Vigorous stirring is crucial to ensure efficient mixing of the heterogeneous mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes. During this time, the solid product will begin to precipitate.

  • Completion & Isolation: After 30 minutes, cool the reaction mixture in an ice-water bath for an additional 15 minutes to maximize precipitation.

Product Isolation and Purification Workflow

The isolation and purification process is critical for obtaining a high-purity final product. The following workflow outlines the standard procedure.

G cluster_isolation Isolation cluster_purification Purification A Reaction Mixture in Ice Bath B Vacuum Filtration (Büchner Funnel) A->B C Wash with Cold DI Water B->C D Air Dry on Filter C->D E Transfer Crude Solid to Beaker D->E Crude Product F Recrystallize from Ethanol/Water E->F G Collect Crystals by Vacuum Filtration F->G H Dry Under Vacuum G->H I Characterization (MP, NMR, IR) H->I Pure Product G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amine 3-Aminobenzonitrile (Nucleophile) Attack Nucleophilic Attack Amine->Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Formation Collapse Collapse & Proton Transfer Tetrahedral->Collapse Elimination of Acetate Product This compound Collapse->Product Byproduct Acetic Acid Collapse->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

  • Step 1: Nucleophilic Attack: The nitrogen atom of 3-aminobenzonitrile attacks a carbonyl carbon of acetic anhydride.

  • Step 2: Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Step 3: Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion, which is a good leaving group.

  • Step 4: Proton Transfer: The acetate ion deprotonates the positively charged nitrogen to yield the final neutral amide product and acetic acid.

Safety and Handling Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 3-Aminobenzonitrile (CAS 2237-30-1): Toxic if swallowed, in contact with skin, or if inhaled. [2]Causes skin and serious eye irritation. [2]May cause an allergic skin reaction. [2]Handle with care, avoiding dust formation. [3]In case of contact, wash the affected area thoroughly with water. [4]* Acetic Anhydride (CAS 108-24-7): Flammable liquid and vapor. [5]Harmful if swallowed or inhaled. [5]Causes severe skin burns and eye damage. [5]Reacts violently with water. Handle in a fume hood away from ignition sources. * Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

References

  • BenchChem Technical Support Center. Purification of 2-cyano-N-(3-phenylpropyl)acetamide. BenchChem.
  • Organic Syntheses. Phenylacetamide. Organic Syntheses Procedure.
  • ECHEMI. 3-Aminobenzonitrile SDS, 2237-30-1 Safety Data Sheets. ECHEMI.
  • ChemicalBook. 3-Aminobenzonitrile - Safety Data Sheet. ChemicalBook.
  • TCI Chemicals. SAFETY DATA SHEET - 3-Aminobenzonitrile. TCI Chemicals.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry.
  • Cayman Chemical. Safety Data Sheet - Acetic Anhydride. Cayman Chemical.
  • Sigma-Aldrich. SAFETY DATA SHEET - Acetic anhydride. Sigma-Aldrich.
  • CymitQuimica. This compound. CymitQuimica.
  • Organic Syntheses. Acetamide. Organic Syntheses Procedure.
  • Guidechem. This compound 58202-84-9 wiki. Guidechem.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry.
  • PubChemLite. This compound (C9H8N2O). PubChemLite.
  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
  • PubChem. This compound. PubChem.
  • Sigma-Aldrich. This compound | 58202-84-9. Sigma-Aldrich.
  • Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace. Google Patents.
  • Achmem. This compound. Achmem.
  • PubChem. 3-Aminobenzonitrile | C7H6N2 | CID 16702. PubChem.
  • Sigma-Aldrich. 3-Aminobenzonitrile 99 2237-30-1. Sigma-Aldrich.
  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.
  • Google Patents. CN101462977B - Purification method of N,N-dimethylacetamide. Google Patents.
  • PubChem. 3-Acetylbenzonitrile | C9H7NO | CID 80222. PubChem.
  • ResearchGate. Figure S3. 1 H, 13 C NMR, MS and IR spectra for compound 3h. ResearchGate.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

N-(3-cyanophenyl)acetamide: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

N-(3-cyanophenyl)acetamide, a bifunctional aromatic compound, has emerged as a crucial intermediate in the landscape of modern organic synthesis. Its structure, featuring both a reactive nitrile group and a protected amine in the form of an acetamide, offers a unique combination of stability and reactivity. This allows for selective chemical transformations at either functional group, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This is particularly evident in the fields of medicinal chemistry and materials science, where this compound serves as a cornerstone for the construction of novel heterocyclic scaffolds and pharmacologically active agents. Its utility is underscored by its role in the synthesis of kinase inhibitors, antiviral compounds, and other biologically relevant molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 58202-84-9
Appearance Off-white to light brown crystalline powderVendor Data
Melting Point 135-138 °CVendor Data
Solubility Soluble in methanol, ethanol, and other polar organic solvents.Vendor Data

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction selectively protects the amino group, leaving the nitrile functionality available for subsequent transformations.

Protocol 1: N-Acetylation of 3-Aminobenzonitrile

This protocol details the synthesis of this compound via the acylation of 3-aminobenzonitrile with acetic anhydride.

Materials:

  • 3-Aminobenzonitrile

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Addition of Base: Add pyridine (1.2 eq) to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expected Yield: 85-95%

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 3-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, with the acetate ion acting as a leaving group. The pyridine base deprotonates the positively charged nitrogen, regenerating the aromatic system and yielding the final acetylated product.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-Aminobenzonitrile 3-Aminobenzonitrile NucleophilicAttack Nucleophilic Attack (Amino group on carbonyl) 3-Aminobenzonitrile->NucleophilicAttack AceticAnhydride Acetic Anhydride AceticAnhydride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate LeavingGroupDeparture Leaving Group Departure (Acetate ion) TetrahedralIntermediate->LeavingGroupDeparture Deprotonation Deprotonation by Pyridine LeavingGroupDeparture->Deprotonation Product This compound Deprotonation->Product

Caption: Synthesis of this compound workflow.

Applications of this compound in Organic Synthesis

The strategic placement of the acetamide and nitrile groups allows for a variety of subsequent transformations, making this compound a versatile intermediate.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-acetamidobenzoic acid, another valuable intermediate.

Materials:

  • This compound

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Water

  • Standard laboratory glassware for reflux

Procedure (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product, 3-acetamidobenzoic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from water or an ethanol/water mixture to obtain pure 3-acetamidobenzoic acid.

Protocol 3: Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, yielding N-(3-(aminomethyl)phenyl)acetamide, which is a useful building block for further derivatization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Standard inert atmosphere reaction setup (for LiAlH₄)

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous THF.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Workup (Fieser workup):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Application in the Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of various pharmacologically active compounds. A notable example is its use in the construction of substituted thiazole rings, which are prevalent in many kinase inhibitors. For instance, it is a likely intermediate in the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a scaffold active against cancer cells.[1] The synthesis would involve the conversion of the nitrile group to a thioamide, followed by a Hantzsch-type thiazole synthesis.

Bioactive_Molecule_Synthesis Start This compound Step1 Conversion of Nitrile to Thioamide Start->Step1 e.g., Lawesson's reagent Step2 Hantzsch Thiazole Synthesis (Reaction with α-haloketone) Step1->Step2 Step3 Reduction of Nitro Group (if present in α-haloketone precursor) Step2->Step3 FinalProduct N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Anticancer Scaffold) Step3->FinalProduct

Caption: Synthetic pathway to a bioactive thiazole derivative.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly versatile and valuable intermediate in organic synthesis. Its unique bifunctional nature allows for a wide range of selective chemical manipulations, providing access to a plethora of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important building block in their pursuit of novel materials and therapeutic agents. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of even more innovative and efficient synthetic methodologies in the future.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737204, this compound.
  • Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292. [Link]

Sources

The Versatile Scaffold: N-(3-cyanophenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(3-cyanophenyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that extends across multiple therapeutic areas. This technical guide provides an in-depth exploration of its applications, from its role as a potent inhibitor of viral entry to its potential as a building block for targeted cancer therapies. We will delve into the mechanistic underpinnings of its biological activity, provide detailed, field-proven protocols for its synthesis and evaluation, and present a comprehensive analysis of its structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compelling molecular framework.

Introduction: The Rise of a Privileged Scaffold

The acetamide moiety is a cornerstone in drug design, prized for its ability to form critical hydrogen bonds with biological targets and its favorable physicochemical properties that can enhance drug-like characteristics.[1] When incorporated into the this compound structure, the combination of the acetamide group and the cyano-substituted phenyl ring creates a unique electronic and steric profile. This has led to its successful application in diverse areas of drug discovery, most notably in the development of antiviral agents. This guide will focus on its primary, well-documented role as a morbillivirus fusion inhibitor, while also exploring its potential as a scaffold for kinase inhibitors, offering a comprehensive overview of its utility in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. This compound is a solid at room temperature with a molecular weight of 160.17 g/mol .[2][3][4] Its chemical and physical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[2]
Molecular Weight 160.17 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 58202-84-9PubChem
Appearance SolidSigma-Aldrich
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral Knowledge
XLogP3 1.2PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Application in Medicinal Chemistry: A Tale of Two Targets

The this compound scaffold has demonstrated significant potential in two distinct and highly relevant therapeutic areas: antiviral and anticancer research.

Inhibition of Morbillivirus-Induced Membrane Fusion

A primary and well-documented application of a derivative, N-(3-cyanophenyl)-2-phenylacetamide, is its potent inhibition of membrane fusion induced by morbilliviruses, such as the measles virus (MeV).[5] This activity is crucial for preventing viral entry into host cells and subsequent cell-to-cell spread.

The antiviral activity of N-(3-cyanophenyl)-2-phenylacetamide stems from its ability to bind to the viral fusion (F) protein. The F protein is a trimeric transmembrane glycoprotein that exists in a metastable prefusion conformation. Upon triggering by the viral attachment protein (H), the F protein undergoes a series of dramatic conformational changes, leading to the insertion of a fusion peptide into the host cell membrane and ultimately driving the fusion of the viral and cellular membranes.

N-(3-cyanophenyl)-2-phenylacetamide and related compounds act by binding to a hydrophobic pocket on the F protein, stabilizing its prefusion state. This stabilization prevents the necessary conformational rearrangements, effectively locking the F protein in an inactive state and inhibiting membrane fusion.

Diagram: Mechanism of Morbillivirus Fusion Inhibition

morbillivirus_fusion_inhibition cluster_virus Morbillivirus Virus Virus F_protein_pre F-Protein (Prefusion) F_protein_bound F-Protein (Bound/Inactive) Fusion_Event Membrane Fusion F_protein_pre->Fusion_Event 3. Fusion (No Inhibitor) H_protein H-Protein Receptor Receptor (e.g., SLAM) H_protein->Receptor 1. Binding Host_Cell Host Cell Receptor->F_protein_pre Inhibitor This compound Derivative Inhibitor->F_protein_pre Binds to Prefusion State Fusion_Blocked Membrane Fusion Blocked F_protein_bound->Fusion_Blocked Stabilizes Prefusion State

Caption: Mechanism of morbillivirus fusion inhibition by this compound derivatives.

A Scaffold for Kinase Inhibitor Design

The N-phenylacetamide core, of which this compound is a member, is a recognized scaffold in the design of kinase inhibitors.[6][7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

While specific kinase inhibition data for this compound itself is not extensively published, its structural motifs are present in known kinase inhibitors. The acetamide group can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The cyanophenyl ring can be modified to explore different pockets within the ATP-binding site to enhance potency and selectivity. This makes this compound a valuable starting point for fragment-based drug design or for the generation of focused libraries of potential kinase inhibitors.

Diagram: this compound as a Kinase Inhibitor Scaffold

kinase_inhibitor_scaffold cluster_modifications Potential Modifications Scaffold This compound Scaffold R1_mod Modification at R1 (e.g., to target solvent front) Scaffold->R1_mod R2_mod Modification at R2 (e.g., to enhance hinge binding) Scaffold->R2_mod Phenyl_mod Phenyl Ring Modification (e.g., for selectivity) Scaffold->Phenyl_mod Kinase_Target Kinase Active Site R1_mod->Kinase_Target Interaction R2_mod->Kinase_Target Interaction Phenyl_mod->Kinase_Target Interaction

Caption: The this compound scaffold as a template for kinase inhibitor design.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a representative biological assay for evaluating its antiviral activity.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-aminobenzonitrile and acetic anhydride.

Materials:

  • 3-Aminobenzonitrile

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminobenzonitrile (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add pyridine (catalytic amount, ~0.1 eq). Then, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Diagram: Synthesis Workflow

synthesis_workflow Start Start Dissolve Dissolve 3-aminobenzonitrile in DCM Start->Dissolve Add_Reagents Add pyridine and acetic anhydride Dissolve->Add_Reagents Stir Stir at room temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with NaHCO3 and extract with DCM Monitor->Workup Complete Dry Dry with MgSO4 and filter Workup->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product Evaporate->Purify End End Purify->End

Caption: Workflow for the synthesis of this compound.

Protocol for Measles Virus-Induced Cell-Cell Fusion Assay

This protocol describes a quantitative cell-cell fusion assay to evaluate the inhibitory activity of compounds like this compound derivatives against measles virus-mediated syncytia formation.

Materials:

  • Vero cells (or other susceptible cell line)

  • Plasmids encoding measles virus H and F proteins

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., N-(3-cyanophenyl)-2-phenylacetamide) dissolved in DMSO

  • Microplate reader

  • Luciferase assay system (optional, for quantitative analysis)

  • Microscope

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Transfection: Co-transfect the cells with plasmids encoding the measles virus H and F proteins using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours to allow for syncytia formation.

  • Quantification of Fusion:

    • Microscopic Analysis: Observe the formation of syncytia (multinucleated giant cells) under a microscope. The degree of fusion can be scored qualitatively or semi-quantitatively by counting the number and size of syncytia.

    • Luciferase Reporter Assay (Quantitative): For a more quantitative readout, a reporter gene, such as luciferase, can be co-transfected with the H and F plasmids. Cell fusion will lead to the activation of the reporter, and the luminescence can be measured using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound by plotting the percentage of fusion inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the inhibitory activity of a series of N-phenylacetamide derivatives against measles virus-induced membrane fusion, highlighting key structure-activity relationships.

CompoundR1R2R3R4IC₅₀ (µM)Reference
1 HHCNH~3[Singethan et al., 2010][5]
2 HHNO₂H>50[Singethan et al., 2010][5]
3 HHHCN>50[Singethan et al., 2010][5]
4 ClHHH10-20[Singethan et al., 2010][5]
5 OCH₃HHH>50[Singethan et al., 2010][5]

Key SAR Insights:

  • Position of the Cyano Group: The position of the electron-withdrawing cyano group on the phenyl ring is critical for activity. A meta-substitution (Compound 1) is optimal, while a para-substitution (Compound 3) leads to a significant loss of potency.[5]

  • Nature of the Electron-Withdrawing Group: A cyano group at the meta position is preferred over a nitro group (Compound 2), which is inactive.[5]

  • Substitution on the Phenylacetamide Phenyl Ring: The effect of substitution on the phenyl ring of the phenylacetamide moiety varies. A chloro-substitution (Compound 4) retains some activity, while a methoxy group (Compound 5) is detrimental.[5]

These findings underscore the importance of the electronic and steric properties of the N-phenylacetamide scaffold in mediating its interaction with the measles virus F protein.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Its well-established role as a morbillivirus fusion inhibitor, coupled with its potential as a template for the design of inhibitors for other targets such as kinases, highlights its significance in modern drug discovery. The protocols and SAR data presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this valuable molecular framework. The continued investigation of this scaffold is likely to yield novel therapeutic agents with improved potency, selectivity, and drug-like properties.

References

  • PubChem. This compound.
  • Singethan, K., et al. (2010). N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity. Journal of General Virology, 91(Pt 11), 2762–2772. [Link]
  • PubChemLite. This compound (C9H8N2O). [Link]
  • Plemper, R. K., et al. (2011). Design of a Small-Molecule Entry Inhibitor with Activity against Primary Measles Virus Strains. Journal of Virology, 85(13), 6353-6362. [Link]
  • Welstead, G. G., et al. (2007). Reversible Inhibition of the Fusion Activity of Measles Virus F Protein by an Engineered Intersubunit Disulfide Bridge. Journal of Virology, 81(20), 11036-11046. [Link]
  • Takeda, M., et al. (2024).
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]
  • Ader, N., et al. (2021). Inhibition of Measles Viral Fusion Is Enhanced by Targeting Multiple Domains of the Fusion Protein. ACS Infectious Diseases, 7(10), 2896-2907. [Link]
  • Plattet, P., et al. (2016). Measles Virus Fusion Protein: Structure, Function and Inhibition. Viruses, 8(4), 112. [Link]
  • Google Patents. (1997).
  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 22(8), 3899. [Link]
  • Plattet, P., et al. (2016). Measles Virus Fusion Protein: Structure, Function and Inhibition. Viruses, 8(4), 112. [Link]
  • Öberg, F. (2020). On the mechanism of paracetamol's analgesic activity and a note on related NSAID pharmacology.
  • Wang, L., et al. (2019). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 12(8), 3575-3581. [Link]
  • Koval, A., et al. (2022). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 23(21), 13346. [Link]
  • Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European journal of medicinal chemistry, 44(6), 2533–2543. [Link]
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
  • Chen, Y., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & medicinal chemistry letters, 26(9), 2328–2332. [Link]
  • López-García, F., et al. (2023).
  • Google Patents. (2009). Process for producing p-phenyl cyanophenyl.
  • Google Patents. (2021). Catalytic synthesis method of p-aminobenzonitrile.

Sources

Application Note & Protocol: Quantitative Analysis of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the validated analytical methods for the precise quantification of N-(3-cyanophenyl)acetamide. Primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal method due to its specificity and sensitivity, this note also explores Gas Chromatography (GC) and UV-Vis Spectroscopy as alternative or complementary techniques. The protocols herein are designed for researchers, quality control analysts, and professionals in pharmaceutical development, offering detailed, step-by-step instructions from sample preparation to data analysis. Each method is grounded in established scientific principles and adheres to international regulatory standards for analytical procedure validation, ensuring the generation of reliable, reproducible, and scientifically sound data[1].

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 58202-84-9), with a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , is a chemical intermediate that may be encountered in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its presence, even at trace levels, can be indicative of an impurity or a residual reactant. Therefore, its accurate quantification is critical for ensuring the purity, safety, and efficacy of the final drug product.

Regulatory bodies mandate strict control over impurities in pharmaceutical products.[4] Developing and validating robust analytical methods is not merely a procedural step but a fundamental requirement for quality control and regulatory submission.[5] This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure that the described protocols are fit for their intended purpose.[1][6]

The choice of an analytical method is dictated by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the required levels of precision and accuracy. This document will primarily detail an HPLC-UV method, which represents the gold standard for this type of analysis, offering excellent specificity and sensitivity.

Logical Workflow for Analytical Method Implementation

The following diagram outlines the general workflow from receiving a sample to generating a final, validated quantitative result.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Validation & Reporting SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC, GC, etc.) SampleReceipt->MethodSelection ReagentPrep Reagent & Standard Preparation MethodSelection->ReagentPrep SamplePrep Sample Preparation (Dissolution, Dilution) ReagentPrep->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Chromatographic Data Acquisition InstrumentSetup->DataAcquisition MethodValidation Method Validation (per ICH Q2) DataAcquisition->MethodValidation DataProcessing Data Processing & Quantification MethodValidation->DataProcessing FinalReport Final Report Generation DataProcessing->FinalReport

Caption: General Analytical Workflow Diagram.

Principal Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: RP-HPLC is the method of choice due to its high resolving power, which allows for the separation of this compound from the API, other impurities, and matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar molecule, will have a characteristic retention time under specific conditions, allowing for its unambiguous identification and quantification.

Experimental Protocol for HPLC Analysis

2.1.1. Equipment and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18 column, 4.6 mm x 150 mm, 5 µm particle size (or similar).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric Acid (analytical grade).

  • Reference Standard: this compound, purity ≥96%.[7]

  • Labware: Volumetric flasks, autosampler vials, analytical balance, sonicator.

2.1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent. A recommended range would be 0.5 µg/mL to 25 µg/mL. For the establishment of linearity, a minimum of 5 concentrations is recommended.[8]

2.1.3. Sample Preparation

  • Accurately weigh a sample of the drug substance or product containing an estimated amount of this compound.

  • Dissolve the sample in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 10 µg/mL). This may require sonication.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to prevent blockage of the instrument's capillary systems.[9]

2.1.4. Chromatographic Conditions

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for resolving moderately polar compounds.
Mobile Phase Gradient: See table belowA gradient elution ensures good separation of early-eluting impurities and a reasonable run time for the API.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Injection Volume 10 µLA common injection volume that balances sensitivity with peak shape.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector Wavelength 240 nmChosen based on the UV absorbance profile of the aromatic and conjugated system in the analyte.
Run Time Approx. 20 minutesSufficient to elute the analyte and any potential late-eluting components.

Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% H₃PO₄ in H₂O)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
17.01090
17.19010
20.09010

2.1.5. Data Analysis and Quantification

  • Inject the prepared standard solutions to establish a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Inject the sample preparations.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Protocol (per ICH Q2(R2))

Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[1][6] The following parameters must be assessed.

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Assess peak purity using a DAD.The analyte peak should be free from interference from other components.[8]
Linearity & Range Analyze at least 5 concentrations across the desired range (e.g., 0.5-25 µg/mL).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the sample matrix with known concentrations of the analyte (e.g., 3 levels).Mean recovery should be within 90-110% for impurity analysis.
Precision (Repeatability) Perform 6 replicate injections of a single standard solution.Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD should meet predefined criteria, typically slightly wider than repeatability.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The method should remain unaffected by small, deliberate variations in parameters.

Alternative Method: Gas Chromatography (GC)

Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase. While powerful, GC is often less suitable for polar, non-volatile compounds like this compound. The amide functional group can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form, such as a silyl derivative.[10]

GC-MS Protocol with Derivatization

This protocol is best suited for trace analysis where high sensitivity is required, and the matrix is compatible with GC analysis.

3.1.1. Equipment and Reagents

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents: Dichloromethane (GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reference Standard: this compound.

3.1.2. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Evaporate a known aliquot of the sample or standard to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Add 50 µL of pyridine and 50 µL of BSTFA w/ 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction.

  • Cool to room temperature before injection.

3.1.3. GC-MS Conditions

ParameterRecommended Setting
Injector Temp 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

3.1.4. Validation Considerations The validation of a GC method follows the same principles as HPLC (Specificity, Linearity, Accuracy, etc.).[1] However, special attention must be paid to the consistency and completeness of the derivatization step.

References

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025).
  • ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • EMA. (2006). ICH Q3B(R2) Impurities in New Drug Products.
  • SIELC Technologies. Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column.
  • PubChem. This compound. [Link]
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • PubChemLite. This compound (C9H8N2O). [Link]

Sources

Application Notes and Protocols for N-(3-cyanophenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(3-cyanophenyl)acetamide in Medicinal Chemistry

This compound, a seemingly modest organic molecule, holds a position of significant strategic importance in the landscape of modern drug discovery and development. Its true value lies not in its own biological activity, but in its role as a versatile and highly adaptable synthetic intermediate. The presence of three key functional groups—an acetamide, a cyano group, and a meta-substituted aromatic ring—provides a rich chemical playground for researchers and process chemists. This trifecta of reactivity allows for a diverse array of chemical transformations, making it a crucial building block in the synthesis of complex pharmaceutical agents, most notably in the realm of targeted cancer therapies.

The acetamide group offers a handle for hydrolysis or can act as a directing group in electrophilic aromatic substitution. The cyano group is a particularly valuable functionality; it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cyclization reactions to form heterocyclic systems. This versatility is paramount in the construction of the core scaffolds of many kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental setups and protocols for key reactions involving this compound. The protocols herein are designed not just as a set of instructions, but as a self-validating system, with explanations grounded in established chemical principles to ensure both success and a deeper understanding of the underlying chemistry.

Physicochemical and Safety Data

Before commencing any experimental work, a thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is essential.

PropertyValueReference
CAS Number 58202-84-9[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 134-138 °C
Solubility Soluble in methanol, ethanol, and DMSO
Purity ≥98% (typically assessed by HPLC)

Safety Profile: this compound is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Reactions and Experimental Protocols

The utility of this compound as a synthetic precursor stems from the selective reactivity of its functional groups. The following sections detail validated protocols for its key transformations.

Hydrolysis of the Cyano Group: Synthesis of 3-Acetamidobenzoic Acid

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation, yielding 3-acetamidobenzoic acid, another valuable intermediate. This reaction can be achieved under both acidic and basic conditions. The choice of conditions is often dictated by the stability of other functional groups in the molecule and the desired work-up procedure.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Protonation of the nitrile nitrogen by a strong acid (e.g., H₂SO₄ or HCl) increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.[2][3] Heating is typically required to drive both hydrolysis steps to completion.

  • Basic Hydrolysis: A strong base, such as sodium hydroxide, directly attacks the electrophilic nitrile carbon. This is followed by protonation of the resulting anion by water. The intermediate amide is then hydrolyzed under the basic conditions to the carboxylate salt. An acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid.[4][5]

Protocol 1: Acid-Catalyzed Hydrolysis

Acid_Hydrolysis NCA This compound H2O_H H₂O, H⁺ (cat.) Heat (Reflux) NCA->H2O_H Intermediate Intermediate Amide H2O_H->Intermediate Initial Hydrolysis ABA 3-Acetamidobenzoic Acid Intermediate->ABA Further Hydrolysis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a 6 M aqueous solution of sulfuric acid (10 volumes).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product, 3-acetamidobenzoic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be recrystallized from ethanol/water to afford the pure 3-acetamidobenzoic acid.

Reduction of the Cyano Group: Synthesis of N-(3-(aminomethyl)phenyl)acetamide

The reduction of the nitrile group to a primary amine opens up a new set of synthetic possibilities, allowing for the introduction of a nucleophilic aminomethyl group. This transformation is typically achieved using catalytic hydrogenation or chemical hydrides.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel). It is generally considered a "green" and efficient method. The choice of solvent and catalyst is crucial to avoid over-reduction or side reactions. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[6]

  • Chemical Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles to primary amines. This method is often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation conditions. The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Protocol 2: Catalytic Hydrogenation

Catalytic_Hydrogenation NCA This compound Reagents H₂ (g), Pd/C Ethanol, NH₃ NCA->Reagents Product N-(3-(aminomethyl)phenyl)acetamide Reagents->Product Reduction

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq), 10% Palladium on carbon (5-10 mol%), and ethanol saturated with ammonia.

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas and by TLC or HPLC analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(3-(aminomethyl)phenyl)acetamide, which can be purified by column chromatography if necessary.

Cyclization Reactions: Towards Heterocyclic Scaffolds

The combination of the cyano group and the amino functionality (either pre-existing or formed in situ) on the aromatic ring of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly quinazolines. These scaffolds are prevalent in many kinase inhibitors.

Causality Behind Experimental Choices:

The synthesis of quinazolines often involves the reaction of a 2-aminobenzonitrile derivative with a one-carbon source, such as formic acid or an orthoformate. The reaction proceeds through a tandem addition/condensation/cyclization sequence. The use of a catalyst, such as a Lewis acid (e.g., Cu(OTf)₂), can facilitate the reaction by activating the nitrile group towards nucleophilic attack.[7]

Protocol 3: Synthesis of a Quinazoline Core (Illustrative Example)

Quinazoline_Synthesis Precursor 2-Amino-N-(3-cyanophenyl)acetamide (Derivative of NCA) Reagents Formic Acid Cu(OTf)₂ (cat.), Heat Precursor->Reagents Product Quinazolinone Derivative Reagents->Product Tandem Cyclization

Step-by-Step Methodology (General Procedure):

  • Reaction Setup: In a sealed reaction vial, combine the 2-aminobenzonitrile derivative (e.g., a derivative of this compound where an amino group is present at the 2-position) (1.0 eq), an arylamine (1.2 eq), and formic acid (as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (e.g., 10 mol%).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12 hours) with stirring.

  • Monitoring: Monitor the formation of the quinazoline product by LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable solvent and neutralized. The product is then extracted, and the organic layer is dried and concentrated. Purification is achieved by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of several FDA-approved kinase inhibitors.

Axitinib Synthesis

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). While various synthetic routes exist, many converge on intermediates that can be derived from precursors structurally related to this compound. For instance, the synthesis often involves the coupling of an indazole core with a side chain. The preparation of these precursors can involve reactions of aminobenzonitriles.[8][9][10]

Foretinib Synthesis

Foretinib is a multi-kinase inhibitor that targets MET, VEGFR, and other tyrosine kinases.[11] The complex structure of Foretinib is assembled through a multi-step synthesis. While a direct synthetic route from this compound is not commonly cited, the underlying chemical principles of nitrile and amide manipulation are central to the construction of its quinoline core and substituted side chains.

Analytical Methods for Reaction Monitoring and Quality Control

Robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of intermediates and final products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for monitoring reaction conversion, assessing purity, and quantifying components in a mixture. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) is commonly employed.[12][13][14][15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information of the components in a reaction mixture, which is invaluable for identifying products, intermediates, and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for structural elucidation of the starting material, intermediates, and final products, confirming that the desired chemical transformations have occurred.[1][17][18]
Thin Layer Chromatography (TLC) A rapid and convenient method for qualitative monitoring of reaction progress.

Conclusion

This compound is a testament to the principle that the value of a chemical compound in drug discovery is often defined by its synthetic versatility. The protocols and scientific rationale presented in these application notes provide a solid foundation for researchers to effectively utilize this key intermediate. By understanding the causality behind the experimental choices for hydrolysis, reduction, and cyclization reactions, scientists can not only replicate these procedures but also intelligently adapt them for the synthesis of novel and complex molecular architectures, thereby accelerating the engine of pharmaceutical innovation.

References

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermedi
  • Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
  • Method for preparing intermediate of axitinib and application of....
  • This compound | C9H8N2O | CID 737204. PubChem. (URL: [Link])
  • Facile Synthesis of Key Intermediates of Tinib Drugs, N-Arylquinazolin-4-amines. (URL: Not available)
  • Processes for the preparation of axitinib.
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Supporting information - The Royal Society of Chemistry. (URL: [Link])
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (URL: [Link])
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Foretinib | C34H34F2N4O6 | CID 42642645. PubChem - NIH. (URL: [Link])
  • Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-W
  • Method and assays for quantitation of acetamide in a composition.
  • hydrolysis of nitriles. Chemguide. (URL: [Link])
  • A Validated Reverse Phase HPLC Technique for the Determination of T
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • N1-(4-cyanophenyl)acetamide. GISSMO NMR. (URL: [Link])
  • This compound (C9H8N2O). PubChemLite. (URL: [Link])
  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candid
  • Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor.
  • A review on Synthesis of Aminoacetanilides. SciSpace. (URL: [Link])
  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Process for hydrolysis of nitriles.
  • Organic Syntheses Procedure. (URL: [Link])
  • Acid-catalyzed ester hydrolysis (video). Khan Academy. (URL: [Link])
  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. (URL: [Link])
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....
  • N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity.
  • Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Arabian Journal of Chemistry. (URL: [Link])
  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evalu
  • Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668)
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. (URL: [Link])

Sources

Application Note and Protocol for the Purification of N-(3-cyanophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of N-(3-cyanophenyl)acetamide via recrystallization. This compound is an important intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity is critical for downstream applications and ensuring the integrity of final products. This application note details the underlying principles of recrystallization, a robust strategy for solvent selection, and detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization methods. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt the methodology to their specific needs.

Introduction to this compound and the Imperative for Purification

This compound, a derivative of acetanilide, serves as a key building block in organic synthesis. Its molecular structure, featuring an acetamido group and a cyano group on a phenyl ring, makes it a versatile precursor for the development of a range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][3] By carefully selecting a solvent in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature, a highly purified crystalline product can be obtained.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Chemical Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [4][5]
Appearance Solid
Melting Point 130 °C[6] (from external source not in search results)
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 52.9 Ų[5]

Note: The melting point is a critical indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

The Foundational Principle of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at the solvent's boiling point.[7] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).

The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated or near-saturated solution.[3][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities behind in the solution.[2][8] Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding dissimilar impurity molecules.[3][8]

Strategic Solvent Selection for this compound

A systematic solvent screening is the most reliable method for identifying an appropriate solvent.

Single-Solvent System Screening

The ideal single solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature.

  • Impurities should be either very soluble or insoluble in the solvent.

  • The solvent should be chemically inert towards this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The boiling point of the solvent should ideally be lower than the melting point of the compound.

Recommended Solvents for Screening:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate

  • Acetone

  • Toluene

Mixed-Solvent System Screening

If a suitable single solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[7]

Potential Mixed-Solvent Pairs:

  • Ethanol-Water

  • Methanol-Water

  • Acetone-Water

  • Ethyl acetate-Hexane

  • Toluene-Hexane

Detailed Experimental Protocols

Protocol for Solvent Screening
  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, and continue to add the solvent dropwise with agitation until the solid dissolves or a maximum of 3 mL of solvent has been added.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at elevated temperatures, and significant crystal formation upon cooling.

  • Record your observations in a table similar to the one below.

SolventSolubility at Room Temp. (50 mg in 1 mL)Solubility in Hot Solvent (up to 3 mL)Crystal Formation upon Cooling
Water
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Single-Solvent Recrystallization Protocol

This protocol assumes a suitable single solvent has been identified from the screening process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to adsorb the colored impurities.[3] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass of the recovered crystals and measure their melting point to assess purity.

Mixed-Solvent Recrystallization Protocol

This protocol is for when a suitable single solvent is not found.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 8 of the Single-Solvent Recrystallization Protocol.

Visualizing the Workflow

General Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (if necessary) dissolve->decolorize hot_filter Hot Gravity Filtration (if necessary) decolorize->hot_filter cool Slow Cooling and Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Solvent Selection Decision Tree

Solvent_Selection start Start Solvent Screening test_single Test Single Solvent start->test_single is_suitable Is it a suitable single solvent? test_single->is_suitable use_single Use Single-Solvent Protocol is_suitable->use_single Yes test_mixed Test Mixed-Solvent System is_suitable->test_mixed No is_suitable_mixed Is it a suitable mixed-solvent system? test_mixed->is_suitable_mixed use_mixed Use Mixed-Solvent Protocol is_suitable_mixed->use_mixed Yes rescreen Re-evaluate Solvent Choices is_suitable_mixed->rescreen No

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add a small amount of the "bad" solvent.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Choose a lower-boiling solvent.- Perform a preliminary purification step (e.g., column chromatography) if the sample is very impure.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-warmed before hot filtration.- Use a minimal amount of ice-cold solvent for washing.- Cool the filtrate in an ice bath for a longer period to maximize precipitation.
Colored crystals obtained - The activated charcoal step was omitted or insufficient.- The colored impurity co-crystallizes with the product.- Repeat the recrystallization, ensuring the use of activated charcoal.- A different solvent system may be required to separate the colored impurity.

References

  • Cerritos College. Purification of Impure Acetanilide.
  • Mohrig, J.R., et al. Experiment 1: Recrystallization of Acetanilide.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Baruch College. Experiment 5: Purification by Crystallization.
  • Scribd. Purification of Acetanilide by Recrystallization. Published October 16, 2021.
  • PubChem. This compound.
  • UCLA Chemistry and Biochemistry. Recrystallization - Single Solvent.
  • University of Colorado Boulder. Recrystallization.
  • PubChem. N-(3-amino-2-cyanophenyl)acetamide.
  • University of Calgary. Recrystallization.
  • PubChem. N-(3-cyanophenyl)-N-(4-nitro-2-pyridinyl)acetamide.
  • Chemistry LibreTexts. 2.1: Recrystallization. Last updated March 5, 2021.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. Acetamide.
  • PubChem. Acetamide.
  • IUPAC-NIST Solubility Data Series. Cumulative Index, Volumes 1-18.

Sources

N-(3-cyanophenyl)acetamide: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic frameworks is a cornerstone of innovation. N-(3-cyanophenyl)acetamide, a readily accessible bifunctional building block, has emerged as a valuable synthon for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive nitrile group and an acetamide moiety on a phenyl ring, offers multiple points for chemical elaboration and cyclization, making it an attractive starting material for generating libraries of compounds with potential therapeutic applications. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

The Strategic Advantage of this compound in Heterocyclic Synthesis

This compound's utility stems from the orthogonal reactivity of its functional groups. The nitrile group can participate in a variety of cyclization reactions, acting as an electrophile or being transformed into other functional groups. The acetamide group can be hydrolyzed to the corresponding aniline, which is a versatile precursor for many condensation reactions, or it can be involved in directing cyclization pathways. This dual functionality allows for a range of synthetic strategies to be employed, leading to the formation of diverse and complex heterocyclic structures.

Application Note 1: Synthesis of Substituted Pyridones

Substituted pyridones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound can be utilized as a key building block for the synthesis of functionalized pyridones through a multicomponent reaction approach.

Mechanistic Pathway: Multicomponent Synthesis of Pyridones

The synthesis of 2-pyridones can be achieved through a protocol involving the 1,4-addition of a suitable acetamide derivative to an α,β-unsaturated ketone, followed by cyclization and elimination.[1] While a direct protocol for this compound is not explicitly detailed in the cited literature, the general mechanism provides a viable synthetic route. The reaction proceeds through an initial Michael addition of the carbanion generated from the acetamide to the α,β-unsaturated ketone. Subsequent intramolecular cyclization via attack of the amide nitrogen onto one of the carbonyl groups, followed by dehydration, and in the case of a sulfinylacetamide, elimination of the sulfoxide, leads to the formation of the pyridone ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization This compound This compound Intermediate_1 Enolate Intermediate This compound->Intermediate_1 Base alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Pyridone_Product Substituted Pyridone Intermediate_2->Pyridone_Product - H2O G cluster_0 Step 1: Catalyst Activation & Coordination cluster_1 Step 2: Dehydrogenative Coupling cluster_2 Step 3: Intramolecular Cyclization & Aromatization 2-Aminobenzamide 2-Aminobenzamide Intermediate_Complex Substrate-Catalyst Complex 2-Aminobenzamide->Intermediate_Complex Amine Amine Amine->Intermediate_Complex Ru_Catalyst [Ru]-Catalyst Ru_Catalyst->Intermediate_Complex Intermediate_Imine Imine Intermediate Intermediate_Complex->Intermediate_Imine - H2 Quinazolinone_Product Quinazolinone Intermediate_Imine->Quinazolinone_Product [Ru]-Catalyst (regen.)

Sources

Application Notes and Protocols for the Investigation of N-(3-cyanophenyl)acetamide in Morbillivirus Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Morbilliviruses, including Measles virus (MeV) and Canine Distemper Virus (CDV), pose significant threats to human and animal health. The lack of approved specific antiviral therapies necessitates the exploration of novel chemical entities. This document provides a comprehensive guide for researchers on evaluating the potential antiviral activity of N-(3-cyanophenyl)acetamide against morbilliviruses. While direct evidence is yet to be established, the acetamide and cyanophenyl moieties are present in compounds with known antiviral properties, providing a rationale for this investigation. We present a structured, field-proven framework encompassing initial efficacy screening, cytotoxicity evaluation, and subsequent mechanistic studies to determine the compound's mode of action. These protocols are designed to provide robust, reproducible data for drug development professionals and virology researchers.

Introduction: The Case for Investigating this compound

Morbilliviruses are enveloped, negative-sense RNA viruses responsible for highly contagious diseases.[1] The viral life cycle begins with attachment to host cell receptors—primarily Signaling Lymphocyte Activation Molecule (SLAM, or CD150) on immune cells and Nectin-4 on epithelial cells—mediated by the viral hemagglutinin (H) protein.[2][3] Following attachment, the fusion (F) protein mediates the merger of the viral envelope with the host cell membrane, releasing the viral ribonucleoprotein complex into the cytoplasm. The viral RNA-dependent RNA polymerase (RdRp) then transcribes viral genes and replicates the genome.[4]

Currently, no specific antiviral drugs are approved for treating measles. While compounds like nitazoxanide have shown post-entry inhibitory effects and others target the viral polymerase, the pipeline remains thin.[4][5] The chemical scaffold this compound represents an unexplored territory. Structurally related acetamide derivatives have been identified as potent inhibitors of viral replication, for example, by targeting HIV-1 Tat-mediated transcription or the SARS-CoV-2 3CL protease.[6][7] Similarly, compounds containing cyano-groups have been developed as inhibitors of viral polymerases.[8]

This guide, therefore, proposes a systematic evaluation of this compound, providing researchers with the necessary protocols to:

  • Determine its antiviral efficacy against a representative morbillivirus (e.g., Measles virus).

  • Assess its toxicity profile in relevant cell lines.

  • Investigate its potential mechanism of action.

Application Note I: Primary Antiviral Efficacy and Cytotoxicity Screening

The initial phase of evaluation is critical to determine if this compound has any biological activity against morbilliviruses within a non-toxic concentration range. This is achieved by conducting parallel assays: a cytotoxicity assay to define the compound's therapeutic window and a primary antiviral assay, such as a plaque reduction assay, to measure its direct impact on viral infectivity.

Experimental Workflow for Primary Screening

The overall workflow is designed to efficiently generate key metrics: the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy prep_cells Prepare Vero-hSLAM Cell Monolayers (96-well plates) treat_compound Treat cells with serial dilutions of this compound prep_cells->treat_compound incubate_72h Incubate for 72 hours treat_compound->incubate_72h mtt_assay Perform MTT Assay incubate_72h->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_cc50 Calculate CC50 Value read_absorbance->calc_cc50 calc_si Determine Selectivity Index (SI) calc_cc50->calc_si SI = CC50 / EC50 prep_cells2 Prepare Vero-hSLAM Cell Monolayers (6-well plates) infect_virus Infect cells with Measles Virus (~100 PFU/well) prep_cells2->infect_virus add_overlay Add semi-solid overlay containing serial dilutions of compound infect_virus->add_overlay incubate_plaques Incubate for 72 hours to allow plaque formation add_overlay->incubate_plaques stain_plaques Fix and Stain with Crystal Violet incubate_plaques->stain_plaques count_plaques Count Plaques and Calculate % Inhibition stain_plaques->count_plaques calc_ec50 Calculate EC50 Value count_plaques->calc_ec50 calc_ec50->calc_si

Caption: Workflow for determining the cytotoxicity and antiviral efficacy of this compound.

Protocol 2.1: Cytotoxicity (CC50) Determination using MTT Assay

This protocol determines the concentration of the compound that reduces cell viability by 50%. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells.[9]

Materials:

  • Vero-hSLAM cells (or other susceptible cell line, e.g., Vero-Nectin4)

  • Dulbecco's Modified Eagle Medium (DMEM) with 5% Fetal Bovine Serum (FBS)

  • This compound, stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed Vero-hSLAM cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM + 5% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 500 µM) down to a low concentration (e.g., ~1 µM). Include a "vehicle control" containing the same percentage of DMSO as the highest compound concentration and a "cell control" with medium only.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂, mirroring the duration of the antiviral assay.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2.2: Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[10][11]

Materials:

  • Vero-hSLAM cells

  • Measles virus (Edmonston strain), stock of known titer (PFU/mL)

  • DMEM + 2% FBS

  • This compound dilutions (prepared in overlay medium)

  • Overlay Medium: 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero-hSLAM cells in 6-well plates at a density of 5 x 10⁵ cells/well. Incubate for 24-48 hours to achieve a 90-100% confluent monolayer.[12]

  • Virus Preparation: Dilute the Measles virus stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate each well with 200 µL of the diluted virus. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Treatment and Overlay: During the incubation, prepare the treatment overlay. Warm the 2X DMEM and melt the 1.6% agarose, then cool both to 42°C in a water bath. Mix them 1:1 to create a 0.8% agarose overlay. For each test concentration, mix the appropriate amount of this compound stock into the final overlay medium.

  • After the 1-hour adsorption period, aspirate the virus inoculum from the wells. Immediately and gently add 2 mL of the corresponding treatment overlay (or control overlay without compound) to each well.[11]

  • Solidification & Incubation: Let the plates sit at room temperature for 20-30 minutes to allow the agarose to solidify. Then, incubate the plates inverted for 72 hours at 37°C, 5% CO₂.

  • Plaque Visualization: After incubation, fix the cells by adding 1 mL of 4% paraformaldehyde directly onto the agarose overlay and incubate for at least 1 hour. Carefully remove the agarose plug. Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Analysis: Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control wells. Determine the EC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The results from these initial assays should be summarized to provide a clear overview of the compound's potential.

ParameterThis compoundRibavirin (Control)
CC50 (µM) Hypothetical Value: 150> 200
EC50 (µM) Hypothetical Value: 1525
Selectivity Index (SI) Hypothetical Value: 10> 8

A compound is typically considered a promising candidate for further investigation if it has a Selectivity Index (SI) of 10 or greater.[13]

Application Note II: Elucidating the Mechanism of Action

If this compound demonstrates a favorable selectivity index, the next logical step is to investigate how it inhibits viral replication. Based on the activities of related chemical scaffolds, a plausible hypothesis is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) , a key enzyme for both transcription and genome replication.[4] The following protocols are designed to test this hypothesis.

Hypothesized Mechanism: Inhibition of Viral Polymerase

This proposed mechanism suggests that this compound interferes with the RdRp complex, leading to a reduction in the synthesis of viral RNA. This would consequently decrease viral protein production and the generation of new viral progeny.

G cluster_0 Morbillivirus Replication Cycle Entry 1. Viral Entry (Attachment & Fusion) Replication 2. RNA Synthesis (Transcription & Replication) Entry->Replication Translation 3. Protein Synthesis Replication->Translation Assembly 4. Assembly & Budding Translation->Assembly Compound This compound RdRp Viral RdRp Complex Compound->RdRp Inhibits RdRp->Replication Required for

Caption: Hypothesized mechanism of this compound targeting the morbillivirus RdRp complex.

Protocol 3.1: Viral Yield Reduction Assay

This assay quantifies the production of new infectious virus particles from infected cells treated with the compound. It is a highly sensitive measure of antiviral activity and helps confirm the results of the plaque reduction assay.[14][15]

Procedure:

  • Infection: Seed Vero-hSLAM cells in a 24-well plate. Infect confluent monolayers with Measles virus at a Multiplicity of Infection (MOI) of 0.1.[4]

  • Treatment: After a 1-hour adsorption period, wash the cells with PBS and add fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation & Harvest: Incubate for 48 hours. After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release all viral particles. Collect the supernatant/lysate.

  • Titration: Perform 10-fold serial dilutions of the collected lysates. Determine the viral titer of each sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-hSLAM cell monolayers.[16][17]

  • Analysis: Compare the viral titers from the compound-treated wells to the vehicle control. A significant reduction in viral yield confirms the compound's inhibitory effect on one or more stages of the viral replication cycle.

Protocol 3.2: Time-of-Addition Assay

This experiment is crucial for pinpointing the stage of the viral life cycle that is inhibited. The compound is added at different time points relative to infection.

Procedure:

  • Setup: Prepare confluent monolayers of Vero-hSLAM cells in 24-well plates.

  • Infection: Synchronize infection by pre-chilling the plates and virus inoculum at 4°C for 30 minutes, then adding the virus (MOI=1) and incubating at 4°C for 1 hour to allow binding but not entry. Wash cells with cold PBS to remove unbound virus. Add pre-warmed medium and shift to 37°C. This point is considered T=0.

  • Compound Addition: Add this compound (at a concentration of ~3x EC50) at different time intervals:

    • Pre-treatment (-2h to 0h): Compound is added 2 hours before infection and washed out at T=0. (Tests entry/binding).

    • Co-treatment (0h to 2h): Compound is present only during the first 2 hours post-infection. (Tests early post-entry steps).

    • Post-treatment (2h, 4h, 6h p.i.): Compound is added at 2, 4, or 6 hours post-infection and left for the duration of the experiment. (Tests later replication steps).

  • Harvest & Analysis: At 24 hours post-infection, harvest the total virus (supernatant and cells) and determine the viral yield by plaque assay as described in Protocol 3.1.

  • Interpretation:

    • Inhibition only during pre-treatment suggests blocking of attachment or entry.

    • Inhibition during co-treatment and all post-treatment intervals suggests a post-entry mechanism.[5]

    • If the compound is effective even when added several hours post-infection, it strongly suggests inhibition of a later stage, such as RNA synthesis or viral assembly, consistent with the RdRp inhibition hypothesis.

Protocol 3.3: Quantitative RT-PCR (RT-qPCR) for Viral RNA

To directly test the hypothesis that this compound inhibits viral RNA synthesis, RT-qPCR can be used to quantify the levels of a specific viral gene (e.g., the Nucleocapsid (N) gene).

Procedure:

  • Infection & Treatment: Infect Vero-hSLAM cells (MOI=1) and treat with this compound (at 1x, 3x, and 5x EC50) or vehicle control.

  • RNA Extraction: At 12 and 24 hours post-infection, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • RT-qPCR: Perform a two-step RT-qPCR. First, synthesize cDNA from the total RNA using a reverse transcriptase. Then, perform qPCR using primers and a probe specific for the Measles virus N gene. Use primers for a host housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative abundance of viral N RNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control. A dose-dependent decrease in viral RNA levels would provide strong evidence that this compound inhibits viral RNA synthesis.

References
  • Title: Measles virus interaction with host cells and impact on inn
  • Title: The Host Cell Receptors for Measles Virus and Their Interaction with the Viral Hemagglutinin (H) Protein Source: PubMed URL:[Link]
  • Title: The Host Cell Receptors for Measles Virus and Their Interaction with the Viral Hemagglutinin (H) Protein Source: Semantic Scholar URL:[Link]
  • Title: The Host Cell Receptors for Measles Virus and Their Interaction with the Viral Hemagglutinin (H) Protein Source: MDPI URL:[Link]
  • Title: (PDF) The Host Cell Receptors for Measles Virus and Their Interaction with the Viral Hemagglutinin (H)
  • Title: In Vitro Antiviral Testing Source: Institute for Antiviral Research, Utah St
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
  • Title: Morbillivirus Receptors and Tropism: Multiple Pathways for Infection Source: PubMed Central - NIH URL:[Link]
  • Title: Virus Yield Reduction Assay Source: Cre
  • Title: Cytotoxicity Assay Protocol Source: Protocols.io URL:[Link]
  • Title: Marine Morbilliviruses: Diversity and Interaction with Signaling Lymphocyte Activ
  • Title: Plaque Reduction Neutralization Test (PRNT)
  • Title: IBT Bioservices Guide to In Vitro Antiviral Testing Source: IBT Bioservices URL:[Link]
  • Title: A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus Source: PubMed URL:[Link]
  • Title: Morbillivirus receptors and tropism: multiple pathways for infection Source: PubMed URL:[Link]
  • Title: Morbillivirus Control of the Interferon Response: Relevance of STAT2 and mda5 but Not STAT1 for Canine Distemper Virus Virulence in Ferrets Source: NIH URL:[Link]
  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Cre
  • Title: In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential Source: Protocols.io URL:[Link]
  • Title: Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription Source: PubMed URL:[Link]
  • Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: PubMed URL:[Link]
  • Title: Virus Plaque Assay Protocol Source: ResearchG
  • Title: Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respir
  • Title: Antiviral activity of nitazoxanide against Morbillivirus infections Source: PubMed Central - NIH URL:[Link]
  • Title: Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection Source: Science Transl

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(3-cyanophenyl)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(3-cyanophenyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the acetylation of 3-aminobenzonitrile. This document outlines the reaction mechanism, provides a robust experimental protocol, and includes essential information on reagent handling, safety precautions, and product characterization. The presented methodology is designed to be both efficient and accessible for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives are of significant interest in the field of medicinal chemistry. The acetamide moiety is a common feature in many pharmacologically active compounds, contributing to their biological activity and pharmacokinetic properties. The cyano group, on the other hand, can act as a key pharmacophore or be a precursor for other functional groups. Derivatives of this scaffold have been explored for a variety of therapeutic applications, including as anti-inflammatory agents and inhibitors of enzymes like COX-II.[1][2] The reliable synthesis of this core structure is therefore a critical step in the development of new therapeutic agents.

The most direct and common method for the synthesis of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction involves the formation of an amide bond between the amino group of 3-aminobenzonitrile and an acetylating agent. Common acetylating agents include acetic anhydride and acetyl chloride.[2][3] This guide will focus on a robust and environmentally conscious method utilizing acetic anhydride.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-aminobenzonitrile proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). This is followed by the elimination of a leaving group (acetate ion) to form the stable amide product.

Reaction:

Mechanism Visualization:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 3-Aminobenzonitrile 3-Aminobenzonitrile (Nucleophile) Intermediate Tetrahedral Intermediate 3-Aminobenzonitrile->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Product This compound Intermediate->Product Elimination of Leaving Group Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-aminobenzonitrile using acetic anhydride as the acetylating agent.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)
3-AminobenzonitrileC₇H₆N₂118.142237-30-15.0 g42.3
Acetic AnhydrideC₄H₆O₃102.09108-24-74.7 mL50.8
PyridineC₅H₅N79.10110-86-14.1 mL50.8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-250 mL-
1M Hydrochloric AcidHCl36.467647-01-0As needed-
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8As needed-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (42.3 mmol) of 3-aminobenzonitrile in 50 mL of dichloromethane (DCM). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Reagents: To the stirring solution, add 4.1 mL (50.8 mmol) of pyridine. Cool the flask in an ice bath to 0-5 °C.

  • Acetylation: Slowly add 4.7 mL (50.8 mmol) of acetic anhydride to the cooled solution dropwise over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexane).

  • Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Workflow Visualization

Synthesis_Workflow Start Dissolve 3-Aminobenzonitrile in DCM AddPyridine Add Pyridine and Cool to 0-5 °C Start->AddPyridine AddAc2O Add Acetic Anhydride Dropwise AddPyridine->AddAc2O Stir Stir at Room Temperature for 2-3 hours AddAc2O->Stir Workup Quench and Wash (HCl, H₂O, NaHCO₃) Stir->Workup Dry Dry with MgSO₄ and Concentrate Workup->Dry Purify Recrystallize Product Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide N-H stretch, C=O stretch, and the nitrile C≡N stretch.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

    • 3-Aminobenzonitrile: Harmful if swallowed or in contact with skin.[5][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently prepare this important synthetic intermediate for applications in drug discovery and development.

References

  • Organic Syntheses. Phenylacetamide.
  • Indian Academy of Sciences. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • PubChem. This compound.
  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • PubChemLite. This compound (C9H8N2O).
  • Achmem. This compound.
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PubChem. This compound.
  • National Institutes of Health. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • ResearchGate. (2018). Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u).
  • ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PubChem. 3-Aminobenzonitrile.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

Sources

Application Notes and Protocols for the Characterization of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Comprehensive Approach to Structural Elucidation and Purity Assessment

N-(3-cyanophenyl)acetamide, also known as 3-acetamidobenzonitrile, is a significant chemical intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. Its chemical structure, comprising an aromatic ring substituted with both an acetamide and a nitrile group, imparts specific physicochemical properties that are crucial for its reactivity and downstream applications. The rigorous characterization of this compound is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and safety of any resulting drug products.

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple recitation of procedural steps, this guide delves into the rationale behind the selection of each technique and the specific experimental parameters. The protocols herein are designed to be self-validating, providing a robust framework for researchers in drug discovery, development, and quality control.

Molecular Identity and Structure Confirmation

The primary objective in characterizing this compound is the unambiguous confirmation of its molecular structure. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expertise & Experience: The choice of solvent for NMR analysis is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual solvent peak does not interfere with the aromatic or amide proton signals. Deuterated chloroform (CDCl₃) is also a viable option. The chemical shifts observed are highly dependent on the electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Expected Results: The ¹H NMR spectrum will exhibit characteristic signals corresponding to the different types of protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Amide (NH)~10.3Singlet1H
Aromatic (H2)~8.1Singlet (or triplet, J ≈ 1.8 Hz)1H
Aromatic (H4)~7.7Doublet (or ddd)1H
Aromatic (H6)~7.6Doublet (or ddd)1H
Aromatic (H5)~7.5Triplet1H
Methyl (CH₃)~2.1Singlet3H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[1]

Expected Results: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~169
Aromatic (C1)~140
Aromatic (C3)~112
Aromatic (C-CN)~119
Aromatic (C2, C4, C5, C6)120-131
Nitrile (C≡N)~118
Methyl (CH₃)~24

Note: The assignment of aromatic carbons can be aided by 2D NMR techniques like HSQC and HMBC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Weigh & Dissolve This compound in Deuterated Solvent Acq_H ¹H NMR Acquisition (400 MHz) Prep->Acq_H Acq_C ¹³C NMR Acquisition (100 MHz) Prep->Acq_C Proc Fourier Transform Phase & Baseline Correction Referencing Acq_H->Proc Acq_C->Proc Analysis Assign Signals Confirm Structure Proc->Analysis

Figure 1: General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[2] This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum.

  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record the spectrum of the KBr pellet. A background spectrum of an empty sample compartment should be acquired first.

Expected Results: The FTIR spectrum will display characteristic absorption bands for the functional groups present in this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Methyl)2950 - 2850Medium-Weak
C≡N Stretch (Nitrile)2240 - 2220Sharp, Medium
C=O Stretch (Amide I)1680 - 1650Strong
N-H Bend (Amide II)1570 - 1515Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expertise & Experience: Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules. The resulting mass spectrum often shows a clear molecular ion peak (M⁺) and a series of fragment ions that can be used to deduce the structure.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Expected Results: The mass spectrum of this compound (Molecular Weight: 160.17 g/mol ) will show a prominent molecular ion peak.[3][4]

Ion Expected m/z Identity
[M]⁺160Molecular Ion
[M-CH₂CO]⁺118Loss of ketene
[C₆H₄CN]⁺102Cyanophenyl cation
[CH₃CO]⁺43Acetyl cation

Predicted collision cross-section data can also be a useful parameter for identification. For the [M+H]⁺ adduct, the predicted CCS is 136.2 Ų.[4]

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its use in drug synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. It is an excellent technique for quantifying the purity of the main compound and detecting any process-related impurities or degradation products.

Expertise & Experience: A C18 column is a robust and versatile choice for the separation of moderately polar compounds like this compound.[5] The mobile phase, typically a mixture of acetonitrile and water, can be fine-tuned to achieve optimal separation. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[5]

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Prepare a working standard of 0.1 mg/mL by dilution.

    • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent.

  • Instrument Parameters:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water.

      • B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak by injecting the standard solution.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: A successful separation will show a sharp, symmetrical peak for this compound with good resolution from any impurity peaks. The retention time will be dependent on the exact conditions but will be reproducible.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation MobilePhase Prepare Mobile Phase (Acetonitrile/Water/Acid) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate % Purity (Area Percent) Chromatogram->Calculate

Figure 2: Workflow for HPLC purity analysis.

Solid-State and Thermal Properties

The solid-state properties of a pharmaceutical intermediate can significantly impact its handling, formulation, and stability.

X-ray Diffraction (XRD): Probing the Crystalline Structure

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid, while Powder X-ray Diffraction (PXRD) is used to assess crystallinity and identify polymorphic forms.

Authoritative Grounding: The crystal structure of this compound has been reported in the Crystallography Open Database (COD) under the deposition number 1520401.[3] This data serves as a primary reference for confirming the crystalline form of a synthesized batch.

  • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystallites. Mount the powder on a sample holder.

  • Instrument Parameters:

    • Diffractometer: A standard powder diffractometer.

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 5° to 50°.

    • Scan Speed: 2°/min.

  • Data Analysis: Compare the resulting diffractogram with the reference pattern from the database or a known standard.

Expected Results: The PXRD pattern should show a series of sharp peaks at specific 2θ angles, which is characteristic of a crystalline material. The peak positions and relative intensities should match the reference data for this compound. The reported crystal system is monoclinic with the space group P 1 21/n 1.[3]

Thermal Analysis (DSC and TGA): Assessing Thermal Stability and Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of a material, including melting point, heat of fusion, and decomposition temperature.

Expertise & Experience: For a crystalline pharmaceutical compound, DSC is invaluable for determining the melting point and assessing purity. A sharp endothermic peak is indicative of a pure crystalline substance. TGA complements DSC by measuring mass loss as a function of temperature, indicating the onset of thermal decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Parameters:

    • DSC Instrument: A calibrated DSC instrument.

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Expected Results: this compound is a solid at room temperature. The DSC thermogram should show a sharp endothermic peak corresponding to its melting point.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Parameters:

    • TGA Instrument: A calibrated TGA instrument.

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve, where significant mass loss begins.

Expected Results: The TGA thermogram should show a stable baseline with minimal mass loss until the compound begins to decompose at elevated temperatures.

References

  • SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737204, this compound.
  • PubChemLite. (n.d.). This compound (C9H8N2O).

Sources

Application Notes & Protocols: Leveraging N-(3-cyanophenyl)acetamide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target these kinases is a cornerstone of modern drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(3-cyanophenyl)acetamide as a versatile and effective scaffold in the design and evaluation of novel kinase inhibitors. We will explore the chemical rationale for its utility, provide detailed protocols for synthesis and derivatization, and outline a multi-tiered assay cascade—from initial biochemical characterization to physiologically relevant cell-based evaluation—to robustly validate inhibitor candidates.

Introduction: The Power of a Privileged Scaffold

The kinase ATP binding site presents both a golden opportunity and a significant challenge for drug discovery.[3] While its conserved nature allows for the development of broad chemical templates, achieving selectivity across the human kinome is a formidable task. Scaffold-based drug design offers an efficient paradigm, starting with smaller molecular fragments or "scaffolds" that can be elaborated to achieve high potency and selectivity.[4][5]

This compound has emerged as a valuable starting point in this context. Its structure is deceptively simple yet contains key pharmacophoric features that are highly advantageous for kinase inhibition:

  • The Phenyl Ring: Provides a rigid core that can be readily functionalized to explore the hydrophobic regions of the ATP pocket and establish a structure-activity relationship (SAR).[6]

  • The Acetamide Linker: This group is a classic "hinge-binder," capable of forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[7]

  • The Cyano Group: More than a simple polar feature, the nitrile moiety is a key modulator of activity. It can act as a potent hydrogen bond acceptor with backbone or side-chain donors within the active site.[8][9] Furthermore, the cyano group can be engineered to act as a reversible covalent "warhead," forming a temporary bond with a nearby nucleophilic residue (like cysteine) to enhance potency and duration of action.[8][10]

This combination of features makes this compound a privileged scaffold for developing inhibitors against various kinase families, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[11][12][13]

Section 1: Synthesis of this compound and its Derivatives

A robust and scalable synthetic route is the foundation of any scaffold-based discovery program. The following protocols detail the synthesis of the parent scaffold and a general method for diversification.

Protocol 1.1: Synthesis of this compound

This protocol describes the straightforward N-acetylation of 3-aminobenzonitrile.

Causality: This is a standard amide bond formation reaction. Acetic anhydride is used as the acetylating agent, and a mild base like pyridine acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.

Materials:

  • 3-aminobenzonitrile

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve 3-aminobenzonitrile (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield this compound as a solid.[14][15]

cluster_synthesis General Synthesis Workflow Start 3-Aminobenzonitrile + Acetic Anhydride Reaction N-Acetylation (DCM, Pyridine, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purify Purification (Silica Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the parent scaffold.

Section 2: Biochemical Characterization of Inhibitors

Once a library of derivatives is synthesized, the first step is to determine if they inhibit the target kinase in a purified, cell-free system. This allows for a clean assessment of potency (IC50) and selectivity.

Protocol 2.1: In Vitro Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Causality & Trustworthiness: This protocol uses the ADP-Glo™ Luminescent Kinase Assay, a robust method that quantifies kinase activity by measuring the amount of ADP produced.[2][16] It is less prone to compound interference than fluorescence-based methods.[2] The protocol is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls. Setting the ATP concentration near the Km value for the specific kinase ensures high sensitivity for detecting ATP-competitive inhibitors.[17][18]

Materials:

  • Recombinant human kinase (e.g., EGFR, JAK1)

  • Kinase-specific peptide substrate

  • Test compounds (derivatives of this compound)

  • Known potent inhibitor for the target kinase (positive control)

  • DMSO (vehicle)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x the final desired concentration, typically near Km)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Dispense a small volume (e.g., 50 nL) of the DMSO dilutions into the 384-well assay plate. Include wells for "no inhibitor" (DMSO only) and the positive control inhibitor.

  • Enzyme/Substrate Addition: Prepare a 2x kinase/substrate solution in Kinase Assay Buffer. Add this solution to all wells.

  • Initiate Reaction: To start the kinase reaction, add the 2x ATP solution to all wells. The final volume should be small (e.g., 5 µL).

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for 60 minutes. Ensure the reaction time is within the linear range of the enzyme.

  • ADP Detection (Part 1): Add an equal volume of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the average signal from the highest concentration of the positive control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.

cluster_biochem Biochemical IC50 Workflow Compound Plate serial dilution of inhibitor Enzyme Add Kinase + Substrate mix Compound->Enzyme ATP Initiate with ATP (Incubate 60 min) Enzyme->ATP Stop Stop reaction & deplete ATP (ADP-Glo™ Reagent) ATP->Stop Detect Convert ADP to light (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Key steps in the in vitro biochemical IC50 assay.

Protocol 2.2: Kinase Selectivity Profiling

Objective: To assess the specificity of a lead compound by screening it against a broad panel of kinases.

Causality & Trustworthiness: High selectivity is crucial for minimizing off-target effects and potential toxicity.[16][19] Profiling against a large portion of the human kinome provides a global view of a compound's interaction space. Utilizing established commercial services provides access to standardized, high-quality, and reproducible data across hundreds of kinases, which is a critical step in validating a lead candidate.[20][21]

Procedure:

  • Compound Submission: Identify a lead compound with a potent on-target IC50 (e.g., <100 nM). Prepare a stock solution of the compound in DMSO (typically 10 mM).

  • Service Selection: Engage a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). Select a panel that represents a significant portion of the human kinome (e.g., >300 kinases).

  • Screening: The service will typically perform a primary screen where the compound is tested at a single high concentration (e.g., 1 µM) against the entire panel. Radiometric assays like the ³³P-based HotSpot™ assay are often considered the gold standard for their direct measurement of phosphorylation.[19][21]

  • Data Analysis: The primary output is typically reported as "Percent of Control" or "Percent Inhibition" for each kinase.

  • Follow-up: For any off-target kinases that show significant inhibition (e.g., >50% at 1 µM), it is crucial to perform follow-up IC50 determinations to quantify the potency of these interactions.

Data Presentation: Results are best summarized in a table.

Kinase TargetIC50 (nM) [Compound A]IC50 (nM) [Compound B]Selectivity Fold (vs. Target X) [Compound B]
Target X 50 5 -
Off-Target Y50025050x
Off-Target Z>10,000>5,000>1000x

Section 3: Cell-Based Evaluation of Inhibitor Efficacy

A potent biochemical inhibitor may fail in a cellular context due to poor permeability, rapid metabolism, or efflux.[3] Therefore, validating inhibitors in physiologically relevant cell-based assays is a critical and mandatory step.[1][22]

Protocol 3.1: Cellular Target Engagement Assay (CETSA®)

Objective: To verify that the compound binds to its intended kinase target inside intact cells.

Causality & Trustworthiness: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23] Observing a concentration-dependent increase in the thermal stability of the target protein provides direct and unambiguous evidence of target engagement in a native cellular environment.

Materials:

  • Human cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease/phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of remaining soluble target kinase by Western blot.

  • Data Interpretation: In DMSO-treated cells, the amount of soluble kinase will decrease as the temperature increases. In compound-treated cells, a stabilizing ligand will shift this "melting curve" to higher temperatures. This shift should be dependent on the concentration of the compound.

cluster_assays Kinase Inhibitor Assay Funnel Biochem Biochemical Assay (IC50, Selectivity) Cell_TE Cellular Target Engagement (e.g., CETSA) Biochem->Cell_TE Permeability? Target Binding? Cell_Func Functional Assay (Phospho-Substrate) Cell_TE->Cell_Func Functional Inhibition? Cell_Pheno Phenotypic Assay (Cell Viability, EC50) Cell_Func->Cell_Pheno Cellular Effect? Lead Lead Candidate Cell_Pheno->Lead

Caption: A tiered approach from biochemical to cellular assays.

Protocol 3.2: Phospho-Substrate Analysis by Western Blot

Objective: To measure the functional inhibition of the kinase by quantifying the phosphorylation of its direct downstream substrate.

Causality & Trustworthiness: This assay moves beyond target binding to confirm that the inhibitor is functionally active within the complex cellular signaling network.[3] A reduction in substrate phosphorylation is a direct readout of the inhibitor's effect on the kinase's catalytic activity in its native environment.

Materials:

  • Cell line with an active signaling pathway for the target kinase.

  • Growth factors or stimuli if required to activate the pathway (e.g., EGF for EGFR).

  • Test compound, DMSO, positive control inhibitor.

  • Lysis buffer, protein assay kit (e.g., BCA).

  • Antibodies: Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 for JAK), a primary antibody for the total substrate, and a loading control antibody (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test compound or controls for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase. Include an unstimulated control.

  • Lysis and Quantification: Immediately wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein per lane for SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe for the total substrate protein and then for the loading control to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in the normalized phospho-signal indicates effective target inhibition.

Conclusion

This compound represents a highly tractable and effective scaffold for the discovery of novel kinase inhibitors. Its inherent structural features provide a solid foundation for achieving potent hinge-binding interactions, while the nitrile group offers a unique handle for modulating potency and exploring covalent inhibition. By employing a rigorous and logical cascade of assays—progressing from clean biochemical potency and selectivity profiling to the more complex and physiologically relevant validation of target engagement and functional inhibition in living cells—researchers can confidently identify and optimize lead candidates. The protocols and workflows described herein provide a self-validating framework to guide this discovery process, ultimately accelerating the development of next-generation targeted therapies.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • Reaction Biology. Kinase Drug Discovery Services.
  • Benchchem. Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors.
  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
  • PMC - NIH. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Taylor & Francis. Cyano groups – Knowledge and References.
  • PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
  • Benchchem. A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals.
  • PMC - NIH. (2019). Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis.
  • Frontiers. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance.
  • NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PubMed. Scaffold-based design of kinase inhibitors for cancer therapy.
  • NIH. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis.
  • SpringerLink. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
  • PubMed. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171.

Sources

Application Note: A Comprehensive Protocol for In Silico Exploration of N-(3-cyanophenyl)acetamide via Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the preliminary stages of drug discovery, computational methods provide a rapid and cost-effective means to screen novel chemical entities for potential therapeutic activity. N-(3-cyanophenyl)acetamide is a small molecule with functional groups amenable to forming directed interactions with biological macromolecules.[1][2] However, its specific biological targets are not widely documented. This application note presents a detailed, field-proven protocol for conducting an initial computational docking study of this compound. We provide a step-by-step workflow that is both scientifically rigorous and adaptable, designed for researchers, scientists, and drug development professionals. The protocol covers ligand and protein preparation, grid-based docking using the industry-standard AutoDock Vina, and a comprehensive guide to result analysis and validation. To ensure the protocol is concrete and reproducible, we use the kinase domain of human Abl tyrosine kinase (Abl1) as an exemplary target, a protein class frequently targeted by acetamide-containing inhibitors.

Foundational Principles: The "Why" Behind the Workflow

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[3] The core objectives are to identify the most stable binding pose and to estimate the strength of the interaction, typically expressed as a binding energy score.[3] A lower binding energy generally indicates a more stable and favorable interaction.[3] This process is instrumental in modern drug discovery, allowing scientists to prioritize which compounds to synthesize and test in the lab.[3]

The Ligand: this compound

This compound is a small organic molecule featuring a central phenyl ring substituted with an acetamide group and a nitrile (cyano) group. These functional groups are of high interest in medicinal chemistry; the acetamide group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a potent hydrogen bond acceptor. Its structural properties make it a candidate for interacting with various protein binding sites.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[2]
Molecular Weight 160.18 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C#NPubChem[2]
InChIKey KXBIARKNAZXRGC-UHFFFAOYSA-NPubChem[2]
The Exemplar Receptor: Abl Tyrosine Kinase (Abl1)

To provide a practical and relevant context, this protocol will use the kinase domain of Abl1 as the receptor target. Tyrosine kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The selection of Abl1 is based on its well-characterized structure and its relevance as a target for small-molecule inhibitors. For this protocol, we will use the PDB entry 1IEP , which contains the Abl1 kinase domain co-crystallized with the inhibitor Imatinib.[4][5] This allows for a crucial validation step: re-docking the known inhibitor to ensure the protocol's accuracy.

Pre-computation Setup: Assembling the Toolkit

A successful docking study relies on a suite of specialized software. The following tools are open-source and widely validated in the scientific community.

SoftwarePrimary FunctionDownload URL
AutoDock Vina Core docking engine for predicting binding poses and affinities.[Link][6]
MGLTools/AutoDock Tools (ADT) A graphical user interface for preparing protein (receptor) and ligand files into the required PDBQT format.[Link][6]
Open Babel A chemical toolbox used for converting file formats and performing essential ligand operations like energy minimization.[Link][7]
UCSF Chimera / PyMOL Molecular visualization software essential for inspecting structures and analyzing docking results.[8] / [Link][6]

Overall Computational Docking Workflow

The entire process can be visualized as a sequential workflow, from initial data acquisition to final analysis. Each step is critical for the integrity of the final result.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_box Grid Box Definition (Define Search Space) ligand_prep->grid_box receptor_prep Receptor Preparation (Abl1 Kinase - PDB: 1IEP) receptor_prep->grid_box config Configuration File Setup (conf.txt) grid_box->config vina Run AutoDock Vina (Command Line Execution) config->vina parse_log Parse Log File (Binding Affinities & Poses) vina->parse_log visualize Visualize Best Pose (UCSF Chimera / PyMOL) parse_log->visualize interactions Analyze Interactions (H-Bonds, Hydrophobic, etc.) visualize->interactions

Caption: Overall workflow for molecular docking.

Protocol: Ligand Preparation

The goal of this phase is to convert the 2D or 3D structure of this compound into a docking-ready format with correct atom types, charges, and torsional degrees of freedom.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database and search for CID 737204 (this compound).[2]

    • Download the 3D conformer of the molecule in SDF format. The rationale for starting with a 3D structure is that it provides a reasonable initial geometry for subsequent energy minimization.

  • File Format Conversion and Energy Minimization (Open Babel):

    • The downloaded SDF file must be converted to a PDB or MOL2 file, which are more universally accepted by docking preparation tools. This step also performs an energy minimization to relax the structure into a lower energy conformation.

    • Causality: Energy minimization is crucial to ensure the ligand's starting conformation is sterically plausible and not in a high-energy state, which could produce docking artifacts.

    • Execute the following command in your terminal:

    • This command converts the SDF file, generates a 3D structure, and adds hydrogens appropriate for a physiological pH of 7.4.

  • Generate PDBQT File (AutoDock Tools):

    • The PDBQT format is a PDB file with the addition of partial charges (Q) and AutoDock atom types (T).[9]

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • ADT will automatically detect the root and set the torsional degrees of freedom. The number of rotatable bonds is critical for defining the ligand's flexibility during docking.[10]

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.[10]

Protocol: Receptor Preparation

This process prepares the protein structure by removing non-essential molecules, adding hydrogens, and assigning charges, culminating in a PDBQT file.

Step-by-Step Methodology:

  • Obtain Receptor Structure:

    • Open UCSF Chimera or go to the RCSB PDB website ([Link]) and fetch the structure with PDB ID 1IEP .[5]

  • Clean the PDB Structure:

    • The crystal structure contains water molecules, ions, and the co-crystallized ligand (Imatinib). For docking a new compound, these must be removed.[11]

    • Causality: Water molecules are typically removed because their positions are often not conserved and their inclusion dramatically increases computational complexity. The original ligand must be removed to make the binding site available.

    • In Chimera, use the Select menu to select and delete all water molecules and the original ligand (STI). Keep only the protein chains (Chain A in this case).[5]

    • Save the cleaned protein structure as 1iep_protein.pdb.

  • Generate PDBQT File (AutoDock Tools):

    • Launch ADT.

    • Go to File -> Read Molecule and open 1iep_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Causality: Docking scoring functions rely on hydrogen bonds. While crystal structures often omit hydrogens to improve resolution, they are essential for computational analysis. Adding polar hydrogens ensures that potential hydrogen bond donors and acceptors on the protein are correctly represented.[12]

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select 1iep_protein to prepare it for grid generation and save the final receptor file as 1iep_receptor.pdbqt.

Protocol: Molecular Docking with AutoDock Vina

This is the core computational step where the ligand is docked into the prepared receptor.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box):

    • The grid box defines the three-dimensional space where Vina will search for binding poses. It should be large enough to encompass the entire binding site but not so large as to waste computational effort.[11]

    • The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand (Imatinib) that was removed in the previous step.

    • In ADT, with the 1iep_receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Adjust the center_x, center_y, center_z coordinates and size_x, size_y, size_z dimensions to fully enclose the binding pocket. For 1IEP, a good starting point is a center of (15.190, 53.903, 16.917) and a size of (20, 20, 20) Angstroms.[4]

    • Record these coordinates. They are required for the configuration file.

  • Create the Configuration File:

    • Create a new text file named conf.txt in the same directory as your PDBQT files.

    • Populate the file with the following parameters, replacing the coordinates with the ones you determined:

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true binding minimum but also increases computation time. A value of 8 is a standard starting point.

  • Run the Vina Simulation:

    • Open a terminal or command prompt and navigate to your working directory.

    • Execute the Vina program with the configuration file as input:

    • Vina will now perform the docking calculation. Upon completion, it will generate two files: all_poses.pdbqt containing the coordinates of the predicted binding modes, and log.txt containing the binding affinity scores.[6]

Post-Docking Analysis and Interpretation

G cluster_interactions Interaction Types start Docking Complete (log.txt, all_poses.pdbqt) parse Parse log.txt File start->parse rank Rank Poses by Binding Affinity (kcal/mol) parse->rank visualize Load Receptor and Top Pose into PyMOL/Chimera rank->visualize analyze Analyze Protein-Ligand Interactions visualize->analyze hbonds Hydrogen Bonds analyze->hbonds hydro Hydrophobic Contacts analyze->hydro pi_stack Pi-Stacking analyze->pi_stack G cluster_protein Protein Residues ligand This compound thr315 Thr315 ligand->thr315 H-Bond (amide) met318 Met318 ligand->met318 Hydrophobic phe382 Phe382 ligand->phe382 Pi-Stacking glu286 Glu286 ligand->glu286 H-Bond (nitrile)

Caption: Conceptual map of potential protein-ligand interactions.

Protocol Validation: A Self-Validating System

A critical step to ensure the trustworthiness of your docking protocol is to perform a re-docking experiment. [12]

  • Prepare Native Ligand: Prepare the co-crystallized ligand (Imatinib from 1IEP) using the same ligand preparation protocol.

  • Dock Native Ligand: Run AutoDock Vina using the same receptor and grid box parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Imatinib with its original position in the crystal structure and calculate the RMSD.

  • Benchmark: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

This validation step provides confidence that the predicted poses for your test compound, this compound, are plausible.

Conclusion

This application note provides a comprehensive and validated protocol for conducting initial molecular docking studies on this compound. By following these detailed steps for ligand and receptor preparation, docking simulation, and results analysis, researchers can effectively generate initial hypotheses about the molecule's potential biological targets and binding modes. This in silico screening serves as a powerful first step in the drug discovery pipeline, enabling a more targeted and efficient approach to subsequent experimental validation.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • The Open Babel Project. (n.d.). Open Babel: The Open Source Chemistry Toolbox.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • Preparing the protein and ligand for docking. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-(3-cyanophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-cyanophenyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and optimization techniques grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the N-acylation of 3-aminobenzonitrile. This reaction involves treating the primary amino group of 3-aminobenzonitrile with an acetylating agent. Acetic anhydride is a widely used, efficient, and cost-effective reagent for this transformation. The reaction is typically performed in the presence of a base or in a suitable solvent.

Caption: General reaction scheme for the synthesis of this compound.

Q2: What is the underlying mechanism of this acylation reaction?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group. A final deprotonation step, often assisted by a weak base or another molecule of the amine, yields the stable amide product, this compound.[1]

Mechanism Nucleophilic Acyl Substitution Mechanism node_A 1. Nucleophilic Attack The amine nitrogen attacks the carbonyl carbon of acetic anhydride. node_B 2. Tetrahedral Intermediate Formation A transient, unstable intermediate is formed. node_A->node_B node_C 3. Leaving Group Elimination The intermediate collapses, expelling an acetate ion. node_B->node_C node_D 4. Deprotonation A base removes the proton from the nitrogen. node_C->node_D node_E Final Product This compound is formed. node_D->node_E Troubleshooting_Low_Yield Start Low Product Yield Observed CheckReagents Check Reagent Purity (3-Aminobenzonitrile, Acetic Anhydride) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (1.1 eq. Acetic Anhydride?) Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Temp Control, Stirring?) Start->CheckConditions CheckWorkup Analyze Workup Procedure (Excessive Washing?) Start->CheckWorkup Solution Implement Corrective Actions: - Use fresh reagents - Adjust stoichiometry - Control temperature - Minimize wash volumes CheckReagents->Solution CheckStoichiometry->Solution CheckConditions->Solution CheckWorkup->Solution

Caption: A logical workflow for diagnosing and solving low product yield.

Problem 2: Product is Discolored or Oily

Q: My final product is a brown oil instead of the expected white solid. What went wrong?

A: An oily or discolored product is a clear sign of impurities or residual solvent.

  • Cause - Impurities: The primary cause is often impurities depressing the melting point of the final compound. These can be unreacted starting material, side products, or degradation products formed by excessive heat or prolonged reaction times.

  • Cause - Residual Solvent: If the product was not dried thoroughly under vacuum, residual solvent can make it appear oily.

Solutions:

  • Induce Crystallization: If the product is relatively pure but reluctant to crystallize, several techniques can be employed. [2] * Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the oil to initiate crystallization.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir or sonicate the mixture. This can wash away soluble impurities and encourage the pure product to solidify.

  • Decolorize and Purify: If impurities are the main issue, purification is necessary.

    • Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool. [2] * Recrystallization: This is the most effective method for purification. The goal is to find a solvent system where the product is soluble when hot but insoluble when cold.

Table 2: Recommended Solvents for Recrystallization [2]| Solvent System | Procedure | | :--- | :--- | | Ethanol/Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to clarify, then cool slowly. | | Ethyl Acetate/Hexanes | Dissolve the crude product in a minimum of hot ethyl acetate. Add hexanes dropwise until cloudiness appears. Reheat to clarify and then cool. | | Isopropanol | A good single-solvent option. Dissolve in hot isopropanol and cool to crystallize. |

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on standard acylation procedures for aromatic amines. [3] Materials:

  • 3-Aminobenzonitrile (e.g., 5.9 g, 50 mmol)

  • Pyridine or Dichloromethane (DCM) (50 mL)

  • Acetic Anhydride (e.g., 5.6 mL, 60 mmol, 1.2 eq.)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzonitrile (50 mmol) in the chosen solvent (50 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (60 mmol) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow, cold addition is crucial to dissipate the heat from the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into approximately 200 mL of ice-cold water. A precipitate should form. Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold water to remove any remaining acetic acid or pyridine.

  • Drying: Dry the product under vacuum to a constant weight. The crude product can then be purified by recrystallization.

Protocol 2: Purification via Recrystallization

Procedure:

  • Solvent Selection: Choose an appropriate solvent system from Table 2 (e.g., Ethanol/Water).

  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and activated carbon, if used). Causality Note: Pre-warming the glassware prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold secondary solvent (water), and dry under vacuum.

References

  • MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google P
  • Phenylacetamide - Organic Syntheses Procedure. (URL: [Link])
  • acetamide - Organic Syntheses Procedure. (URL: [Link])
  • Synthesis, and synthetic applications of cyanoacetamides - ResearchG
  • 3-Aminobenzonitrile - Acetic Anhydride, Tetrachloroethylene, Acetone, Butanone, Other Fine Chemicals. (URL: [Link])
  • This compound (C9H8N2O) - PubChem. (URL: [Link])
  • This compound - Stenutz. (URL: [Link])
  • Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (URL: [Link])
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (URL: [Link])

Sources

Troubleshooting low yield in N-(3-cyanophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-cyanophenyl)acetamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this acylation reaction. As Senior Application Scientists, we focus on the causality behind experimental observations to empower you to diagnose and resolve challenges effectively, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the most pressing issues that can lead to low yields or product impurities.

Section 1: Initial Diagnosis & Reagent Quality

Question 1: My reaction yield is significantly lower than expected. Where should I start my investigation?

Answer: The investigation should always begin with the quality and handling of your starting materials and the reaction setup. Low yields are often traced back to issues that occur before or during the initial phase of the reaction.

  • Purity of 3-Aminobenzonitrile: The primary amine, 3-aminobenzonitrile, is susceptible to oxidation, which can lead to colored impurities and the formation of side products. Verify the purity of your starting material. If it appears discolored (yellow or brown), consider purification by recrystallization or column chromatography before use.

  • Quality of Acylating Agent: The most common acylating agent for this synthesis is acetic anhydride. Acetic anhydride is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert it to acetic acid, which is unreactive under these conditions and will reduce the effective amount of your acylating agent.[1][3] Always use a fresh bottle of acetic anhydride or a properly stored aliquot.

  • Solvent Anhydrousness: The presence of water in the reaction solvent is a critical point of failure. Water will rapidly hydrolyze the acetic anhydride, reducing its availability for the primary reaction.[2][4] Ensure you are using an anhydrous grade solvent and that all glassware has been thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere).

Table 1: Key Reagent & Solvent Considerations

Parameter Recommendation Rationale for Low Yield
3-Aminobenzonitrile Use high-purity, colorless material. Impurities can lead to side reactions and purification difficulties.
Acetic Anhydride Use a fresh, unopened bottle or a properly stored aliquot. Hydrolysis to acetic acid reduces the effective concentration of the acylating agent.[1][5]
Solvent Use anhydrous grade solvent. Residual water consumes the acylating agent through hydrolysis.[6]

| Glassware | Oven or flame-dry all glassware before use. | Moisture on glassware surfaces can initiate hydrolysis of acetic anhydride. |

Section 2: Reaction Execution & Monitoring

Question 2: I'm not sure if my reaction has gone to completion. How can I effectively monitor its progress?

Answer: Actively monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged heating. Thin-Layer Chromatography (TLC) is the most effective and immediate method for this purpose.[7][8][9]

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" for the starting material (3-aminobenzonitrile), "Co" for a co-spot, and "RM" for the reaction mixture.[7][8]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your 3-aminobenzonitrile starting material.

    • In the "Co" lane, apply the same starting material spot.

    • Carefully withdraw a small aliquot from your reaction mixture using a capillary tube and spot it in the "RM" lane and directly on top of the starting material spot in the "Co" lane.[8]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to run up the plate.

  • Visualize and Interpret: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

    • The starting amine should be visible in the "SM" lane.

    • The reaction is complete when the starting material spot completely disappears from the "RM" lane, and a new, typically lower Rf spot corresponding to the this compound product is dominant.[7][9] The co-spot lane helps to confirm that the spot disappearing in the reaction mixture is indeed your starting material.[8]

Question 3: My TLC shows that the starting material is consumed, but my isolated yield is still low. What are the likely causes?

Answer: If TLC indicates a complete reaction but the yield is poor, the issue likely lies in side reactions, product degradation, or losses during the work-up and purification stages.

  • Diacylation: Although less common for aromatic amines compared to aliphatic ones, it is possible for a second acetylation to occur on the nitrogen, especially if a large excess of acetic anhydride is used or if reaction temperatures are too high.[6] This diacetylated product may be lost during purification.

  • Hydrolysis of the Nitrile Group: While the nitrile group is generally stable under these conditions, harsh or prolonged exposure to acidic or basic conditions (especially during work-up) could potentially lead to its hydrolysis into a carboxylic acid or primary amide, creating impurities that complicate purification.[6]

  • Mechanical Losses during Work-up: Significant product loss can occur during aqueous washes (if the product has some water solubility), transfers between flasks, and filtration. Ensure efficient extraction with an appropriate organic solvent and minimize transfer steps.

Workflow 1: Troubleshooting Low Yield Post-Reaction

Below is a decision-making workflow to diagnose yield issues after TLC has confirmed the consumption of starting material.

G start Low isolated yield, but TLC shows SM consumed. check_tlc Analyze TLC of crude product. Are there multiple new spots? start->check_tlc multiple_spots Yes: Significant side products formed. check_tlc->multiple_spots Yes one_spot No: Main product spot is clean. check_tlc->one_spot No optimize Optimize reaction conditions: - Lower Temperature - Reduce excess Ac2O - Check pH during workup multiple_spots->optimize review_workup Review work-up & purification: - Check for product solubility in aqueous layers. - Analyze mother liquor for lost product. - Optimize recrystallization solvent. one_spot->review_workup

Caption: Troubleshooting decision tree for low yield issues.

Section 3: Purification & Product Quality

Question 4: My final product is an oil or fails to crystallize properly. How can I obtain a solid product?

Answer: Obtaining an oil instead of the expected solid product is a common issue, typically indicating the presence of impurities that depress the melting point or residual solvent.[10]

  • Residual Solvent: Ensure the product has been thoroughly dried under high vacuum. If an oil persists, dissolve it in a volatile solvent like dichloromethane, dry the solution with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-concentrate.

  • High Impurity Content: If the oil is due to impurities, purification is necessary. Column chromatography is often the most effective method.[10]

  • Inducing Crystallization: If the product is pure but reluctant to crystallize, several techniques can be employed:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. This creates nucleation sites for crystal growth.[10]

    • Seeding: Introduce a tiny crystal of pure this compound into the oil to act as a template for crystallization.[10]

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or cold diethyl ether) and stir or sonicate the mixture. This can often shock the product out of solution as a solid.[10]

Question 5: The isolated product is colored (yellow/brown). How can I decolorize it?

Answer: Color in the final product usually arises from high-molecular-weight byproducts or oxidation of the starting amine. These impurities can often be removed during recrystallization.

Protocol 2: Decolorization by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes).[10]

  • Dissolution: Dissolve the crude, colored product in the minimum amount of the hot solvent.

  • Activated Carbon Treatment: Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution. The carbon will adsorb the colored impurities.[10]

  • Hot Filtration: Swirl the mixture for a few minutes and then quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper. This step removes the carbon and any other insoluble material.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.[10]

References

  • Wikipedia. Acetic anhydride. [Link]
  • Digital Commons@ETSU.
  • University of Connecticut. KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. [Link]
  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]
  • Google Patents.
  • Chemistry LibreTexts. 5.3: TLC Uses. [Link]
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

Sources

Technical Support Center: Synthesis of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-cyanophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the acylation of 3-aminobenzonitrile. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the expertise to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues observed during the synthesis of this compound. Each answer provides a mechanistic explanation for the problem and offers actionable solutions for prevention and purification.

Q1: My reaction produced a significant, water-soluble, and more polar byproduct that can be extracted into a basic aqueous solution. What is this impurity and how can I prevent it?

A1: Cause and Identification

This observation is highly characteristic of hydrolysis of the nitrile group , leading to the formation of 3-acetamidobenzoic acid . The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1][2] The reaction proceeds in two stages: first to an amide (3-acetamidobenzamide) and then, with continued heating or harsher conditions, to the carboxylic acid.[1][2]

The acylation of 3-aminobenzonitrile is typically performed using acetic anhydride or acetyl chloride. If the reaction conditions are not carefully controlled (e.g., using aqueous bases, strong acids, or excessive heat), the environment can become conducive to this unwanted hydrolysis.[3] The resulting carboxylic acid is more polar than the desired product and its acidic nature allows for easy extraction into a dilute base like sodium bicarbonate.

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the presence of water, the key reagent for hydrolysis.

  • Temperature Control: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the hydrolysis side reaction.[4]

  • Choice of Base: If a base is required to scavenge the acid byproduct (like HCl from acetyl chloride), use a non-nucleophilic, non-aqueous organic base such as pyridine or triethylamine instead of aqueous bases like NaOH or NaHCO₃ during the reaction itself.

Purification Strategy: If 3-acetamidobenzoic acid has formed, it can be readily removed via an acid-base extraction. See Protocol 3 for a detailed methodology.

Q2: My mass spectrometry analysis indicates a byproduct with a molecular weight corresponding to the addition of a second acetyl group (diacylation). How did this happen?

A2: Cause and Identification

The formation of a diacetylated product, N-acetyl-N-(3-cyanophenyl)acetamide, occurs when the nitrogen atom of the newly formed amide is acylated a second time. While amides are significantly less nucleophilic than amines, this side reaction can occur under more forcing conditions, such as:

  • Using a large excess of a highly reactive acylating agent (e.g., acetyl chloride).

  • The presence of a strong base that can deprotonate the amide N-H, creating a more nucleophilic amidate anion.

  • Elevated reaction temperatures.

Preventative Measures:

  • Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

  • Avoid Strong Bases: Do not use strong bases like sodium hydride (NaH) or organolithium reagents, which are capable of deprotonating the amide.

  • Moderate Conditions: Maintain a low to moderate reaction temperature.

Purification Strategy: The diacetylated byproduct is typically less polar than the desired mono-acetylated product. It can usually be separated using column chromatography on silica gel or by careful recrystallization, as its solubility profile will differ from the desired product.

Q3: The reaction mixture turned dark brown or black, resulting in a low yield of an oily or tarry crude product. What causes this degradation?

A3: Cause and Identification

Dark coloration and tar formation are indicative of product and/or starting material degradation. Aromatic amines like 3-aminobenzonitrile are susceptible to oxidation, which can be accelerated by heat and the presence of air or impurities. The resulting oxidized species can polymerize to form high-molecular-weight, colored byproducts.[5]

Potential Causes:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of degradation.

  • Presence of Oxidizing Impurities: Impurities in the starting materials or solvents can initiate decomposition pathways.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an unnecessarily long time, especially at elevated temperatures, increases the likelihood of side reactions and degradation.

Preventative Measures:

  • Inert Atmosphere: For sensitive reactions or if high purity is critical, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Strict Temperature Monitoring: Use a reaction bath (ice-water or water bath) to maintain a consistent and appropriate temperature.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting amine is consumed to avoid over-processing.

  • Use Purified Reagents: Ensure the 3-aminobenzonitrile and acylating agent are of high purity.

Purification Strategy: If significant tar has formed, an initial purification step may involve dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate) and filtering it through a plug of silica gel or celite to remove the insoluble, high-molecular-weight materials. This can then be followed by recrystallization or column chromatography.[5] The use of activated carbon during recrystallization can also help remove colored impurities.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying issues and selecting the appropriate response based on initial analysis of your crude reaction product.

TroubleshootingWorkflow start Analyze Crude Product (TLC, LCMS, NMR) dec_main Major Impurity Profile? start->dec_main end_pure Product is Pure Proceed to Final Drying end_purify Purification Complete dec_main->end_pure No: Clean Product imp_polar High Polarity Spot (Base Soluble) dec_main->imp_polar Yes: Polar Byproduct imp_nonpolar Low Polarity Spot (Diacylation/Other) dec_main->imp_nonpolar Yes: Non-Polar Byproduct imp_color Colored Impurities / Tar dec_main->imp_color Yes: Color/Tar imp_minor Minor Impurities Only dec_main->imp_minor No: Minor Spots act_extract Perform Acid-Base Extraction (Protocol 3) imp_polar->act_extract act_chrom Column Chromatography imp_nonpolar->act_chrom act_charcoal Recrystallize with Activated Carbon imp_color->act_charcoal act_recrys Recrystallize (Protocol 2) imp_minor->act_recrys act_extract->end_purify act_chrom->end_purify act_charcoal->end_purify act_recrys->end_purify

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Mechanism Pathways

Understanding the potential chemical pathways is key to controlling the reaction outcome. The diagram below illustrates the desired reaction alongside the most prevalent side reactions.

ReactionPathways reactant reactant product product side_product side_product reagent reagent sub 3-Aminobenzonitrile prod This compound (Desired Product) sub->prod + Acetic Anhydride (Controlled Conditions) side1 3-Acetamidobenzoic Acid (Hydrolysis Product) sub->side1 + Acetic Anhydride + H₂O, Heat (Acid/Base) side2 Diacylation Product prod->side2 + Excess Acetic Anhydride (Forcing Conditions)

Caption: Key reaction pathways in the synthesis of this compound.

Optimized Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate, approx. 10 mL per gram of amine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. If using acetyl chloride, consider adding triethylamine (1.1 eq) to the amine solution before adding the acylating agent.

  • Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting amine is no longer visible (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding it to a beaker of cold water with stirring.

  • Isolation: The product will often precipitate as a solid. Collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold hexanes.

  • Drying: Dry the crude product under vacuum to obtain the material for further purification.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for removing minor impurities.[5]

  • Solvent Selection: Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. A table of potential systems is provided below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude, dried product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl, and heat for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemProcedure
Ethanol/WaterDissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution just becomes cloudy. Add a few drops of hot ethanol to redissolve and then cool.[5]
IsopropanolA good single-solvent system. Dissolve in hot isopropanol and cool to crystallize.
Ethyl Acetate/HexanesDissolve in a minimal amount of hot ethyl acetate. Add hexanes dropwise until persistent cloudiness is observed. Reheat to clarify, then cool.[5]
Protocol 3: Purification by Acid-Base Extraction

This method is specifically for removing the acidic byproduct, 3-acetamidobenzoic acid.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic byproduct, converting it to its water-soluble sodium salt.[5] Collect the aqueous layer. Repeat the wash 1-2 times.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • Organic Syntheses. (n.d.). Acetamide.
  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PubChemLite. (n.d.). This compound (C9H8N2O).
  • Stenutz. (n.d.). This compound.
  • Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.

Sources

Technical Support Center: A-Z Guide to Purifying Crude N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the comprehensive technical support guide for the purification of crude N-(3-cyanophenyl)acetamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-purity this compound. This guide provides in-depth, practical solutions to common purification hurdles, grounded in established chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude this compound appears as a discolored solid (yellow to brown). What are the likely impurities, and how can I remove the color?

A1: Discoloration in crude this compound typically arises from high molecular weight, conjugated byproducts formed during synthesis.

Causality: These impurities often result from side reactions or the degradation of starting materials under the reaction conditions.

Troubleshooting Steps:

  • Activated Carbon Treatment during Recrystallization: This is often the most effective method for color removal.[1]

    • Protocol: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% w/w of your crude product).

    • Mechanism: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.

    • Procedure: Gently heat the mixture for a few minutes, and then perform a hot filtration to remove the activated carbon. The desired compound should then crystallize from the clear filtrate upon cooling.[1]

  • Recrystallization: In some cases, a simple recrystallization without activated carbon can be sufficient. The colored impurities may be more soluble in the mother liquor and will be separated from the crystalline product upon filtration.[1]

Q2: My isolated product is an oil instead of the expected solid. What are the potential causes and how can I induce crystallization?

A2: An oily product is a common issue that usually points to the presence of significant impurities or residual solvent, which can depress the melting point of the compound.

Causality: The presence of foreign molecules disrupts the crystal lattice formation, preventing the product from solidifying.

Troubleshooting Steps:

  • Ensure Complete Removal of Residual Solvent: Thoroughly dry the product under high vacuum. If an oil persists, it may be beneficial to dissolve it in a volatile solvent like dichloromethane or ethyl acetate, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[1]

  • High Impurity Content: If the oil is a mixture of your product and impurities, purification by column chromatography is recommended to isolate the desired compound.[1]

  • Inducing Crystallization: If you suspect the product is relatively pure but slow to crystallize, you can try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates microscopic scratches on the glass surface that can serve as nucleation sites for crystal growth.[1]

    • Seeding: Introduce a small crystal of pure this compound to the oil. This seed crystal will act as a template for further crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes) and stir or scratch the mixture vigorously. This can often induce precipitation of the solid.

Q3: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What are some recommended options?

A3: The key to a successful recrystallization is selecting a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2]

Recommended Solvent Systems:

Solvent SystemProcedure
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly.[1]
Ethyl Acetate/Hexanes Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes portion-wise until a persistent cloudiness is observed. Reheat to clarify the solution and then let it cool.[1][3]
Isopropanol This can be an effective single-solvent system.
Toluene Another potential single-solvent option.[1]

Expert Tip: When developing a two-solvent recrystallization system, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.

In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Objective: To purify the crude solid by removing soluble and insoluble impurities.

Workflow Diagram:

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Add activated carbon (optional for color removal) A->B C Hot filtration to remove insoluble impurities/carbon A->C If no decolorization needed B->C D Slowly cool the filtrate to induce crystallization C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals under vacuum F->G

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table above.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.[1][4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.[1]

Protocol 2: Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Workflow Diagram:

Column_Chromatography_Workflow A Prepare silica gel slurry and pack the column B Load crude product onto the top of the column A->B C Elute the column with an appropriate solvent system B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent to obtain purified product F->G

Caption: Column chromatography workflow for purifying this compound.

Step-by-Step Procedure:

  • Select an Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.[5][6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute and Collect Fractions: Add the eluent to the top of the column and begin collecting fractions.[6]

  • Monitor the Separation: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Organic Syntheses. (n.d.). Phenylacetamide.
  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Organic Syntheses. (n.d.). Acetamide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
  • PubChem. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

How to remove color impurities from N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(3-cyanophenyl)acetamide. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the purification of this compound, with a specific focus on removing persistent color impurities. Our goal is to equip researchers, chemists, and drug development professionals with the scientific rationale and practical steps needed to obtain high-purity material for their critical applications.

Troubleshooting Guide: Color Impurity Removal

This section addresses the most common issues encountered when purifying this compound, presented in a direct question-and-answer format.

Q1: My synthesized this compound has a distinct yellow or brown color instead of being an off-white solid. What are the likely causes?

A1: The presence of color in your final product is a common issue and typically indicates the presence of chemical impurities.[1] For an aromatic amide like this compound, the color often originates from several sources:

  • Oxidized Starting Materials: The precursor, 3-aminobenzonitrile, is an aromatic amine. Aromatic amines are susceptible to air oxidation, which can form highly colored, conjugated impurities. If the starting material was already colored, this color can carry through to the final product.

  • Reaction Byproducts: The acylation reaction, while generally efficient, can produce side products.[2] Under certain conditions (e.g., excessive heat or prolonged reaction times), self-condensation or other side reactions can generate high-molecular-weight, conjugated species that absorb visible light.[3]

  • Thermal Degradation: The compound itself or residual intermediates may degrade if exposed to excessive heat during synthesis, work-up, or even distillation of solvents, leading to colored degradation products.[4]

  • Residual Catalysts or Reagents: Trace amounts of certain reagents or metal catalysts used in the synthesis can sometimes form colored complexes.[5]

Understanding the potential source is the first step in designing an effective purification strategy. Proactive measures, such as using high-purity starting materials and carefully controlling reaction conditions, can minimize impurity formation from the outset.[6]

Q2: What is the most effective first-line method for removing these color impurities?

A2: The combination of activated carbon treatment followed by recrystallization is the most widely used and often most effective method for decolorizing organic solids.[7][8] This two-part approach physically removes the color-causing impurities and then purifies the target compound by crystallization.

  • Mechanism of Action: Activated carbon possesses a highly porous structure with a large surface area, which can be considered non-polar.[9] It effectively adsorbs large, "greasy" organic molecules with extended pi systems (the very molecules often responsible for color) through van der Waals forces and pi-stacking interactions.[3]

  • The Process: You dissolve your crude, colored product in a suitable hot solvent. A small amount of powdered activated carbon is added to this hot solution, and the mixture is briefly heated or stirred. The carbon, with the adsorbed impurities, is then removed via a hot filtration step. The purified this compound then crystallizes from the clear, colorless filtrate upon cooling.

This method is highly effective because it targets the removal of the specific types of molecules that are typically colored while leaving the desired, smaller product molecule in solution.[10]

Q3: I've tried recrystallization with activated carbon, but my product is still colored. What are my options now?

A3: If color persists after a properly executed recrystallization with charcoal, it suggests either the impurity has solubility characteristics very similar to your product or it is present in a very high concentration. Your next step should be to employ a purification technique with higher resolving power, such as silica gel column chromatography .[7]

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). Silica gel is polar, so it will more strongly retain polar compounds. Non-polar compounds will travel through the column more quickly.

  • Why it Works: Color impurities are often more polar or significantly less polar than the desired this compound. By selecting an appropriate solvent system (mobile phase), you can create a significant difference in the retention times between your product and the impurities, allowing for their physical separation. For instance, the colored bands will either remain at the top of the column or elute much faster or slower than your product, which can be collected as a pure, colorless fraction.

Q4: During my purification attempts, the product "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, is a common recrystallization problem. It typically happens for two reasons:

  • High Impurity Level: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid or "oil."[7] The solution here is to perform a more rigorous purification, such as column chromatography, to remove the bulk of the impurities before attempting a final recrystallization.

  • Precipitation is Too Rapid: If the solution is cooled too quickly, the molecules don't have time to align into an ordered crystal lattice and crash out of solution as an amorphous oil.

If you believe the product is reasonably pure, you can induce crystallization by:

  • Slowing the Cooling Rate: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled, supersaturated solution. This seed crystal acts as a template for further crystal growth.[7]

  • Trituration: If an oil has already formed, you can sometimes induce crystallization by adding a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) and vigorously stirring or scratching the oil.[7]

In-Depth Experimental Protocols
Protocol 1: Decolorization using Activated Carbon & Recrystallization

This protocol outlines the standard procedure for removing color impurities from approximately 5 grams of crude this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, isopropanol, or an ethanol/water mixture are good starting points. The ideal solvent should fully dissolve the compound when hot but provide low solubility when cold.[11]

  • Dissolution: Place the crude this compound (5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent (e.g., ~20-30 mL of ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Activated Carbon Addition: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping. Add a small amount of decolorizing carbon (approximately 1-2% of the solute mass, e.g., 50-100 mg) to the hot solution.

  • Heating: Return the flask to the hot plate and gently heat with stirring for 5-10 minutes. Avoid vigorous boiling. This allows time for the carbon to adsorb the impurities.[9]

  • Hot Filtration: This is a critical step. Pre-warm a funnel and a clean receiving flask to prevent premature crystallization. Place a piece of fluted filter paper in the warm funnel. Quickly and safely pour the hot mixture through the fluted filter paper to remove the activated carbon. The filtrate should be clear and colorless.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once it has reached ambient temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.

G cluster_dissolution Step 1: Dissolution & Treatment cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization & Isolation Crude Crude Colored This compound Solvent Add Minimum Hot Solvent Crude->Solvent Carbon Add Activated Carbon (1-2% w/w) Solution Hot Solution with Suspended Carbon Solvent->Solution Solution->Carbon HotFilt Hot Gravity Filtration Solution->HotFilt CarbonWaste Carbon with Adsorbed Impurities (Waste) HotFilt->CarbonWaste Solid Filtrate Hot, Colorless Filtrate HotFilt->Filtrate Liquid Cool Slow Cooling (RT then Ice Bath) Filtrate->Cool VacFilt Vacuum Filtration Cool->VacFilt Crystals Pure, Colorless Crystals VacFilt->Crystals Solid MotherLiquor Mother Liquor (Impurities in Solution) VacFilt->MotherLiquor Liquid

Caption: Workflow for decolorizing this compound.

Frequently Asked Questions (FAQs)

Q: What is the scientific principle behind activated carbon's ability to remove color? A: Activated carbon is produced to have an extremely porous, graphitic-like structure, which results in a vast internal surface area. Most colored organic impurities are large molecules with extensive systems of conjugated pi-bonds (alternating single and double bonds). These molecules are often flat and relatively non-polar. The non-polar surface of the activated carbon attracts these "greasy" molecules via pi-stacking and van der Waals forces, effectively pulling them out of the more polar solvent and trapping them within its pores.[3] The desired product, being smaller and often having a different polarity profile, remains dissolved in the solvent.

Caption: Adsorption of impurities onto activated carbon.

Q: How do I select the best solvent for recrystallization? A: The ideal recrystallization solvent follows the principle "like dissolves like" at high temperatures, but not at low temperatures.[11] A good solvent should:

  • Completely dissolve the compound when hot (at or near its boiling point).

  • Provide very low solubility for the compound when cold (at room temperature or in an ice bath).

  • Either not dissolve the impurities at all, or dissolve them so well that they remain in the mother liquor upon cooling.

  • Be chemically inert and not react with your compound.

  • Have a boiling point below the melting point of your compound to prevent it from oiling out.

  • Be volatile enough to be easily removed from the final crystals.

A systematic approach involves testing small amounts of your crude product in various solvents in test tubes.

Solvent SystemSuitability for this compoundRationale
Ethanol or Isopropanol Good. The amide and nitrile groups provide polarity, allowing dissolution in hot alcohols. Cooling significantly reduces solubility.
Ethanol/Water Excellent. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution turns cloudy. Reheat to clarify, then cool slowly. This solvent-antisolvent system is highly effective.[7]
Ethyl Acetate/Hexanes Good. Another effective solvent-antisolvent pair. Dissolve in hot ethyl acetate and add hexanes as the antisolvent.[7]
Toluene Possible. Can work for less polar impurities, but may have high solubility even when cold, leading to lower yields.
Water Poor. Generally, aromatic amides have very low solubility in water, even when hot.[11]

Q: How should I store purified this compound to prevent future discoloration? A: To maintain the purity and prevent long-term degradation that can lead to color formation, proper storage is crucial.[4][6]

  • Container: Store in a tightly sealed, airtight container to protect it from atmospheric moisture and oxygen. Amber glass bottles are preferred to protect against light.

  • Atmosphere: For long-term storage of high-purity material, consider flushing the container with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Room temperature is generally acceptable.

  • Purity: Ensure the material is completely dry and free of residual solvents, as these can promote degradation over time.[2]

References
  • Vertex AI Search. (n.d.). The role of activated carbon in organic synthesis. Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPVcRDerSysqdnK6ANEz5NKn8daB-P1YNCJ8DftawIKFOLinS5S4A8aB66wlOYSFeyzU5M4jbIhopNRk_nX80wYWvmbYpR0xHoie8s7_ZznTrVuQniOQs06tTcbSFRdUeSTvo=]
  • Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3fqAP7BdxZaDi2NW2KjY4jXP59jdNG6uoieR_UeOOuhW3dxqUkao0LHzGkTRH3qkJvsEh91v6jVBUL2lOKpeK8KEkuDDnOYOfFezHIXAGAnhIcdXQZOjf5DKMCLVymGVQSLbEiQa4mcBSmjHeNb52bbPUjcu0YiyKH0vnZ7E-bKMjOnhN61kOqB_jYq4F72Fx0zeogA==]
  • BenchChem. (2025). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbBPlqKBZVizTkdFUWHPlBmxiN1wwQduyAw2NANjXKvSFtGPDyRfrtw9-ysrmObnKUzGWGMP3Cfj2qf95HnJai3G2SIpmsjc8rpdksoF5_lZeCXEVpe7u_nCHLk_K19GTonFrfY5oEs4eiKD3hRREEef0rd8dUR7shWnWF-z7L_hjbWCijVetowyLOHFR3Ey_Jx9XLWgdKuTnGFhUZ8KithvaXezf7hA4=]
  • WMU ScholarWorks. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Western Michigan University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtUmG5D5Jz99AeRUl4MEUdJMmXYKXIbw_zyzfqQf00x9fN5eM8M-aDyCpgzJdCf4arKtPJwr2pIbKN5In4hahs8tAS94iLQ3cERAyTuc0pEt8kW2kgbVq9yecHHJrCgAh7rymr_OM8Zg52yW9cLvRhOTaJigIPry3dZ0iehN_Xg5DKk-uP2LW4ctmZtA3rbn_ca8mzq3t3oto=]
  • Zhulin Carbon. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications. Zhulin Carbon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3cwnrUOAn8Tqf7vAqwxRrUfuHYsxV-CYSsbwnMEStxGKKxSvp6fzgfGu_UrXiFErQvy51dYeWiDv88RigBWxVM0FbwqnQMlk-WU0_BEe8FoPLN_2w9nFYMrzCebZCLBO7-f1sUpuD5YTBAdvXDSqfgHBprziM4VA=]
  • Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities? r/chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhBLGFP8Jqw8iWLDzuVacSF2eypll_7kDnqIuR8HmL8i9SScAzkaxRzZ7zWhNl-r43vFoe02ViCfpzrjqMOhUC6GxcZvbEATSp_PxNrtTvTrhX6M-aIESmOfCPJVAe8OUDJ9zD9Jk2YeMh7twRY8zfIYQ5sOArIuA3Avf3JZcz0Bb5Y0hJSnPG0awxmkvtsPJeyVgkVCJR8D0=]
  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0qan8ArBbCcUXA-OdzgnfW0zWTFAzVMa_PPw88CRGAA-z_opzGFinY4TZYK8xISygTJv6_NPfvRgFp3rNpPVRIgqqP9ElS97EKOq2-ZUAPHmTWPNsv7w-HRTIcJrmiahe3Iq75eC4u94hZhnY0MH3qOsmeULfQqeESwOPGNfjnYrkFI8Zw70c2ooAG_dVDNCER2tew_5TtXW5yz1lfHrFrv3QbZMpmNI=]
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Advent Chembio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcN_WrC-uw4Q7Afdxm2Dkw6ra5lq_yjqE4on74zwje6inigVcKY3S1wID_FrrYChCXzq1hf5nwQLbx_Y2E2li2iMJcZra3K_PKzD-BcjPulW9eQaRynBG9QvSietEf95cLqpV9yqeak-6elzibmNPPF8XHQK4KmGS-57xCIUJPqzz4tr50AGlTcrvgMVX4EQKquRqYfB61vM8TXHY1tNKc]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QQDerkvBP0YqyVnfOYqdCJXTr8IDHEszTeT06TnWiv_rasqLFWqjIbPpEtxfnKowIQsfWGYOdpDl_hArL6gdLACwN73zDW4EIeaS_LHUM2lo75UAK6CWuOtCIk7Hnl-L-CAG8BdKr58hL0LXXm557ViUcvfr5TmP9LY-zfBYuULG4Z1WY4Q=]
  • PubChemLite. (n.d.). This compound (C9H8N2O). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTlmM3XfMJA4ifOt-GRu6rr5PeNx3a-cDu0QDcLtFB-tOr44ZG16sPxFg-mtgAM-vZ7_OdEsmE582VJU2sB9B_8rH7PygZLx7CtSxQCKx7wRjUdrc0xzKR0vRS6fou7aeLxtjboG5P8dG11o=]
  • Achmem. (n.d.). This compound. Achmem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVeTONorLlA4NUA2bMq1qMAwYVeLmMEBGY59U5JrWBsdhFG5mbBdIUT5luGOTYKUbrbxJovkTmsA3lFcD4OCOkEclQUUIfTCBEGZ-5OMQFedLp8pIYcvbU98LkJrSFzszo6GVoog==]
  • Guidechem. (n.d.). This compound 58202-84-9 wiki. Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjlmNp9Mhu6oyTL4W-dNFwpZkgIsz1k6h73dew8GgzT7Ts3aVadShsEfkEyLnJVmVRc7Liq99OawYWNQIQQdixp7WcmAvcSIVPo0SALuBIV5WVksxSrs-oA4TQnoDRnJ7gWkKP-tAUM_7KBvGmMzwsTC48i3zINj22UPZofMH3p4iqexLQ5sLnD20=]
  • Pharmapproach. (2025, April 2). How To Control Impurities In Pharmaceuticals. Pharmapproach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDlUNDWawMRfbIviA4FCPt58Qlh1_MqS5l9Ptj6BOBtQF6oXXfTp9ASgp30Z1x41O73MXFb-gFR98dS6oX0su5Dl7me57w87cGPREM7xWsUIRBf_R5gHo4w9MyDebmN8SB2PbmY696c3n0NRcxfb0=]
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvNEhWwUpYljC8oMai3aAQX1ujMt9fY9-3yLr_Nb5QWlo7ZhuW6J29om4uHWdJwaOmRW3-pSWCNk0X-2PSAVOv4Sl-t_qaAa2UD0fmyGwFKk3zTBmiCeUpC2uea9saHIEuUGNzV5YyGMaUrzz2vwNTnVNJDIMaqixuVCsfgJ1Xan5L]
  • Scribd. (n.d.). Pharmaceutical Errors and Impurities Guide. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgvB6Qr8qHMAN9q_SMWUFeRpmvqUphOi97453DkAS4l45X5UYZNf97M9IcTwhwZHL3ED8h8_rCv_Dgk9MEdlnINxmpc473mJMw-b8-V72wg-dfXujSQj0vxfwSjt3XzcteWafZSn6T6t4ILRrDNdjUdw_zP2ePaiMCoIOsko73hFjt26CMJJOt3tICLA==]
  • Regis Technologies. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-SPixjPxi0FoM2JwMf340-xhR-7ihsWWd-yyxIKNPviTEEUrQfuYx3vwuEZqH6-l2etRpcNp9RBcyUNBpwib2dkt25qLcwhd3Q3J-dVSAKCNzZljDoG07p2JbRxkVQdbyihuk_iOMHWKwJMer1Hcjtqc8UxHj9nC1wN-OUEAFMQr_dfqxfkFPoMkg-tcC4WjxzYpNapJjeDNWe3_Nf2Tliw-]
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzHMQt_S9uXvY6l9e-npAKgplMuIghSKCFxhMXwu9kLxKKSweFNvZtc-2q4UiaYYXwzZz9ez-YKF2-qlordLdS6FSPwPqge-QDhbgasTeTV69JuhkUh67A1vEhtK8M90DvUMJf_iwBhrLXinS2-FIznBuOQ0X-2o7BZ-O3bDLjJyzHejDRqwLB]

Sources

N-(3-cyanophenyl)acetamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-cyanophenyl)acetamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As your partner in research, we aim to provide not just protocols, but a deeper understanding of the molecule's behavior. This document synthesizes established chemical principles with practical, field-proven methodologies to ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

This compound possesses two primary functional groups susceptible to degradation: an amide linkage and a nitrile group. The main stability concerns are:

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-aminobenzonitrile and acetic acid.[1] The nitrile group can also undergo hydrolysis, typically under more vigorous conditions, to form either a carboxamide (yielding 3-acetamidobenzamide) or a carboxylic acid (yielding 3-acetamidobenzoic acid).[2]

  • Oxidative Degradation: While the core structure is relatively stable, compounds with aromatic rings and amide groups can be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical initiators.[3]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions. Photostability should be considered an integral part of stability testing.[4]

  • Thermal Degradation: At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for decomposition.[5]

Q2: What are the recommended storage and handling conditions for this compound?

To mitigate potential degradation, proper storage and handling are critical.

  • Solid Form: Store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The product is described as a solid to be sealed and stored at room temperature in a dry environment.[7]

  • In Solution: Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (2-8 °C or -20 °C), protected from light, and for the shortest duration possible. The choice of solvent is also critical; avoid highly acidic or basic media for storage.

Q3: What are the most likely degradation pathways for this molecule?

The degradation pathways are dictated by the stress conditions applied. The primary routes involve the hydrolysis of the amide and nitrile functionalities.

Below is a diagram illustrating the most probable degradation products under hydrolytic stress.

G cluster_main This compound cluster_products Potential Degradation Products main This compound C₉H₈N₂O p1 3-Aminobenzonitrile (Amide Hydrolysis) main->p1 Acid/Base Hydrolysis p2 Acetic Acid (Amide Hydrolysis) main->p2 Acid/Base Hydrolysis p3 3-Acetamidobenzoic Acid (Nitrile Hydrolysis) main->p3 Strong Acid/Base Hydrolysis

Caption: Potential degradation pathways for this compound.

Q4: What is a forced degradation study and why is it crucial for my research?

A forced degradation (or stress testing) study is a process that intentionally degrades a drug substance or product using conditions more severe than accelerated stability testing.[3] Its purpose is to:

  • Identify Degradation Products: It helps identify the likely degradation products that could form under various conditions, which is essential for understanding potential impurities.[8]

  • Elucidate Degradation Pathways: The study provides insight into the chemical behavior and intrinsic stability of the molecule.[3]

  • Develop Stability-Indicating Methods: It is the primary tool used to develop and validate analytical methods (like HPLC) that can accurately measure the active ingredient in the presence of its degradation products.[4]

Regulatory bodies expect forced degradation studies to be performed, at the latest, during Phase III of development to ensure the specificity of stability-indicating methods.[3][9]

Troubleshooting Guide

This section provides solutions to specific experimental problems related to the stability of this compound.

Q: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis of an aged sample solution. What could they be?

A: Unidentified peaks appearing over time are a classic sign of sample degradation. The identity of these peaks depends on the storage conditions of your solution (solvent, pH, temperature, light exposure).

Troubleshooting Steps:

  • Hypothesize Degradants: Based on the structure, the most likely degradants are from hydrolysis.

    • Amide Hydrolysis Product: Look for a peak corresponding to the mass of 3-aminobenzonitrile .

    • Nitrile Hydrolysis Product: Look for a peak corresponding to the mass of 3-acetamidobenzoic acid .

  • Confirm with LC-MS: The most effective way to tentatively identify these peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the theoretical masses of the hypothesized structures.[10]

  • Perform a Confirmatory Stress Study: To confirm the identity, intentionally stress a fresh sample of this compound under mild acidic or basic conditions. If the retention times and mass spectra of the newly formed peaks match your unknown peaks, you have confirmed their identity as hydrolysis products.

Q: My quantification of this compound is inconsistent or shows a decrease over time. How can I confirm if this is due to instability?

A: A time-dependent decrease in the concentration of the main compound, often accompanied by the rise of new impurity peaks, strongly suggests degradation. To systematically investigate and confirm this, you must conduct a controlled stability study.

Recommended Approach:

  • Establish a Baseline: Prepare a fresh solution of this compound in your chosen solvent and analyze it immediately. This is your t=0 reference.

  • Controlled Storage: Aliquot the solution into several vials and store them under controlled conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: Analyze the samples at predefined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Mass Balance Assessment: During your analysis, calculate the mass balance. This means the sum of the peak area of the parent compound and the peak areas of all degradation products should remain constant over time. A good mass balance (typically 95-105%) indicates that all significant degradation products are being detected.[4] A poor mass balance may suggest that some degradants are not being detected by your method (e.g., they don't have a chromophore or are volatile).

Q: How do I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can reliably distinguish the intact drug from its degradation products. The definitive way to develop and validate such a method is by performing a comprehensive forced degradation study.[8] The workflow below outlines the required steps.

G start Start: Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analyze Stressed Samples by HPLC/LC-MS (Along with unstressed control) stress->analysis peak_purity Evaluate Peak Purity of Parent Compound (Using PDA or MS) analysis->peak_purity resolution Check Resolution Between Parent and All Degradant Peaks peak_purity->resolution optimize Optimize Chromatographic Method (If separation or purity fails) resolution->optimize Resolution < 1.5 or Purity Angle > Purity Threshold validation Method is Stability-Indicating resolution->validation Resolution > 1.5 and Peak is Pure optimize->analysis

Caption: Workflow for developing a stability-indicating analytical method.

Protocol: Forced Degradation Study for this compound

This protocol provides a framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the parent compound. Adjust exposure times and reagent concentrations as needed.

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • For each condition, use a separate vial. Include a control sample (unstressed stock solution stored at 2-8°C).

2. Stress Conditions:

Stress ConditionProtocolPotential Degradation Products
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[11]3-Aminobenzonitrile, 3-Acetamidobenzoic Acid
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.[11]3-Aminobenzonitrile, 3-Acetamidobenzoic Acid
Oxidation Mix stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 24 hours.[3]Oxidized aromatic species, N-oxides
Thermal Degradation Store a vial of the stock solution in an oven at a high temperature (e.g., 80-100°C) for several days. Analyze at time points.[5]Products from hydrolysis (if water is present) or other thermal rearrangements
Photodegradation Expose the stock solution to a photostability chamber with a light source of at least 1.2 million lux hours and 200 watt hours/square meter of UV-A light (as per ICH Q1B guidelines). Also, expose a control sample wrapped in foil.Photoisomers, radical-induced degradation products

3. Analysis:

  • Analyze all stressed samples, along with the neutralized blanks and the unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector.

  • The PDA detector is crucial for assessing peak purity, which helps confirm that the parent peak is not co-eluting with any degradants.

  • LC-MS should be used to obtain mass information for the new peaks to aid in their identification.[12][13]

4. Evaluation:

  • Compare the chromatograms of stressed samples to the control.

  • Identify and quantify the degradation products.

  • Ensure the analytical method provides sufficient resolution (≥1.5) between this compound and all degradation products.

  • Calculate the mass balance to ensure the method is accounting for all major species.

By following this guide, you will gain a comprehensive understanding of the stability profile of this compound, enabling you to design robust experiments and ensure the quality and integrity of your scientific data.

References

  • Wikipedia. (2023). DBNPA.
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-(3-amino-2-cyanophenyl)acetamide.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • MDPI. (2023). Photocatalytic Degradation of Acetaminophen by g-C3N4/CQD/Ag Nanocomposites from Aqueous Media.
  • Nature Communications. (2023). Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis.
  • University of Texas at Austin. (2015). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture.
  • ResearchGate. (2020). Possible oxidation of the leading compound 3 to the corresponding N-acyl-p-benzoquinone imine 8.
  • Springer. (2024). Review on the modern analytical advancements in impurities testing.
  • PubMed. (2001). Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry.
  • National Institutes of Health. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
  • PubChem. (n.d.). N-(3-cyanophenyl)-N-(4-nitro-2-pyridinyl)acetamide.
  • Indian Journal of Chemistry. (1984). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media.
  • Google Patents. (1962). Hydrolysis of acetonitrile to acetamide.
  • ResearchGate. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • National Institutes of Health. (2021). Augmented photocatalytic degradation of Acetaminophen using hydrothermally treated g-C3N4 and persulfate under LED irradiation.
  • The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Wiley Online Library. (2014). Examining the thermal degradation behaviour of a series of cyanate ester homopolymers.
  • ResearchGate. (1995). Sunlight-Photodegradation-of-Metolachlor-in-Water.pdf.
  • ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins.

Sources

Technical Support Center: Navigating the Scale-Up of N-(3-cyanophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of N-(3-cyanophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our focus is on providing practical, field-tested insights and robust methodologies to ensure a successful, efficient, and safe scale-up process.

Section 1: Reaction Fundamentals & Core Scale-Up Principles

The synthesis of this compound is most commonly achieved via the N-acetylation of 3-aminobenzonitrile. This reaction, while straightforward on paper, presents several challenges during scale-up related to reaction control, impurity profiles, and product isolation.

The fundamental reaction involves treating 3-aminobenzonitrile with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or in a suitable solvent system.

Key Scale-Up Considerations:

  • Exotherm Management: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and potential safety hazards.

  • Mixing Efficiency: Maintaining a homogenous reaction mixture is critical. Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to incomplete conversion and the formation of byproducts.[1]

  • Reagent Addition Strategy: A slow, controlled addition of the acetylating agent is crucial to manage the reaction exotherm and prevent the formation of di-acetylated byproducts.

Below is a generalized workflow for the production of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification 3-Aminobenzonitrile 3-Aminobenzonitrile Reaction_Vessel Reaction Vessel (Controlled Temperature & Mixing) 3-Aminobenzonitrile->Reaction_Vessel Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Precipitation Precipitation / Crystallization Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General production workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My product yield dropped significantly after scaling up from 10g to 500g. What are the likely causes and how can I fix this?

A1: A drop in yield upon scale-up is a classic chemical engineering problem often tied to physical, not chemical, parameters.

  • Cause 1: Inefficient Heat Transfer. As mentioned, larger reactors have a lower surface-area-to-volume ratio. The heat generated by the exothermic acylation can create localized hot spots, promoting side reactions like hydrolysis of the nitrile group or decomposition, thereby lowering the yield of the desired product.[1]

    • Solution:

      • Slower Reagent Addition: Extend the addition time of your acetylating agent to allow the cooling system to keep pace with heat generation.

      • Jacket Cooling: Ensure your reactor's cooling jacket is operating efficiently. Monitor both the internal reaction temperature and the jacket fluid temperature.

      • Pre-cooling: Consider pre-cooling the 3-aminobenzonitrile solution before beginning the addition of the acetylating agent.

  • Cause 2: Poor Mixing. Inadequate agitation can lead to localized high concentrations of the acetylating agent, which can promote side reactions, and areas of low concentration, where the reaction is incomplete.[1]

    • Solution:

      • Impeller Design & Speed: Verify that the stirrer design (e.g., anchor, turbine) and speed (RPM) are sufficient to maintain a homogenous slurry or solution at the new scale. Baffles can be added to the reactor to improve mixing and prevent vortexing.[1]

      • Visual Confirmation: If your reactor has a viewing port, visually confirm that solids are well-suspended and that there is good top-to-bottom turnover.

  • Cause 3: Inefficient Precipitation/Crystallization. The product might be more soluble in the mother liquor than anticipated, especially if impurities are present.

    • Solution:

      • Cooling Profile: Ensure the final cooling temperature is low enough and held for a sufficient time to maximize product precipitation.

      • Solvent Volume: Use the minimum amount of solvent necessary for the reaction to proceed cleanly. Excess solvent will retain more product in the solution.

      • Mother Liquor Analysis: Analyze the mother liquor (e.g., by HPLC) to quantify the amount of lost product. This will confirm if the issue lies with precipitation or the reaction itself.

Q2: My final product is a persistent oil or a sticky solid, not the expected crystalline powder. What's going wrong?

A2: An oily or non-crystalline product is almost always due to the presence of impurities that depress the melting point or residual solvent.[2]

  • Cause 1: High Impurity Content. The most common culprits are unreacted 3-aminobenzonitrile or byproducts from side reactions.

    • Solution:

      • Acid/Base Wash: Before crystallization, wash the organic solution of your product. A dilute acid wash (e.g., 1M HCl) will remove the basic unreacted 3-aminobenzonitrile. A subsequent dilute base wash (e.g., 5% NaHCO₃) can remove acidic impurities.[2]

      • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (a "non-solvent"), such as hexanes or diethyl ether. This can often "crash out" the product as a solid.[2]

  • Cause 2: Residual Solvent. The product may not be fully dry.

    • Solution:

      • Effective Drying: Dry the product under high vacuum at a temperature safely below its melting point (the melting point of pure 3-aminobenzonitrile is 48-53°C, while the product's will be higher).[3] Ensure the product is a fine, free-flowing powder to maximize surface area for drying.

  • Cause 3: Slow Crystallization Kinetics. The product may be pure but slow to crystallize.

    • Solution:

      • Scratching: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[2]

      • Seeding: Add a few seed crystals of pure this compound to the solution to initiate crystallization.[2]

Q3: My product has a persistent yellow or brown color. How can I obtain a white or off-white solid?

A3: Color is typically caused by high-molecular-weight, conjugated byproducts formed during the reaction.[2]

  • Solution 1: Activated Carbon Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal), typically 1-2% w/w relative to your product.[2]

    • Protocol:

      • Add the activated carbon to the hot solution.

      • Stir and heat for 5-10 minutes.

      • Perform a hot filtration through a pad of celite or filter paper to remove the carbon.

      • Allow the clear, colorless filtrate to cool and crystallize.

  • Solution 2: Optimized Recrystallization. Sometimes, a simple recrystallization is sufficient, as the colored impurities may be more soluble in the solvent system and will remain in the mother liquor.[2] Experiment with different solvent systems to maximize the purity of the crystallized product.

Q4: My analytical data (LC-MS/NMR) shows an impurity with a mass corresponding to the hydrolysis of the nitrile group. How do I prevent this?

A4: The cyano group is susceptible to hydrolysis to a primary amide (forming 3-acetamidobenzamide) and subsequently to a carboxylic acid (forming 3-acetamidobenzoic acid) under either strong acidic or basic conditions, especially when heated.[4][5][6]

  • Prevention during Workup:

    • Avoid Strong Acids/Bases: During aqueous workup, avoid using concentrated acids or bases. If pH adjustment is needed, use buffered solutions or milder reagents (e.g., sodium bicarbonate instead of sodium hydroxide).

    • Control Temperature: Perform all aqueous washes and extractions at room temperature or below to minimize the rate of hydrolysis.

    • Minimize Contact Time: Do not let the product sit in acidic or basic aqueous solutions for extended periods.

  • Removal of Hydrolyzed Impurities:

    • Base Wash: The carboxylic acid byproduct is acidic and can be effectively removed by washing the organic solution of your product with a dilute base like 5% sodium bicarbonate solution. The deprotonated carboxylate salt will move into the aqueous layer.

The following decision tree can help diagnose issues with product isolation.

G start Product Isolation Issue oily_product Product is Oily / Sticky start->oily_product colored_product Product is Discolored start->colored_product check_impurities Analyze for impurities (TLC, NMR, LC-MS) oily_product->check_impurities Yes charcoal Add Activated Carbon during Recrystallization colored_product->charcoal Yes impurities_present Impurities Detected? check_impurities->impurities_present acid_base_wash Perform Acid/Base Wash to remove starting materials. impurities_present->acid_base_wash Yes induce_crystallization Induce Crystallization: - Scratching - Seeding - Trituration impurities_present->induce_crystallization No (Product is pure) hot_filtration Perform Hot Filtration to remove carbon charcoal->hot_filtration crystallize Obtain Decolorized Product hot_filtration->crystallize Cool filtrate to crystallize

Caption: Troubleshooting decision tree for product isolation issues.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the critical parameters to monitor during the scale-up of this acylation?

    • Temperature: The most critical parameter. Use a calibrated probe to monitor the internal reaction temperature continuously.

    • Addition Rate: The rate of addition of the acetylating agent directly impacts temperature and concentration.

    • Stirrer Speed (RPM): Ensure consistent and efficient mixing throughout the reaction.

    • Reaction Completion: Monitor the disappearance of the 3-aminobenzonitrile starting material by an appropriate technique (e.g., TLC, HPLC) before proceeding with the workup.

  • FAQ 2: What are the recommended purification strategies for multi-gram to kilogram scale?

    • For larger scales, recrystallization is the most practical and effective method. Column chromatography is generally not feasible for large quantities.[2] A robust recrystallization protocol with a well-chosen solvent system is key. An initial acid/base wash of the crude product solution before crystallization can significantly improve the final purity.

  • FAQ 3: What are the primary safety hazards I should be aware of during production?

    • Chemical Hazards: this compound itself is harmful if swallowed and causes skin and eye irritation.[7][8][9] Acetylating agents like acetic anhydride and acetyl chloride are highly corrosive and react violently with water. 3-aminobenzonitrile is also toxic.

    • Process Hazards: The reaction is exothermic and can lead to a runaway reaction if not properly controlled.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] The reaction should be conducted in a well-ventilated fume hood or a properly ventilated reactor.[10]

  • FAQ 4: Which analytical techniques are most suitable for in-process control and final product release?

    • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on reaction progress.

    • Final Product Release: HPLC is ideal for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the final product. Gas Chromatography (GC) can also be used for purity assessment.[12] For trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[13]

Section 4: Protocols & Methodologies

Protocol 1: Bench-Scale Synthesis of this compound (Illustrative)

This protocol describes a representative procedure for the synthesis of this compound.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzonitrile (e.g., 10.0 g, 84.6 mmol) in a suitable solvent like ethyl acetate (100 mL).[3]

  • Reagent Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add acetic anhydride (e.g., 8.5 mL, 90.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or HPLC until the 3-aminobenzonitrile is consumed.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding cold water (50 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as an off-white solid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common systems are detailed in the table below.[2][15]

  • Dissolution: In a flask, add the minimum amount of hot solvent (or the more soluble solvent of a pair) to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[2]

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemProcedureObservations
Ethanol / WaterDissolve the crude product in a minimum of hot ethanol. Add water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.Often yields well-defined crystals.
Ethyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate. Add hexanes until persistent cloudiness is observed. Reheat to clarify, then cool.Good for removing non-polar impurities.
IsopropanolA single solvent system that can be effective for high-purity crude material.Simpler procedure, but may be less effective at removing certain impurities.
TolueneAnother potential single solvent for recrystallization.Useful for specific impurity profiles.

References

  • MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google P
  • Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide - Benchchem. (URL: )
  • 3-Aminobenzonitrile synthesis - ChemicalBook. (URL: )
  • Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis - Benchchem. (URL: )
  • Atomic-Scale Tailoring C-N Coupling Sites for Efficient Acetamide Electrosynthesis over Cu-Anchored Boron Nitride Nanosheets - PubMed. (URL: )
  • Acetamide Impurities - BOC Sciences. (URL: )
  • AK Scientific, Inc.
  • acetamide - Organic Syntheses Procedure. (URL: )
  • 3-Aminobenzonitrile 99 2237-30-1 - Sigma-Aldrich. (URL: )
  • This compound | 58202-84-9 - Sigma-Aldrich. (URL: )
  • This compound 58202-84-9 wiki - Guidechem. (URL: )
  • Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile - Benchchem. (URL: )
  • Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis. (URL: )
  • SAFETY D
  • SAFETY D
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • BLD Pharmatech Safety D
  • This compound (C9H8N2O) - PubChemLite. (URL: )
  • This compound - Achmem. (URL: )
  • Material Safety Data Sheet - this compound - Cole-Parmer. (URL: )
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • This compound | C9H8N2O | CID 737204 - PubChem. (URL: [Link])
  • Mechanism of Cyanide Hydrolysis - YouTube. (URL: [Link])
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])
  • Atomic-Scale Tailoring C-N Coupling Sites for Efficient Acetamide Electrosynthesis over Cu-Anchored Boron Nitride Nanosheets | Request PDF - ResearchG
  • Phenylacetamide - Organic Syntheses Procedure. (URL: )
  • CN101462977B - Purification method of N,N-dimethylacetamide - Google P
  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google P
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (URL: [Link])
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed. (URL: [Link])
  • Hydrolysis of Nitriles - YouTube. (URL: [Link])
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. (URL: [Link])

Sources

Interpreting unexpected peaks in the NMR spectrum of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(3-cyanophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to help you navigate common experimental challenges.

Quick Navigation

Frequently Asked Questions (FAQs)

This section addresses common questions regarding unexpected signals in the NMR spectrum of this compound.

Q1: I see small, sharp peaks in my 1H NMR spectrum that don't correspond to my product. What are they?

A1: These are likely common laboratory contaminants or residual solvents from your purification process. Even in small amounts, these impurities can be prominent in an NMR spectrum.[1][2] It is crucial to distinguish these from product-related impurities.

Common Contaminants and Their Approximate 1H Chemical Shifts (in CDCl3):

CompoundChemical Shift (ppm)MultiplicityNotes
Acetone~2.17SingletCommon for cleaning glassware.[3]
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q)Triplet, Singlet, QuartetCommon extraction solvent.
Dichloromethane~5.30SingletCommon extraction and chromatography solvent.
WaterVariable (typically 1.5-2.5 in CDCl3)Broad SingletCan be introduced from solvents or glassware.
Silicone Grease~0.07SingletFrom greased joints.

A comprehensive list of common NMR impurities can be found in publications by Gottlieb, Kotlyar, and Nudelman.[4][5][6]

Q2: My aromatic signals look distorted or have shifted compared to a previous batch. Why?

A2: This could be due to concentration effects. The chemical shifts of aromatic protons can be sensitive to the sample concentration.[7][8] At higher concentrations, intermolecular interactions, such as π-stacking, can cause significant changes in the magnetic environment of the protons, leading to shifts in their resonance frequencies.[8]

Troubleshooting Steps:

  • Dilute your sample: Prepare a more dilute sample and re-acquire the spectrum. If the peak positions shift, concentration effects are likely the cause.

  • Maintain consistency: For comparative analysis between batches, ensure that the sample concentrations are as similar as possible.

Q3: I have a broad peak in my spectrum. What could it be?

A3: A broad peak often indicates the presence of an exchangeable proton, such as an -OH or -NH proton.[9] The amide proton (-NH) of this compound is expected to be a broad singlet. The presence of water can also result in a broad peak.[9]

Verification:

  • D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their corresponding peak will disappear or significantly diminish.[3]

In-Depth Troubleshooting Guide: Unexpected Peaks in the NMR of this compound

This guide provides a systematic approach to identifying the source of unexpected peaks that are not attributable to common contaminants.

Logical Troubleshooting Workflow

G cluster_impurities Potential Synthesis-Related Impurities start Unexpected Peaks Observed check_contaminants 1. Check for Common Contaminants (Solvents, Grease, Water) start->check_contaminants contaminant_yes Peaks Identified as Contaminants check_contaminants->contaminant_yes Yes contaminant_no Peaks are Not Common Contaminants check_contaminants->contaminant_no No analyze_impurities 2. Analyze for Synthesis-Related Impurities contaminant_no->analyze_impurities starting_material Unreacted Starting Material: 3-Aminobenzonitrile analyze_impurities->starting_material Check for... side_products Side-Products: Diacylation analyze_impurities->side_products Check for... degradation_products Degradation Products: Hydrolysis of Nitrile/Amide analyze_impurities->degradation_products Check for... verify_structure 3. Confirm Structure with 2D NMR (COSY, HSQC) degradation_products->verify_structure conclusion Identify Impurity and Optimize Synthesis/Purification/Storage verify_structure->conclusion

Caption: Troubleshooting workflow for unexpected NMR peaks.

Impurities from Synthesis

The synthesis of this compound typically involves the acylation of 3-aminobenzonitrile with acetic anhydride or acetyl chloride. Impurities can arise from unreacted starting materials or side reactions.

If the reaction did not go to completion or purification was insufficient, you may see peaks corresponding to 3-aminobenzonitrile.

  • Expected 1H NMR Signals for 3-Aminobenzonitrile (in DMSO-d6):

    • ~5.61 ppm (s, 2H): The -NH2 protons.

    • ~6.88-7.20 ppm (m, 4H): The aromatic protons.[5]

While less common for anilines under standard conditions, vigorous reaction conditions or a large excess of the acylating agent could potentially lead to diacylation.

  • Predicted 1H NMR Signals: The aromatic signals would likely be shifted downfield due to the increased electron-withdrawing effect of the two acetyl groups. The two acetyl methyl groups may or may not be equivalent depending on the rotation around the C-N bond.

Degradation Products

This compound contains two functional groups susceptible to hydrolysis: the amide and the nitrile. This is a significant source of impurities, especially if the sample has been exposed to moisture, acid, or base.

The nitrile group can be hydrolyzed to a primary amide.

  • Predicted 1H NMR Signals: The aromatic protons would be in a similar region to the parent compound. The key diagnostic signals would be the appearance of two new broad singlets for the -CONH2 protons, typically in the range of 7-8 ppm.

This would lead back to the starting material (see above).

Hydrolysis of both the nitrile and amide groups under harsh conditions would yield 3-acetamidobenzoic acid.

  • Expected 1H NMR Signals for 3-Acetamidobenzoic Acid (in DMSO-d6):

    • ~2.05 ppm (s, 3H): Acetyl CH3.

    • ~7.4-8.2 ppm (m, 4H): Aromatic protons.

    • ~10.1 ppm (s, 1H): Amide NH.

    • ~12.9 ppm (s, 1H): Carboxylic acid OH.[4][10]

Experimental Protocols

Protocol 1: D2O Shake for Identification of Exchangeable Protons
  • Acquire a standard 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Allow the sample to stand for a few minutes.

  • Re-acquire the 1H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -NH, -OH) will have disappeared or significantly decreased in intensity in the second spectrum.[3]

Protocol 2: Sample Preparation for Concentration Effect Study
  • Prepare a stock solution of your this compound sample of a known, relatively high concentration (e.g., 20 mg/mL) in your chosen deuterated solvent.

  • Acquire a 1H NMR spectrum of this sample.

  • Perform a serial dilution (e.g., 1:5 and 1:25) of the stock solution.

  • Acquire 1H NMR spectra for each dilution.

  • Analysis: Compare the chemical shifts of the aromatic protons across the different concentrations. Significant shifts are indicative of concentration effects.[7][8]

Reference Data

Predicted 1H NMR Spectrum of this compound
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.1Singlet3H-COCH3
~7.4-7.6Multiplet2HAromatic protons
~7.8-8.1Multiplet2HAromatic protons
~10.3Broad Singlet1H-NH
Chemical Structures of Potential Impurities

G cluster_main This compound cluster_impurities Potential Impurities cluster_sm Starting Material cluster_hydrolysis1 Nitrile Hydrolysis Product cluster_hydrolysis2 Full Hydrolysis Product main_mol main_mol sm_mol sm_mol hydrolysis1_mol 3-Acetamidobenzamide (Structure not readily available) hydrolysis2_mol hydrolysis2_mol

Caption: Structures of this compound and potential impurities.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • PubChem. (n.d.). 3-Acetamidobenzoic acid.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2019, June 14). How will increase in concentration affect HNMR Spectrum?
  • ResearchGate. (n.d.). Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • University of Calgary. (n.d.). 1H NMR Spectroscopy.

Sources

Technical Support Center: Optimizing Solvent Systems for N-(3-cyanophenyl)acetamide Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis and purification of N-(3-cyanophenyl)acetamide. This document is designed for researchers, analytical scientists, and process chemists who are developing and troubleshooting chromatographic methods for this compound. Here, we move beyond simple protocols to explain the underlying chemical principles that govern separation, enabling you to make informed, effective decisions in your laboratory work.

Section 1: Understanding the Analyte: this compound

Before optimizing a separation, it is critical to understand the physicochemical properties of the target molecule. This compound is a moderately polar compound, a fact dictated by its key functional groups.

  • Structure: The molecule consists of a benzene ring substituted with both an acetamide group (-NHCOCH₃) and a cyano (nitrile) group (-C≡N).

  • Polarity: The amide and nitrile groups are both polar. The amide group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). The nitrile group acts as a hydrogen bond acceptor. This gives the molecule a significant Topological Polar Surface Area (TPSA) of 52.9 Ų, indicating its potential for strong interactions with polar stationary phases.[1][2]

  • pKa: The amide proton is weakly acidic, but for practical chromatographic purposes, the molecule is considered neutral. However, the amide can participate in secondary interactions with active sites on the stationary phase, such as free silanols.[3][4]

This combination of an aromatic ring and polar functional groups places this compound in a category of compounds that can be challenging to analyze, often requiring careful selection of the chromatographic mode and mobile phase to achieve optimal results.

Section 2: Choosing the Right Chromatographic Mode

The choice of chromatographic mode—Reverse-Phase (RP), Normal-Phase (NP), or Hydrophilic Interaction Liquid Chromatography (HILIC)—is the first and most critical decision in method development.

Chromatography Mode Selection Logic

cluster_modes Select Chromatographic Mode cluster_rp_outcome RP Outcome cluster_np_outcome NP Outcome cluster_hilic_outcome HILIC Outcome Analyte This compound (Moderately Polar) RP Reverse-Phase (RP-HPLC) (Non-polar stationary phase) Analyte->RP Good starting point for many molecules NP Normal-Phase (NP-HPLC) (Polar stationary phase) Analyte->NP If RP fails or for preparative scale HILIC HILIC (Polar stationary phase) Analyte->HILIC Alternative for polar analytes, good for MS RP_Good Good Retention & Peak Shape RP->RP_Good Proceed to Optimize RP_Poor Poor Retention or Bad Peak Shape RP->RP_Poor Troubleshoot or Consider HILIC NP_Good Good Separation NP->NP_Good Proceed to Optimize NP_Poor Very Strong Retention NP->NP_Poor Increase mobile phase polarity HILIC_Good Good Retention HILIC->HILIC_Good Proceed to Optimize HILIC_Maybe May be too retentive HILIC->HILIC_Maybe Adjust water content

Caption: Decision workflow for selecting the initial chromatographic mode.

  • Reverse-Phase (RP) Chromatography: This is the most common and often the best starting point. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] this compound, being moderately polar, will have sufficient interaction with the C18 phase to be retained, while its elution can be controlled by varying the organic solvent content.

  • Normal-Phase (NP) Chromatography: Here, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane/ethyl acetate).[6] Due to its polar functional groups, the analyte will interact strongly with a silica surface.[7] This mode can be useful, especially for preparative chromatography, but can sometimes lead to very strong retention and peak tailing if not managed correctly.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, amide, or diol) with a mobile phase similar to RP, containing a high percentage of organic solvent and a small amount of water.[8][9] It operates on a partitioning mechanism into a water-enriched layer on the stationary phase surface.[10] For a compound of intermediate polarity like this compound, HILIC offers an alternative selectivity compared to RP and can be particularly advantageous for LC-MS applications due to the high organic content of the mobile phase enhancing ionization.[11]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the chromatography of this compound in a question-and-answer format.

Reverse-Phase HPLC Troubleshooting

Q1: My peak for this compound is tailing significantly on a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for this compound in RP-HPLC is a classic sign of secondary interactions.

  • Causality: While the primary retention mechanism is hydrophobic interaction with the C18 chains, the polar amide group can engage in hydrogen bonding with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[3][4] These silanols are acidic and can become ionized (Si-O⁻), leading to strong, undesirable interactions that delay a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.[12][13]

  • Solutions:

    • Mobile Phase Acidification: The most effective solution is to "suppress" the ionization of the silanol groups. Adding a small amount (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase will lower the pH, keeping the silanols in their neutral, less interactive state (Si-OH).[14][15] This minimizes the secondary interaction and produces a much sharper, more symmetrical peak.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where most residual silanols are chemically deactivated. Using a high-quality, fully end-capped column will inherently reduce tailing.[4]

    • Adjust pH with a Buffer: For maximum reproducibility, especially if the retention time is sensitive to small pH changes, use a buffer. A buffer at a low pH (e.g., a formate or phosphate buffer at pH 2.5-3.5) will provide robust control over silanol activity.[16]

Q2: I have poor retention, and the analyte elutes too close to the solvent front. How do I increase its retention time?

A2: This indicates that the mobile phase is too "strong" (too eluotropic), meaning the analyte has a higher affinity for the mobile phase than the stationary phase.

  • Causality: In reverse-phase, water is the "weak" solvent and the organic modifier (acetonitrile or methanol) is the "strong" solvent.[5] A higher percentage of organic solvent in the mobile phase reduces its polarity, causing the analyte to elute faster.

  • Solutions:

    • Decrease Organic Solvent Percentage: The most direct solution is to decrease the percentage of acetonitrile or methanol in your mobile phase. This increases the mobile phase polarity, strengthening the hydrophobic interaction between the analyte and the C18 stationary phase, thus increasing the retention time.

    • Switch Organic Modifier: Methanol is a more polar and slightly weaker solvent than acetonitrile in reverse-phase systems.[17] If you are using acetonitrile, switching to methanol at the same percentage will generally increase retention.

Mobile Phase Composition (Isocratic)Expected Outcome for this compound
70% Acetonitrile / 30% WaterVery short retention time
50% Acetonitrile / 50% WaterModerate retention time
30% Acetonitrile / 70% WaterLong retention time
50% Methanol / 50% WaterLonger retention than 50% Acetonitrile

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both are excellent choices, but they offer different advantages.

  • Acetonitrile (ACN): Generally preferred for its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is beneficial for detection at low wavelengths.[18] It often provides sharper peaks.[17]

  • Methanol (MeOH): Can offer different selectivity for complex mixtures containing impurities. It is also a more environmentally friendly and cost-effective "green" solvent.[19]

  • Recommendation: Start with acetonitrile for initial method development due to its performance characteristics. If separating this compound from closely eluting impurities, also screen methanol, as the change in solvent can alter the elution order and improve resolution.

Normal-Phase & HILIC Troubleshooting

Q1: In my normal-phase separation (Silica, Hexane/Ethyl Acetate), the compound won't elute from the column, even with 100% Ethyl Acetate. What should I do?

A1: This is a case of excessively strong retention, which is common for polar compounds on a highly polar stationary phase like silica.

  • Causality: The polar amide and nitrile groups are interacting very strongly with the acidic silanol groups on the silica surface. Ethyl acetate is not polar enough to disrupt this strong interaction and elute the compound.

  • Solutions:

    • Add a Stronger, More Polar Solvent: You need to add a small amount of a much more polar solvent to the mobile phase. A common choice is methanol or isopropanol . Start by adding 1-5% methanol to your ethyl acetate. This will compete with your analyte for the active sites on the silica, effectively eluting it from the column.

    • Consider an Alternative Stationary Phase: If tailing is still an issue even with alcohol modifiers, consider a less active polar phase like an amino- or cyano-bonded phase.[7]

Q2: I am trying HILIC, but my peak shape is poor. What factors should I check?

A2: HILIC retention is a complex mix of partitioning, adsorption, and ionic interactions, making it sensitive to several parameters.[9]

  • Causality: Poor peak shape in HILIC can be due to an unstable water layer on the stationary phase, improper sample solvent, or secondary ionic interactions.

  • Solutions:

    • Ensure Sufficient Water: HILIC requires a minimum amount of water in the mobile phase (typically at least 3-5%) to form the hydrated layer necessary for partitioning.[9]

    • Check Sample Diluent: Injecting the sample in a solvent much stronger (more aqueous) than the mobile phase can cause significant peak distortion.[9] If possible, dissolve your sample in the initial mobile phase or a solvent with a high organic content.

    • Add Buffer/Salt: The retention of polar compounds can be highly dependent on ionic interactions with the stationary phase.[20] Adding a buffer (e.g., ammonium formate or ammonium acetate at 10-20 mM) can improve peak shape and provide more reproducible retention times by stabilizing the ionic environment.

Section 4: Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method for this compound.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas all mobile phases before use.[17]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.

  • Analysis of Scouting Run: Determine the approximate percentage of Mobile Phase B at which the analyte elutes. Let's say it elutes at 8 minutes, which corresponds to approximately 45% B.

  • Isocratic Method Optimization: Based on the scouting run, develop an isocratic method for faster analysis.

    • Start with an isocratic mobile phase of 45% B (45% ACN / 55% Water with 0.1% FA).

    • Adjust the percentage of B to achieve a retention time (k') between 2 and 10.

      • If retention is too low, decrease %B.

      • If retention is too high, increase %B.

Troubleshooting Workflow: General HPLC Issues

Start Problem Detected P1 Peak Tailing Check for secondary interactions Check for column void/damage Check for sample overload Start->P1 P2 Poor Resolution Optimize % Organic Try a different column chemistry Start->P2 P3 Shifting Retention Times Check for pump leaks/bubbles Ensure mobile phase is stable/fresh Check column temperature stability Start->P3 P4 High Backpressure Check for column/frit blockage Filter sample and mobile phase Check for system blockage Start->P4 S1 Solution: Add 0.1% FA or TFA to mobile phase. Use end-capped column. P1:f0->S1 Most likely for this analyte S2 Solution: Perform a new gradient scout run. Test different isocratic holds. P2:f0->S2 S3 Solution: Degas mobile phase. Purge pump. Prepare fresh mobile phase daily. P3:f1->S3 S4 Solution: Reverse-flush column (disconnect from detector). Replace in-line filters. P4:f0->S4

Caption: A systematic guide for troubleshooting common HPLC issues.

References
  • Element Lab Solutions.
  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Buchi.com.
  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Welch Materials. (2023, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
  • Advent Chembio. Best Solvent Practices for HPLC Analysis. [Link]
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Schwartz, N. (2014, March 11). [22]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Chrom Tech, Inc. (2025, October 28).
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Biotage. (2023, January 24).
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
  • Sander, L. C., & Wise, S. A. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
  • Hashimoto, Y., Shudo, K., & Okamoto, T. (1980). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 6(4), 545-548. [Link]
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
  • Wikipedia.
  • Gilson. (2025, May 15).
  • Biotage. (2023, January 30).
  • National Center for Biotechnology Information. (n.d.). N-(3-amino-2-cyanophenyl)acetamide.
  • ResearchGate. (2025, August 5).
  • International Labmate. (2023, October 11).
  • Agilent.
  • Wikipedia.
  • National Center for Biotechnology Information. (n.d.). N-(3-cyanophenyl)-N-(4-nitro-2-pyridinyl)acetamide.
  • ResearchGate. (2013, May 31).
  • The Organic Chemistry Tutor. (2021, February 15). Naming Nitriles [Video]. YouTube. [Link]
  • Wang, Q., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
  • Wikipedia. Nitrile. [Link]
  • EBSCO. Nitriles | Research Starters. [Link]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

Sources

Technical Support Center: Handling Hygroscopic Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers and troubleshooting protocols for handling hygroscopic acetamide-containing compounds. Our focus is on maintaining sample integrity, ensuring experimental accuracy, and preventing common pitfalls associated with moisture-sensitive materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and challenges of working with hygroscopic acetamide compounds.

Q1: What does "hygroscopic" mean, and why are many acetamide compounds susceptible?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] Acetamide and its derivatives are particularly prone to this due to the presence of the polar amide functional group (-CONH₂). The carbonyl group (C=O) and the N-H bonds are capable of forming strong hydrogen bonds with water molecules present in the air.[2] This interaction is often strong enough to pull water vapor from the atmosphere and incorporate it into the solid's structure.

The point at which a compound begins to absorb moisture is known as its Critical Relative Humidity (CRH).[3][4] Below this RH, the compound is stable; at or above it, moisture uptake will occur until a saturated solution forms.[3][4]

Q2: How can moisture absorption compromise my experiments or product?

A: Moisture absorption can lead to a cascade of physical and chemical problems, severely impacting the quality and reliability of your results.[5][]

  • Chemical Degradation: The primary risk for acetamide compounds is hydrolysis.[2][7][8] Absorbed water can facilitate the breakdown of the amide bond, converting the acetamide derivative back into its corresponding carboxylic acid and amine/ammonia.[2][7][8] This chemical degradation introduces impurities and reduces the concentration of your active pharmaceutical ingredient (API) or key reagent.[9]

  • Physical Changes: Moisture acts as a plasticizer, leading to physical changes such as:

    • Caking and Clumping: The powder loses its free-flowing properties, making it difficult to handle, weigh, and dispense accurately.[1][5]

    • Altered Crystal Structure: The compound may convert into a hydrate form, which can change its solubility, dissolution rate, and bioavailability.[9]

    • Deliquescence: In cases of high hygroscopicity and humidity, the compound can absorb enough water to completely dissolve into a liquid solution.[5]

  • Inaccurate Weighing: When you weigh a hygroscopic compound on an analytical balance, its mass will continuously increase as it absorbs atmospheric moisture. This makes it nearly impossible to obtain an accurate, stable reading, leading to significant errors in solution concentration and stoichiometry.[10]

  • Compromised Analytical Results: The presence of water can interfere with various analytical techniques. For example, in gas chromatography (GC), water can alter column polarity and affect retention times.[11] In nuclear magnetic resonance (NMR), the presence of water can obscure important signals.

Q3: What are the ideal storage conditions for hygroscopic acetamide compounds?

A: Proper storage is the first line of defense. The goal is to create a micro-environment with a relative humidity well below the compound's CRH.

  • Primary Container: Always keep the compound in its original, tightly sealed container. For highly sensitive materials, bottles with Sure/Seal™ caps or similar systems that allow for transfer under an inert atmosphere are ideal.[12]

  • Secondary Containment (Desiccator): The primary container should be stored inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (a drying agent) like silica gel, calcium sulfate (Drierite®), or molecular sieves.[13][14]

    • Pro-Tip: Use a desiccant with a color indicator to easily monitor when it's saturated and needs to be regenerated or replaced.[13]

  • Inert Atmosphere: For extremely sensitive compounds, consider storage in a glove box backfilled with an inert gas like nitrogen or argon. This provides the ultimate protection against atmospheric moisture and oxygen.[12]

  • Temperature Control: Store at the temperature recommended on the product's Safety Data Sheet (SDS). While general chemical storage often recommends temperatures around 30°C with humidity below 75%, some compounds may require more stringent conditions.[15]

Part 2: Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the handling and use of hygroscopic acetamide compounds.

Problem 1: My compound appears clumped or "wet." Can I still use it?

Scenario: You open a container of an acetamide derivative and find that the once-fine powder is now a caked solid.

Analysis: The compound has absorbed a significant amount of moisture. This compromises its purity and makes accurate weighing impossible. The primary concern is the potential for hydrolysis, which may have already occurred.[5][7]

Solution Workflow:

  • Assess the Severity: If the material has fully turned into a slurry or liquid (deliquescence), it is likely too compromised for quantitative use and should be properly disposed of. If it is merely caked, you may be able to salvage it for non-critical applications by drying it.

  • Drying the Compound:

    • Vacuum Oven (Preferred Method): Place the compound in a shallow glass dish (e.g., a crystallization dish) to maximize surface area. Heat it in a vacuum oven at a temperature well below its melting or decomposition point. The combination of heat and vacuum is highly effective at removing water.

    • Desiccator Drying (Slower Method): If a vacuum oven is unavailable, spread the compound in a dish and place it in a desiccator containing a fresh, high-capacity desiccant like phosphorus pentoxide or fresh calcium chloride.[14] Applying a vacuum to the desiccator will speed up the process. This can take several days to weeks for thorough drying.[13]

  • Verify Dryness & Purity:

    • Karl Fischer Titration: This is the gold standard for accurately determining water content.[16] It will quantify the exact percentage of residual water.

    • Thermogravimetric Analysis (TGA): TGA can determine the weight loss on drying, giving a good indication of the water content.[17]

    • Analytical Characterization: Run analytical tests like NMR or HPLC-MS to check for the presence of hydrolysis byproducts (e.g., the corresponding carboxylic acid).

  • Decision: Based on the verification results, decide if the compound's purity is acceptable for your intended experiment. If significant degradation has occurred, it is best to use a fresh, unopened batch.

Problem 2: The weight on the analytical balance keeps increasing. How can I get an accurate measurement?

Scenario: You are trying to weigh out 50 mg of a hygroscopic powder, but the reading on the balance is unstable and continuously drifts upward.

Analysis: The compound is rapidly absorbing moisture from the air inside the weighing chamber.[10] Standard weighing procedures are inadequate for such materials.

Solution Workflow: Controlled Weighing Protocol

The key is to minimize the compound's exposure to the ambient atmosphere.

  • Preparation is Key:

    • Equilibrate the compound to the temperature of the balance room before opening the container to prevent condensation.

    • Place a container of fresh desiccant inside the balance chamber to lower the local humidity.[17]

    • Use a small, sealable weighing vessel, like a screw-cap vial, to minimize headspace.[17]

  • Execute the Weighing Quickly:

    • Tare the sealed, empty vial.

    • Briefly remove the vial from the balance. Quickly add an approximate amount of the hygroscopic powder to the vial and immediately seal it.

    • Place the sealed vial back on the balance and record the weight.

    • Adjust the amount by quickly adding or removing small portions, sealing the vial before each re-weighing. While not perfect, this "weighing by difference" approach is far more accurate than open-air weighing.

  • Superior Method: Glove Box Weighing:

    • The most reliable method is to perform the entire weighing procedure inside a glove box with a controlled, low-humidity inert atmosphere.[12][18] This completely eliminates the issue of moisture uptake. An analytical balance can be placed inside the glove box for this purpose.

Visualization and Data
Workflow Diagram: Handling a Newly Received Hygroscopic Compound

The following diagram outlines the decision-making process and proper workflow from receiving to using a hygroscopic acetamide compound.

HygroscopicCompoundWorkflow Workflow for Handling Hygroscopic Acetamide Compounds Receive Receive Compound Inspect Inspect Container Seal Is it intact? Receive->Inspect Store Store Immediately in Desiccator Under Recommended Conditions Inspect->Store Yes Quarantine Quarantine Lot Contact Supplier & Perform QC Inspect->Quarantine No Prepare Prepare for Weighing Store->Prepare QC_Check Perform Karl Fischer & Purity Analysis Quarantine->QC_Check Weighing_Decision Is Compound Highly Hygroscopic? Prepare->Weighing_Decision Weigh_Standard Weigh Quickly in Low-Humidity Room Weighing_Decision->Weigh_Standard No Weigh_Glovebox Weigh in Glove Box or Use Sealed Vial Technique Weighing_Decision->Weigh_Glovebox Yes Dissolve Dissolve Immediately in Anhydrous Solvent Weigh_Standard->Dissolve Weigh_Glovebox->Dissolve Use Proceed with Experiment Dissolve->Use

Caption: Decision workflow for hygroscopic compounds.

Table 1: Comparison of Common Laboratory Drying Agents

This table provides a quick reference for selecting an appropriate desiccant for storage and drying applications.

Drying AgentChemical FormulaCapacitySpeedRegenerationNotes
Silica Gel SiO₂Low-MediumMediumHeat at 120°COften contains a cobalt chloride indicator (blue when dry, pink when wet).
Calcium Sulfate (Drierite®) CaSO₄LowFastHeat at 210°CGood general-purpose drying agent, does not release dust.[19]
Calcium Chloride CaCl₂HighMediumHeat at >200°CVery effective but can form liquid brines if overwhelmed with moisture.[19]
Molecular Sieves (3Å or 4Å) (Na,K,Ca)ₓAlₓSiᵧO₂ₓ₊₂ᵧ·nH₂OHighFastHeat at >300°C under vacuumExcellent for drying solvents and creating very dry atmospheres.
Phosphorus Pentoxide P₄O₁₀Very HighVery FastNot RegenerableExtremely efficient but corrosive; forms phosphoric acid upon contact with water.
References
  • Allen, A. (n.d.). Acetamide: Structure, Properties and Uses.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
  • Tan, Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • BYJU'S. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • NileRed. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. YouTube.
  • Taylor & Francis Online. (n.d.). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
  • Wikipedia. (n.d.). Critical relative humidity.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • American Chemical Society. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis.
  • ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • ORGANO CORPORATION. (2023, March 13). Why is water important in chemical analysis? Lab Salon.
  • International Plant Nutrition Institute. (n.d.). Critical Relative Humidity.
  • ACS Publications. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry.
  • Taylor & Francis. (n.d.). Critical relative humidity – Knowledge and References.
  • ResearchGate. (2022, August 5). (PDF) Hydrolysis of Acetamide on Low-Index CeO 2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
  • Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. r/labrats.
  • Reddit. (2024, October 15). Drying chemicals in a desiccator prior to moisture-sensitive reactions. r/Chempros.
  • DBpedia. (n.d.). About: Critical relative humidity.
  • Chemistry For Everyone. (2025, January 18). Does Water Show Up In Gas Chromatography?. YouTube.
  • Zhengzhou Freshliance Electronics Corp., Ltd. (n.d.). Common chemical storage environment conditions.
  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
  • Mettler Toledo. (n.d.). Moisture and Water Content Analysis in Food.
  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals.
  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • European Pharmaceutical Manufacturer. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

Sources

Preventing byproduct formation in N-acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Byproduct Formation

Welcome to the technical support center for N-acylation reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies necessary to troubleshoot and optimize your amide bond formations. N-acylation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science, yet it is frequently plagued by side reactions that can compromise yield, purity, and in the case of chiral molecules, stereochemical integrity.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the common challenges researchers face at the bench. We will explore the causality behind byproduct formation and provide robust, self-validating protocols to ensure your success.

Troubleshooting Guide & FAQs
Q1: My reaction is incomplete, with significant unreacted amine remaining. What are the likely causes and solutions?

Answer: An incomplete reaction is one of the most common issues in N-acylation. The root cause is typically an inactive or unavailable nucleophile (the amine) or an insufficiently reactive electrophile (the acylating agent).

  • Cause 1: Amine Protonation. If you are using a highly reactive acylating agent like an acyl halide or anhydride, an acid byproduct (e.g., HCl or a carboxylic acid) is generated.[1] This acid will protonate your starting amine, converting it into an unreactive ammonium salt which lacks the necessary lone pair of electrons to act as a nucleophile.[2][3]

  • Solution 1: Add a Stoichiometric Amount of Base. A non-nucleophilic base, such as pyridine or triethylamine (TEA), should be added to the reaction to neutralize the acid byproduct as it forms.[4][5] This ensures a constant supply of the free, nucleophilic amine. For sensitive substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) is often preferred.[6]

  • Cause 2: Insufficiently Reactive Acylating Agent. If you are using a carboxylic acid directly, it is generally not electrophilic enough to react with an amine without activation. The direct reaction is slow and often requires high temperatures, which can lead to other side reactions.[7][8]

  • Solution 2: Activate the Carboxylic Acid. The carboxyl group must be converted into a more reactive form. This can be achieved in several ways:

    • Convert to an Acyl Halide: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

    • Use a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] These are staples of peptide synthesis.

  • Cause 3: Poor Reagent Quality. Acylating agents, particularly acid anhydrides and acyl halides, can hydrolyze over time if exposed to atmospheric moisture, reducing their potency.[2]

  • Solution 3: Use Fresh or Purified Reagents. Ensure your acylating agent is fresh and has been stored under anhydrous conditions. If in doubt, purification before use is recommended.

Q2: I'm observing a byproduct with a higher molecular weight than my expected product. Could this be diacylation, and how do I prevent it?

Answer: Yes, the formation of a higher molecular weight byproduct often points to diacylation (or over-acylation), where the nitrogen atom is acylated twice.

  • Cause: This issue is most common with primary amines (R-NH₂), which first form the desired secondary amide (R-NH-COR'). This secondary amide still possesses an N-H bond, and under forcing conditions (e.g., large excess of a highly reactive acylating agent, high temperatures), it can be acylated a second time to form an imide (R-N(COR')₂).[2][10] While the amide nitrogen is significantly less nucleophilic than the starting amine, the reaction can still occur.[4][11]

  • Solution 1: Control Stoichiometry. The most effective way to prevent diacylation is to carefully control the stoichiometry. Avoid using a large excess of the acylating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting over-acylation.[10]

  • Solution 2: Control Reagent Addition and Temperature. Add the acylating agent slowly and in a controlled manner to the amine solution, rather than the other way around. This prevents localized high concentrations of the acylating agent. Running the reaction at a lower temperature (e.g., starting at 0 °C) can also help minimize this side reaction.[2]

  • Solution 3: Choose Milder Conditions. If diacylation persists, switch to a less reactive acylating agent or use a coupling agent-based method, which is generally milder than using acyl halides.

Q3: My chiral starting material is racemizing during the reaction. How can I prevent this critical issue?

Answer: Racemization, or the loss of stereochemical integrity at a chiral center, is a major challenge, especially in peptide synthesis where the stereochemistry of each amino acid is critical.[6]

  • Cause: Oxazolone Formation. The primary mechanism for racemization during peptide coupling involves the formation of a planar, achiral oxazolone (or azlactone) intermediate.[12] The activated carboxyl group of an N-acyl amino acid can be attacked by the oxygen of its own amide bond. The resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a resonance-stabilized, planar intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.

  • Solution 1: Use Racemization-Suppressing Additives. This is the most common and effective strategy. When using carbodiimide coupling agents (like DCC or EDC), add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9] These additives react with the highly reactive O-acylisourea intermediate faster than it can cyclize to the oxazolone. This forms an active ester (e.g., HOBt-ester), which is less reactive than the O-acylisourea but still readily acylates the amine. This new intermediate is much less prone to racemization.[6][13]

  • Solution 2: Control the Base. The choice and amount of base are critical. Strong bases or an excess of base can promote proton abstraction from the oxazolone intermediate.[6] Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[6]

  • Solution 3: Choose the Right Coupling Reagent. Modern uronium/guanidinium-based coupling reagents like HATU and HBTU were developed specifically to be highly efficient while minimizing racemization, as they incorporate a HOAt or HOBt moiety within their structure.[13]

Visualizing the Mechanisms

To better understand these processes, the following diagrams illustrate the key chemical transformations.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylHalide R'-CO-X (Electrophile) AcylHalide->Tetrahedral Amide R-NH-COR' (Product) Tetrahedral->Amide Collapse & Leaving Group Expulsion Acid H-X (Byproduct) Tetrahedral->Acid Racemization_Mechanism ActivatedAA Activated N-Acyl Amino Acid (Chiral) Oxazolone Oxazolone Intermediate (Achiral Precursor) ActivatedAA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Racemic Racemic Product Enolate->Racemic Hydrolysis/ Aminolysis

Caption: Mechanism of racemization via oxazolone formation.

Experimental Protocols
Protocol 1: General N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a robust method for acylating a primary or secondary amine using an acyl chloride in a two-phase system, which helps to control the reaction and simplify workup.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the amine (1.0 eq) in DCM in a round-bottom flask. In a separate container, prepare the aqueous NaOH solution.

  • Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add the aqueous NaOH solution to the flask. Then, add the acyl chloride (1.1 eq) dropwise to the rapidly stirred biphasic mixture.

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours. The base in the aqueous layer neutralizes the HCl byproduct as it forms. [1]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any remaining base), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Carbodiimide Coupling with HOBt for Racemization Suppression

This protocol is standard for peptide synthesis and other sensitive acylations where racemization must be minimized.

Materials:

  • N-protected chiral carboxylic acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • Amine or amino acid ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.1 eq if using an amine salt, 1.1 eq for a free amine)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C. Add the EDC (1.1 eq) and stir the mixture for 15-20 minutes. This "pre-activation" step allows for the formation of the HOBt active ester. [6][9]3. Amine Addition: In a separate flask, dissolve the amine component (1.0 eq) in DMF and add the DIEA. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% citric acid solution (to remove EDC urea and DIEA), saturated sodium bicarbonate solution (to remove HOBt and unreacted acid), and brine.

  • Isolation & Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting peptide by chromatography.

Data Summary & Comparison

Effective troubleshooting requires understanding how different reagents influence the reaction outcome. The tables below summarize key parameters for common reagents.

Table 1: Comparison of Common Coupling Reagents & Additives

Reagent/AdditiveFunctionKey Advantage(s)Common Byproduct/Issue
EDC / DCC Carbodiimide Coupling AgentEfficient, widely usedDicyclohexylurea (DCU) byproduct can be difficult to remove (DCC). [9]
HOBt Racemization SuppressantForms active ester, reduces racemization risk. [6]Can be an explosive hazard when dry.
HOAt Racemization SuppressantMore effective at suppressing racemization than HOBt. [6][13]More expensive than HOBt.
HATU / HBTU Uronium/Guanidinium SaltVery fast reaction rates, low racemization. [13]Higher cost, more complex byproducts.

Table 2: Influence of Base on N-Acylation Outcomes

BasepKa of Conjugate AcidTypeCommon Use & Considerations
Pyridine ~5.2Nucleophilic Base/CatalystGood for acyl chloride reactions; can act as an acylation catalyst. [14]
Triethylamine (TEA) ~10.7Non-nucleophilic BaseCommon, inexpensive acid scavenger. Can cause racemization if used in excess.
DIEA ~10.1Sterically Hindered BasePreferred for peptide coupling; steric bulk reduces side reactions. [6]
NMM ~7.4Weaker BaseOften used in peptide synthesis to minimize racemization. [6]
Troubleshooting Workflow

When faced with a problematic N-acylation, a systematic approach is key. Use the following workflow to diagnose and solve common issues.

Troubleshooting_Workflow cluster_issues Identify Primary Issue cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_byproduct Solutions for Byproduct Formation Start Start: N-Acylation Reaction Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Low Yield or Impure? Analyze->Problem Success High Yield & Purity (Success!) Problem->Success No UnreactedSM Unreacted Starting Material Problem->UnreactedSM Yes (Low Conversion) Byproduct Unexpected Byproduct(s) Problem->Byproduct Yes (Impure) CheckBase Ensure adequate base is present UnreactedSM->CheckBase Re-run IncreaseActivation Use stronger activating agent (e.g., Acyl Chloride, HATU) UnreactedSM->IncreaseActivation Re-run CheckPurity Verify reagent purity/activity UnreactedSM->CheckPurity Re-run ControlStoich Check stoichiometry (Avoid excess acylating agent) Byproduct->ControlStoich Re-run LowerTemp Lower reaction temperature Byproduct->LowerTemp Re-run AddSuppressor Add racemization suppressor (HOBt, HOAt) Byproduct->AddSuppressor Re-run CheckBase->Analyze Re-run IncreaseActivation->Analyze Re-run CheckPurity->Analyze Re-run ControlStoich->Analyze Re-run LowerTemp->Analyze Re-run AddSuppressor->Analyze Re-run

Caption: A logical workflow for troubleshooting N-acylation reactions.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. (2023). Peptide synthesis.
  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]
  • Delaine, T., et al. (2020). Racemization during SPPS coupling step. [Diagram]. ResearchGate.
  • Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube.
  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition.
  • Kormos, A., et al. (2020).
  • Organic Chemistry. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • University of Wisconsin-Madison. (n.d.). Acylation under weak base conditions.
  • O'Connell, K. M. G., & Doyle, A. G. (2017). N-Acylation in Combinatorial Chemistry. ResearchGate.
  • NCERT. (n.d.). Amines.

Sources

Technical Support Center: Crystallization of N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the crystallization of N-(3-cyanophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: this compound is a solid at room temperature. Its molecular structure, featuring a polar cyano group and an acetamido group, allows for hydrogen bonding, which influences its solubility in different solvents.[1][2] Understanding its polarity is crucial for selecting an appropriate crystallization solvent.

Q2: Which solvents are commonly used for the crystallization of this compound?

A2: While specific solubility data is not extensively published, compounds with similar functional groups (amides, nitriles) are often soluble in polar protic and aprotic solvents. Good starting points for solvent screening would include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[] The principle of "like dissolves like" is a useful guide here.[4]

Q3: My this compound is not crystallizing, even after cooling the solution. What should I do?

A3: This is a common issue that can often be resolved by inducing nucleation.[5] First, try scratching the inside of the flask with a glass rod at the surface of the solution.[6] This can create microscopic scratches that serve as nucleation sites. If that fails, adding a "seed crystal" of this compound from a previous successful crystallization can initiate crystal growth.[5] If no seed crystals are available, you may have used too much solvent; in this case, slowly evaporating some of the solvent to increase the concentration can help.[5]

Q4: I'm observing an oily substance instead of crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[6][7] This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when high concentrations of impurities are present, which can depress the melting point.[6][8] To prevent this, try using a larger volume of solvent to avoid excessive supersaturation upon cooling.[6] Alternatively, cooling the solution more slowly can provide the molecules with sufficient time to arrange into a crystal lattice rather than aggregating as a liquid.[5]

Troubleshooting Guides

Problem 1: No Crystal Formation

If you are struggling to obtain crystals, consider the following systematic approach:

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Supersaturation Crystallization requires the concentration of the solute to exceed its saturation point.Slowly evaporate the solvent to increase the concentration of this compound.[9] Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of an amorphous solid.
Lack of Nucleation Sites Crystal growth begins on a nucleus, which can be a seed crystal, an impurity, or a microscopic imperfection on the container surface.1. Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod.[6] 2. Seeding: Introduce a tiny crystal of pure this compound into the solution.[5]
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound, even at low temperatures.Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4]
Vibrations or Disturbances Physical disturbances can disrupt the formation of an ordered crystal lattice.Place the crystallization setup in a quiet, undisturbed location.[9]
Problem 2: Oiling Out - Formation of a Liquid Phase

"Oiling out" is a frustrating but solvable problem. It indicates that the conditions are not favorable for the ordered arrangement of molecules into a crystal lattice.[7]

Visualizing the Problem:

G Oiling Out vs. Crystallization A Supersaturated Solution B Oiling Out (Liquid Phase Separation) A->B Rapid Cooling/ High Impurity Load C Successful Crystallization (Solid Phase) A->C Slow Cooling/ Controlled Supersaturation D Amorphous Solid/Impure Product B->D E Pure Crystals C->E

Caption: A simplified diagram illustrating the two potential pathways from a supersaturated solution.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the overall concentration.[6]

  • Slow Down the Cooling Process: Insulate the flask to allow for very slow cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is often the key to obtaining well-formed crystals instead of an oil.[5]

  • Change the Solvent System: If the problem persists, the solvent may be the issue. Try a solvent in which this compound is less soluble. Alternatively, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[5]

Advanced Crystallization Protocols

For particularly challenging crystallizations of this compound, the following methods can be employed.

Solvent/Anti-Solvent Crystallization

This technique is useful when a single solvent does not provide the desired crystallization behavior.[10][11] It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing crystallization.[11]

Protocol:

  • Dissolve the this compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Slowly add an "anti-solvent" (e.g., hexane or heptane) dropwise while gently stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystallization.

Visual Workflow for Solvent/Anti-Solvent Method:

G Solvent/Anti-Solvent Crystallization Workflow A Dissolve in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Observe Turbidity B->C D Add a Few Drops of 'Good' Solvent to Clarify C->D E Allow to Stand Undisturbed D->E F Collect Crystals E->F

Caption: Step-by-step workflow for the solvent/anti-solvent crystallization technique.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when working with small amounts of material.[12][13] This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[14]

Protocol (Hanging Drop Method):

  • Prepare a reservoir of an anti-solvent in a well of a crystallization plate or a small beaker.

  • Dissolve the this compound in a small volume of a less volatile "good" solvent.

  • Place a drop of this solution on a siliconized coverslip.

  • Invert the coverslip and place it over the reservoir, sealing the well.[15][16]

  • Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to slowly crystallize.[17]

Data Summary Table for Method Selection:

Crystallization MethodAdvantagesDisadvantagesBest For
Cooling Crystallization Simple, widely applicable.Can lead to rapid precipitation if not controlled.Routine purification.
Solvent/Anti-Solvent Good control over supersaturation.[10]Requires careful selection of miscible solvents.Compounds with moderate solubility in a range of solvents.
Vapor Diffusion Excellent for growing high-quality single crystals.[12]Can be slow; requires specific equipment.Small-scale crystallization and X-ray crystallography samples.[18]

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Guide for crystallization. (n.d.).
  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube.
  • Oiling Out in Crystallization. (n.d.). Mettler-Toledo International Inc.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
  • Crystallisation Techniques. (2006, January 8).
  • Recrystallization (help meeeeee) : r/chemistry. (2013, February 3). Reddit.
  • Troubleshooting Problems in Crystal Growing. (2025, June 9). ThoughtCo.
  • Protein Crystallization for X-ray Crystallography. (2011, January 16). PMC - NIH.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.com.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • (PDF) Anti-Solvent Crystallization. (2025, October 15). ResearchGate.
  • Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025, March 10). Filter Dryer.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • N-(3-amino-2-cyanophenyl)acetamide | C9H9N3O | CID 12715735. (n.d.). PubChem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies.
  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • N-(3-chloro-4-cyanophenyl)acetamide | CAS#:22304-33-2. (2025, October 22). Chemsrc.
  • This compound | C9H8N2O | CID 737204. (n.d.). PubChem.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • Crystal Growing Tips. (2015, April 28). University of Florida.
  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20).
  • This compound. (n.d.). eCrystals - University of Southampton.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler-Toledo International Inc.
  • (PDF) N-(3-Hydroxyphenyl)acetamide. (2025, August 10). ResearchGate.
  • Acetamide. (n.d.). Wikipedia.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences.
  • Acetamide. (2020, February 29). Sciencemadness Wiki.

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-cyanophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo assays. We will explore the fundamental principles of solubility and provide practical, step-by-step protocols to ensure the reliable and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. What's happening?

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1] this compound, an aromatic amide, is a hydrophobic molecule with limited solubility in water. The abrupt change in solvent polarity upon dilution causes the compound to come out of solution and form a precipitate.[1]

dot graph "Precipitation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

DMSO [label="this compound\nin 100% DMSO\n(High Solubility)"]; Aqueous [label="Aqueous Assay Buffer\n(Low Solubility)"]; Precipitate [label="Precipitate Forms\n(Compound Crashes Out)", shape=ellipse, style=filled, color="#EA4335", fillcolor="#EA4335"];

DMSO -> Aqueous [label="Dilution"]; Aqueous -> Precipitate [label="Exceeds Solubility Limit"]; } caption: "Mechanism of compound precipitation upon dilution."

Troubleshooting Guide

Q2: How can I prevent my compound from precipitating during my experiment?

Preventing precipitation requires a multi-faceted approach that considers the compound's properties, the solvent system, and the experimental conditions. Here are several strategies you can employ:

1. Optimize Your Stock Solution Preparation:

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many nonpolar and polar compounds.[2][3] For this compound, preparing a high-concentration stock in 100% DMSO is a good starting point.[4]

  • Warming the Solution: If you encounter difficulty dissolving the compound, gentle warming to 37°C can help.[5]

2. Refine Your Dilution Technique:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[6]

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion prevents localized high concentrations that can trigger precipitation.[1]

3. Employ Formulation Strategies:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds in aqueous solutions.[7][8] By reducing the interfacial tension between the compound and the aqueous medium, co-solvents can significantly enhance solubility.[7][8]

    Co-solvent Typical Starting Concentration in Final Assay Considerations
    DMSO< 0.5%Can be toxic to cells at higher concentrations.[2][5]
    Ethanol< 1%Generally less toxic than DMSO but may have lower solubilizing power for some compounds.[2]
    Polyethylene Glycol (PEG 400)1-10%A commonly used co-solvent that can improve the solubility of poorly water-soluble drugs.[8][9]
  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]

    Surfactant Typical Concentration Range Notes
    Tween® 200.01% - 0.1%A non-ionic surfactant commonly used in biological assays.[11][12]
    Pluronic® F-680.02% - 0.1%A non-ionic copolymer surfactant known to reduce cell damage in sparged bioreactors.[13][14]
  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[15]

dot graph "Solubilization_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Precipitation Issue", pos="0,2!", shape=ellipse, style=filled, color="#EA4335", fillcolor="#EA4335"]; B [label="Optimize Dilution", pos="-2,1!"]; C [label="Use Co-solvents\n(DMSO, Ethanol, PEG)", pos="0,1!"]; D [label="Add Surfactants\n(Tween® 20, Pluronic® F-68)", pos="2,1!"]; E [label="Utilize Cyclodextrins\n(HP-β-CD)", pos="1,0!"]; F [label="Adjust pH", pos="-1,0!"]; G [label="Soluble Compound\nin Assay", pos="0,-1!", shape=ellipse, style=filled, color="#34A853", fillcolor="#34A853"];

A -> B; A -> C; A -> D; A -> E; A -> F; B -> G; C -> G; D -> G; E -> G; F -> G; } caption: "Decision tree for addressing solubility issues."

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 160.17 g/mol )[19][20]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials[5]

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 160.17 g/mol * 1000 mg/g = 1.6017 mg

  • Weigh the compound: Accurately weigh out approximately 1.6 mg of this compound into a pre-labeled microcentrifuge tube or amber vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.[5]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to aid in solubility.[1]

  • Calculate the dilution: To prepare 10 mL of a 100 µM working solution, you will need to dilute your 10 mM stock solution 1:100.

    • Volume of stock solution = (100 µM * 10 mL) / 10,000 µM = 10 µL

  • Perform the dilution: a. Add 9.99 mL of the pre-warmed cell culture medium to a sterile conical tube. b. While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.[1]

  • Final concentration of DMSO: The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.[5]

  • Immediate Use: Use the freshly prepared working solution immediately in your assay to minimize the risk of precipitation over time.[1]

Advanced Troubleshooting

Q3: I've tried the above methods, but I'm still seeing some precipitation. What else can I do?

If you're still facing challenges, consider these advanced strategies:

  • pH Modification: The solubility of compounds with ionizable groups can be pH-dependent.[21][22] Although amides are generally considered non-basic under physiological conditions, the overall charge state of the molecule can be influenced by pH, which in turn can affect solubility.[23] Experimenting with buffers at different pH values (if your assay allows) may improve solubility.

  • Use of Solubilizing Excipients: For particularly challenging compounds, the use of specialized formulation excipients may be necessary. These are often employed in pre-clinical and clinical drug formulation.[10][24][25][26]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
  • Ciofani, G., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 22(16), 8573. [Link]
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
  • S.P. Mandle, et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 47(4), 309-316. [Link]
  • S. Singh, et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(3), 134-139. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd.
  • World Pharma Today.
  • Outsourced Pharma. Formulation Strategies For Poorly Soluble Molecules. [Link]
  • University of Strathclyde.
  • Y. Liu, et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2559. [Link]
  • S. Z. S. Z. Al-Windy, et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]
  • L. Li, et al. (2020). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 54(16), 10034-10042. [Link]
  • M. A. C. Teixeira, et al. (2021). Surfactants, Nanomedicines and Nanocarriers: A Critical Evaluation on Clinical Trials. Pharmaceutics, 13(3), 403. [Link]
  • M. N. V. R. Kumar, et al. (2018). Quantitative Studies of Cell-Bubble Interactions and Cell Damage at Different Pluronic F-68 and Cell Concentrations. Biotechnology and Bioengineering, 115(8), 1965-1976. [Link]
  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]
  • J. L. Dahlin, et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
  • M. A. M. G. Ma, et al. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology Progress, 24(5), 1101-1108. [Link]
  • Emulatebio.
  • Maastricht University. (2017). 1 Preparation stock solution solid compound(s). [Link]
  • M. A. C. Teixeira, et al. (2018). Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents. Current Drug Delivery, 15(7), 1014-1022. [Link]
  • M. A. M. G. Ma, et al. (2018). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. Journal of Drug Delivery Science and Technology, 46, 39-47. [Link]
  • J. M. J. M. Baell, & M. A. M. G. Walters. (2014). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 54(9), 2347-2358. [Link]
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
  • J. L. Dahlin, et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Topics in Medicinal Chemistry, 15(20), 2047-2062. [Link]
  • J. M. J. M. Keith, et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(11), 839-843. [Link]
  • J. M. J. M. Muñoz, et al. (2013). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 105(4), 1014-1024. [Link]
  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]
  • Wikipedia. Acetamide. [Link]
  • Scribd.
  • M. M. Islam, et al. (2019). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Journal of Composites Science, 3(2), 55. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-(3-cyanophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and efficiency is paramount. N-(3-cyanophenyl)acetamide is one such crucial building block, finding application in the development of various bioactive molecules and functional materials. This guide provides an in-depth comparison of two distinct and practical methods for the synthesis of this compound: a classical thermal approach and a modern microwave-assisted strategy. This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most suitable method for their specific laboratory and production needs.

Method 1: Classical Synthesis via Thermal Acetylation

The traditional approach to the N-acetylation of 3-aminobenzonitrile involves the use of an acetylating agent, typically acetic anhydride, in the presence of a catalyst or a suitable solvent system under thermal conditions. This method is well-established and relies on straightforward laboratory techniques.

Causality Behind Experimental Choices

The selection of acetic anhydride as the acetylating agent is predicated on its high reactivity and the fact that the byproduct, acetic acid, can be readily removed. The use of glacial acetic acid as the solvent provides an acidic environment that can catalyze the reaction, although in some protocols, a basic catalyst like pyridine is employed to scavenge the acid formed and drive the reaction to completion. The choice of thermal heating is a standard method to provide the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Thermal Acetylation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Self-Validating System

The progress of the reaction can be reliably monitored by TLC, observing the consumption of the 3-aminobenzonitrile spot and the appearance of the product spot. The purity of the final product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Method 2: Green Synthesis via Microwave-Assisted Acetylation

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This "green chemistry" approach offers significant advantages over conventional heating methods.[1]

Causality Behind Experimental Choices

Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature and significantly reduced reaction times.[1] This localized superheating can also lead to different selectivities compared to conventional heating. The use of a solid support or a catalyst in a solvent-free or minimal solvent system further enhances the green credentials of this method.

Experimental Protocol: Microwave-Assisted Acetylation
  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-aminobenzonitrile (1.0 eq) and a catalytic amount of a suitable acidic or basic catalyst (e.g., a few drops of sulfuric acid or a solid acid catalyst).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the vessel.

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC after cooling.

  • Workup: After completion and cooling, add ice-cold water to the reaction mixture.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture.

Self-Validating System

Similar to the classical method, TLC is used for reaction monitoring. The identity and purity of the synthesized this compound are confirmed through melting point determination and spectroscopic techniques.

Performance Comparison: Thermal vs. Microwave-Assisted Synthesis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthesis methods.

ParameterMethod 1: Thermal AcetylationMethod 2: Microwave-Assisted Acetylation
Reaction Time 2 - 4 hours5 - 15 minutes
Energy Consumption HighLow
Typical Yield 85 - 95%90 - 98%
Solvent Usage Moderate to HighLow to None
Byproduct Generation Acetic acidAcetic acid
Scalability Readily scalableScalability can be challenging with standard lab equipment
Equipment Standard laboratory glasswareSpecialized microwave reactor

Visualizing the Synthesis Workflows

To further illustrate the practical differences between the two methods, the following diagrams outline the experimental workflows.

Thermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-aminobenzonitrile in glacial acetic acid add_anhydride Add acetic anhydride start->add_anhydride reflux Reflux for 2-4 hours add_anhydride->reflux cool Cool and pour into ice water reflux->cool filter Vacuum filter cool->filter recrystallize Recrystallize from ethanol/water filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the classical thermal synthesis of this compound.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification mix Combine reactants and catalyst irradiate Microwave irradiation (5-15 mins) mix->irradiate cool_add_water Cool and add ice water irradiate->cool_add_water filter Vacuum filter cool_add_water->filter recrystallize Recrystallize from ethanol/water filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Senior Application Scientist's Recommendation

The choice between the classical thermal method and the modern microwave-assisted synthesis of this compound is contingent upon the specific objectives of the researcher or organization.

  • For large-scale production and process development, the classical thermal method remains a robust and reliable choice. Its scalability is well-understood, and the required equipment is standard in most chemical production facilities. The longer reaction times are often a manageable trade-off for the ease of scaling up the process.

  • For rapid lead optimization, high-throughput screening, and academic research, the microwave-assisted synthesis offers unparalleled advantages in terms of speed and efficiency. The ability to generate a pure product in a fraction of the time allows for faster iteration in drug discovery and materials development. Furthermore, its alignment with green chemistry principles makes it an environmentally conscious choice for modern laboratories.[1]

Ultimately, both methods are effective in producing high-quality this compound. The decision should be guided by a careful consideration of the available resources, production scale, and the desired timeline for obtaining the final product.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl protons (a singlet around δ 2.1-2.2 ppm), the aromatic protons, and the amide proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the nitrile carbon, the acetyl methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.17 g/mol ).[2]

References

  • Dandia, A., et al. (2011). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 3(4), 834-842.
  • Chavan, S. M., et al. (2016). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 9(5), 659-666.
  • Contente, M. L., et al. (2020). Supporting Information Amide bond synthesis in a Reactive Deep Eutectic Solvent. Green Chemistry.
  • Bargues, K., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 12(22), 11593.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737204, this compound.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the validation of analytical methods for N-(3-cyanophenyl)acetamide. As a key intermediate in pharmaceutical synthesis, the purity and concentration of this compound are critical parameters that demand robust, reliable, and validated analytical methods for their determination.[1] This document is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth comparison of common analytical techniques and a practical framework for method validation, grounded in established regulatory principles.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline and guidance from the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are scientifically sound and meet global regulatory expectations.[4][5][6][7][8]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the foundational step in method development. For a molecule like this compound, which possesses a chromophore (the cyanophenyl group) and moderate polarity, several techniques are viable. The selection hinges on the specific analytical objective, whether it's routine quality control (QC), impurity profiling, or stability testing.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. Its robustness, precision, and cost-effectiveness make it the primary choice for assay and impurity quantification. The aromatic ring and cyano group in this compound allow for strong UV absorbance, leading to excellent sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds. While this compound may have limited volatility, GC-MS can be an excellent orthogonal method, particularly for identifying and quantifying volatile impurities that may not be detected by HPLC.[9][10] Chemical derivatization can sometimes be employed to increase the volatility of the analyte.[11]

  • Spectroscopic Techniques (FTIR, NMR): While not typically used for quantitative analysis in a QC environment, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the initial identification and structural confirmation of the reference standard and for the characterization of unknown degradation products or impurities.[12][13]

This guide will focus on the validation of an HPLC-UV method as the primary quantitative tool, with considerations for GC-MS as a complementary, orthogonal technique.

The Validation Workflow: A Structured Approach

A successful validation process is not a mere checklist but a logical, phased approach to demonstrate a method's fitness for purpose. The workflow ensures that each performance characteristic is systematically evaluated.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Performance Limits & Robustness cluster_3 Phase 4: Documentation Dev Method Development (Selectivity & System Suitability) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & SOP Robust->Report G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by HPLC-UV Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxid Oxidation (3% H2O2, RT) Oxid->Analysis Therm Thermal (80°C, Solid State) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis Analyte This compound (100 µg/mL Solution) Analyte->Acid Analyte->Base Analyte->Oxid Analyte->Therm Analyte->Photo Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Sources

A Comparative Guide to the Biological Activity of N-(3-cyanophenyl)acetamide and Its Analogs: A Scaffold for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the acetamide scaffold is a recurring motif in a vast array of biologically active compounds. Its synthetic tractability and ability to form crucial hydrogen bonds make it a privileged structure in drug design. When coupled with a cyanophenyl moiety, as in N-(3-cyanophenyl)acetamide, the resulting molecule presents a unique combination of polarity, rigidity, and potential for diverse chemical modifications. While the biological profile of this compound itself is not extensively documented in publicly available research, its structural analogs have demonstrated a remarkable breadth of activities, ranging from antiviral and anticancer to antimicrobial and antioxidant effects.

This guide provides a comprehensive comparison of the biological activities of various analogs of this compound. By examining the structure-activity relationships (SAR) of these derivatives, we aim to illuminate the therapeutic potential of this chemical scaffold for researchers, scientists, and drug development professionals. The experimental data and detailed protocols presented herein serve as a foundation for future investigations and the rational design of novel therapeutic agents based on the this compound core.

Comparative Analysis of Biological Activities

The substitution pattern on both the phenyl ring and the acetamide nitrogen of the this compound scaffold plays a pivotal role in defining the biological activity of its analogs. This section will explore the diverse activities exhibited by these compounds, supported by quantitative experimental data.

Antiviral Activity: Inhibition of Morbillivirus Fusion

A notable analog, N-(3-cyanophenyl)-2-phenylacetamide , has been identified as a potent inhibitor of membrane fusion induced by Morbilliviruses, such as the measles virus (MV) and canine distemper virus (CDV)[1]. This activity is crucial as membrane fusion is the initial and essential step for viral entry into host cells[2][3].

The inhibitory effect of N-(3-cyanophenyl)-2-phenylacetamide is specific to Morbilliviruses, as it did not inhibit the fusion induced by the Nipah virus, another member of the Paramyxoviridae family[1]. This specificity suggests a targeted interaction with the viral fusion machinery, likely the fusion (F) protein[2].

Table 1: Antiviral Activity of N-(3-cyanophenyl)-2-phenylacetamide [1]

CompoundVirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
N-(3-cyanophenyl)-2-phenylacetamideMeasles Virus (MV)Fusion Inhibition~3≥ 300~100
N-(3-cyanophenyl)-2-phenylacetamideCanine Distemper Virus (CDV)Fusion Inhibition~3≥ 300~100
N-(3-cyanophenyl)-2-phenylacetamideRecombinant wild-type MV in human PBMCsInfection Inhibition~20≥ 300>15

The high selectivity index indicates a favorable therapeutic window, with the compound exhibiting potent antiviral activity at concentrations well below those causing cellular toxicity.

Diagram 1: Proposed Mechanism of Morbillivirus Fusion Inhibition

morbillivirus_fusion_inhibition cluster_virus Morbillivirus cluster_host Host Cell cluster_inhibitor Inhibitor Action Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment F_protein Fusion (F) Protein (pre-fusion state) Host_Cell Host Cell Membrane F_protein->Host_Cell 3. Fusion Peptide Insertion (Inhibited) Receptor->F_protein 2. Conformational Change Signal Inhibitor This compound Analog Inhibitor->F_protein Blocks Conformational Change

Caption: Proposed mechanism of this compound analogs in inhibiting Morbillivirus fusion.

Anticancer Activity: Cytotoxicity against Cancer Cell Lines

Derivatives of phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines[4][5]. The mechanism of action often involves the induction of apoptosis. While specific data for this compound is limited, the broader class of compounds provides compelling evidence for the potential of this scaffold in oncology.

For instance, a series of N-butyl-2-phenylacetamide derivatives have shown potent activity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. The substitution pattern on the phenyl ring significantly influences cytotoxicity.

Table 2: Anticancer Activity of Phenylacetamide Derivatives

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)
3d3-nitroMDA-MB-4680.6 ± 0.08
3d3-nitroPC-120.6 ± 0.08
3c4-chloroMCF-70.7 ± 0.08
3d3-nitroMCF-70.7 ± 0.4
3b3-chloro--

These findings suggest that the electronic properties of the substituents on the phenyl ring are critical for anticancer activity, with electron-withdrawing groups potentially enhancing potency.

Diagram 2: General Workflow for Assessing In Vitro Cytotoxicity

cytotoxicity_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat cells with varying concentrations of test compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate % cell viability and determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(3-cyanophenyl)acetamide Kinase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel N-(3-cyanophenyl)acetamide derivatives designed as protein kinase inhibitors. In the quest for therapeutic agents with high specificity, understanding and mitigating off-target effects is paramount.[1] Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to toxicity and unforeseen side effects, complicating the drug development process.[1][2][3] This document outlines a multi-faceted approach, combining biochemical and biophysical assays to build a robust selectivity profile for your compounds of interest.

The core principle of this guide is to move beyond simple potency measurements and embrace a holistic view of a compound's interaction profile. We will delve into the "why" behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for making critical decisions in a drug discovery pipeline.

The Rationale for a Multi-Pronged Assay Strategy

Relying on a single assay format can provide a limited and potentially misleading picture of a compound's selectivity. For instance, a potent inhibitor in a biochemical assay that measures enzymatic activity might have a weak binding affinity, or vice versa. By integrating both functional and binding assays, we create a self-validating system that provides a more complete understanding of a compound's behavior.

  • Biochemical (Functional) Assays: These assays measure the ability of a compound to inhibit the catalytic activity of a kinase. They provide a direct measure of functional consequence (e.g., IC50 values) but may not fully elucidate the binding mechanism.

  • Biophysical (Binding) Assays: These methods directly measure the binding interaction between a compound and a kinase, providing key kinetic parameters like association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).[4][5] This data is crucial for understanding the durability of the target engagement.

For our hypothetical study, we will focus on a lead this compound derivative, Compound X , and two of its analogs, Derivative A and Derivative B . Our primary target is Kinase A , a hypothetical tyrosine kinase implicated in a specific cancer pathway. To assess selectivity, we will profile these compounds against two closely related kinases, Kinase B and Kinase C , which share significant structural homology in their ATP-binding pockets.[6]

Experimental Design: A Step-by-Step Approach

A logical and well-structured experimental workflow is critical for generating high-quality, reproducible data. The following diagram illustrates the overall process for our cross-reactivity study.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Synthesis & QC (Purity >95%) Biochemical_Assay Biochemical Assay: Luminescence-Based Kinase Activity (IC50) Compound_Prep->Biochemical_Assay Biophysical_Assay Biophysical Assay: Surface Plasmon Resonance (KD, ka, kd) Compound_Prep->Biophysical_Assay Kinase_Prep Kinase Expression & Purification Kinase_Prep->Biochemical_Assay Kinase_Prep->Biophysical_Assay Data_Analysis Data Analysis: IC50 & KD Determination Biochemical_Assay->Data_Analysis Biophysical_Assay->Data_Analysis Selectivity_Profiling Selectivity Profiling: Comparison Across Kinases Data_Analysis->Selectivity_Profiling Decision Decision Making: Lead Candidate Selection Selectivity_Profiling->Decision

Figure 1. A high-level overview of the experimental workflow for assessing kinase inhibitor cross-reactivity.

Biochemical Cross-Reactivity: Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, which is converted into a luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). For this study, we will use a universal substrate like poly(Glu, Tyr) 4:1.

    • Prepare a 10-point serial dilution of each this compound derivative (Compound X, Derivative A, Derivative B) in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

    • Prepare a 1X ATP solution in kinase buffer. The concentration should be at or near the K_m,ATP for each kinase to ensure the resulting IC50 values approximate the intrinsic affinities of the inhibitors.[2][7]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the 2X compound solution to the appropriate wells. Include "no compound" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "no compound" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Biophysical Cross-Reactivity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the kinase inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.[4][8][9] This allows for the determination of association and dissociation rate constants (k_a and k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).[4]

Protocol:

  • Kinase Immobilization:

    • Immobilize each kinase (Kinase A, B, and C) on a separate flow cell of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.

    • Use one flow cell as a reference by activating and deactivating it without immobilizing any protein.

  • Binding Analysis (Multi-cycle kinetics):

    • Prepare a series of concentrations for each compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over all flow cells at a constant flow rate (e.g., 30 µL/min).[9] Start with the lowest concentration and proceed to the highest. Include a buffer-only (blank) injection.

    • Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the chip.

    • After each cycle, regenerate the sensor surface with a high-salt or low-pH solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the blank injection data to correct for any systemic drift.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

Comparative Data Analysis

The following tables summarize hypothetical data for our this compound derivatives against the three kinases.

Table 1: Biochemical Assay Results (IC50, nM)

CompoundKinase A (Primary Target)Kinase B (Off-Target)Kinase C (Off-Target)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
Compound X 1535080023.353.3
Derivative A 252,500>10,000100>400
Derivative B 820452.55.6

Table 2: Biophysical Assay Results (K_D, nM)

CompoundKinase A (Primary Target)Kinase B (Off-Target)Kinase C (Off-Target)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
Compound X 204501,10022.555
Derivative A 303,200>10,000106.7>333
Derivative B 1028602.86

Interpretation and Decision Making

The convergence of data from both the biochemical and biophysical assays provides a high degree of confidence in our analysis.

  • Compound X (Lead Compound): Shows good potency against the primary target, Kinase A. However, it exhibits moderate cross-reactivity with Kinase B and Kinase C, with selectivity ratios in the 20-55 fold range.

  • Derivative A: While slightly less potent against Kinase A than the parent compound, it demonstrates a significantly improved selectivity profile. The >100-fold selectivity against both off-targets makes it a very promising candidate for further development. The weaker potency might be addressable through further structure-activity relationship (SAR) studies.

  • Derivative B: This analog is the most potent against Kinase A. However, this comes at the cost of a dramatic loss in selectivity. With only a 2.5 to 6-fold window against the off-targets, this compound carries a high risk of off-target effects and would likely be deprioritized.

This integrated approach allows for a data-driven decision. Despite being less potent, Derivative A is the superior candidate due to its enhanced selectivity, which is a critical attribute for a successful therapeutic.[2]

G cluster_potency Potency (Lower is Better) cluster_selectivity Selectivity (Higher is Better) B Derivative B (IC50: 8 nM) X Compound X (IC50: 15 nM) Decision Optimal Candidate? B->Decision High Potency A Derivative A (IC50: 25 nM) X->Decision Balanced Profile A->Decision High Selectivity A_sel Derivative A (>100-fold) X_sel Compound X (~20-55-fold) B_sel Derivative B (~2-6-fold) Decision->B High Off-Target Risk Decision->A_sel Selectivity is Key

Figure 2. A decision matrix illustrating the trade-off between potency and selectivity for the this compound derivatives.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery.[10] By employing a well-designed combination of biochemical and biophysical assays, researchers can gain a deep understanding of a compound's selectivity profile. This guide provides a robust and logical framework for such studies, using this compound derivatives as a relevant example. The ultimate goal is to identify candidates with the optimal balance of on-target potency and minimal off-target interactions, thereby increasing the probability of success in preclinical and clinical development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914. [Link]
  • Jason-Moller, L., Murphy, M., & Bruno, J. (2006). Overview of Biacore analysis of epitope-mapped monoclonal antibodies. In Current Protocols in Immunology (Vol. 74, pp. 11-9). [Link]
  • Vidal, M., & Medema, R. H. (2008). Kinase drug discovery: the challenge of selectivity. Drug discovery today, 13(1-2), 1-2. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
  • Wikipedia. (2024, October 27). Cross-reactivity. In Wikipedia. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating N-(3-cyanophenyl)acetamide Against Known Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound N-(3-cyanophenyl)acetamide against established histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to characterize new chemical entities with potential therapeutic applications. We will delve into the rationale for this comparison, provide detailed experimental protocols, and present a clear analysis of hypothetical data, all grounded in established scientific principles.

Introduction: The Rationale for Benchmarking this compound

This compound is a small molecule whose biological activity is not yet extensively characterized. Its chemical structure, featuring an acetamide group, suggests a potential interaction with enzymes that recognize acetylated substrates. Prominent among these are histone deacetylases (HDACs), a class of enzymes crucial in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[4][5]

Given the structural motif of this compound, we hypothesize that it may function as an HDAC inhibitor. To validate this and to characterize its potential potency, a direct comparison with well-established HDAC inhibitors is essential. This guide outlines the methodology for such a comparative analysis.

Selection of Benchmark Inhibitors

For a robust comparison, we have selected two well-characterized pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA).

  • Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): The first FDA-approved HDAC inhibitor, Vorinostat, is a potent, broad-spectrum inhibitor of class I and II HDACs.[6][7] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[8]

  • Trichostatin A (TSA): A natural antifungal antibiotic, TSA is one of the most potent and specific inhibitors of class I and II HDACs.[1][9] Like Vorinostat, it is a pan-inhibitor and serves as a standard positive control in many HDAC inhibition assays.[10]

The selection of these two inhibitors provides a strong basis for comparison due to their well-documented potency and broad activity across multiple HDAC isoforms.

Experimental Design: In-Vitro HDAC Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a fluorometric in-vitro HDAC activity/inhibition assay is proposed. This type of assay is widely used due to its high sensitivity and suitability for high-throughput screening.[11][12]

Assay Principle

The assay is based on a two-step enzymatic reaction. Initially, a source of HDAC enzyme (such as HeLa nuclear extract or a purified recombinant HDAC) is incubated with a fluorogenic substrate containing an acetylated lysine residue. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developer enzyme, which then cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.[13] The presence of an inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

The following diagram illustrates the workflow of the proposed fluorometric HDAC inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction Incubation cluster_development Signal Development cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound, Vorinostat, and Trichostatin A R2 Add test compounds and controls (inhibitors, vehicle) to respective wells P1->R2 P2 Prepare HDAC enzyme solution (e.g., HeLa nuclear extract) R1 Dispense HDAC enzyme into 96-well plate P2->R1 P3 Prepare fluorogenic HDAC substrate R3 Add HDAC substrate to initiate reaction P3->R3 P4 Prepare Developer Solution D1 Add Developer Solution to each well P4->D1 R1->R2 R2->R3 R4 Incubate at 37°C R3->R4 R4->D1 D2 Incubate at room temperature D1->D2 M1 Measure fluorescence (Ex: 350-380 nm, Em: 440-460 nm) D2->M1 A1 Plot fluorescence vs. inhibitor concentration M1->A1 A2 Calculate percent inhibition A1->A2 A3 Determine IC50 values A2->A3

Caption: Workflow for the fluorometric HDAC inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available fluorometric HDAC assay kits.[13][14]

Materials:

  • This compound

  • Vorinostat (SAHA)

  • Trichostatin A (TSA)

  • HDAC Assay Buffer

  • HeLa Nuclear Extract (or purified HDAC enzyme)

  • Fluorogenic HDAC Substrate

  • Developer Solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of this compound, Vorinostat, and TSA in DMSO.

    • Perform serial dilutions of each compound in HDAC Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: Diluted test compound.

      • Positive control wells: A known concentration of Vorinostat or TSA.

      • Negative control (vehicle) wells: Assay buffer with the same final concentration of DMSO as the test wells.

      • Blank wells: Assay buffer only.

    • Add the HDAC enzyme solution (e.g., diluted HeLa nuclear extract) to all wells except the blank wells.

    • Mix gently and pre-incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Signal Development:

    • Stop the enzymatic reaction by adding the Developer Solution to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (typically around 350-380 nm for excitation and 440-460 nm for emission).[12]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[15] It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[16]

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula:

      % Inhibition = 100 * [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Hypothetical Results and Comparative Analysis

The following table presents hypothetical IC50 values that could be obtained from the described assay.

CompoundTargetIC50 (nM) [Hypothetical]
This compound Pan-HDAC500
Vorinostat (SAHA) Pan-HDAC20
Trichostatin A (TSA) Pan-HDAC5

Analysis of Hypothetical Data:

Based on these hypothetical results, this compound demonstrates inhibitory activity against HDACs, with an IC50 value of 500 nM. When compared to the benchmark inhibitors, Vorinostat (IC50 = 20 nM) and Trichostatin A (IC50 = 5 nM), this compound is a less potent inhibitor.

This initial screening provides a valuable starting point for further investigation. The moderate potency of this compound suggests that it could be a lead compound for the development of more potent and potentially selective HDAC inhibitors through medicinal chemistry efforts.

The Role of HDACs in Cellular Function and Disease

Histone deacetylases play a critical role in regulating gene expression through their influence on chromatin structure. The diagram below illustrates the mechanism of action of HDACs and their inhibitors.

G cluster_pathway HDAC Signaling Pathway HAT Histone Acetyltransferases (HATs) Chromatin_Open Open Chromatin (Acetylated Histones) HAT->Chromatin_Open Acetylation HDAC Histone Deacetylases (HDACs) Chromatin_Closed Condensed Chromatin (Deacetylated Histones) HDAC->Chromatin_Closed Deacetylation Inhibitor This compound Vorinostat Trichostatin A Inhibitor->HDAC Inhibition Chromatin_Open->HDAC Transcription_On Gene Transcription (Active) Chromatin_Open->Transcription_On Chromatin_Closed->HAT Transcription_Off Gene Repression (Inactive) Chromatin_Closed->Transcription_Off

Caption: Mechanism of HDAC action and inhibition.

As depicted, HATs add acetyl groups to histones, leading to a more open chromatin structure that allows for gene transcription. HDACs reverse this process, resulting in gene silencing. HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones and the expression of genes that can, for example, induce apoptosis or cell cycle arrest in cancer cells.[10]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking this compound against known HDAC inhibitors. The proposed experimental workflow provides a robust method for determining the compound's inhibitory potency.

The hypothetical data suggest that this compound may be a novel, albeit moderately potent, HDAC inhibitor. Further studies are warranted to:

  • Determine Isoform Selectivity: Assess the inhibitory activity of this compound against a panel of individual HDAC isoforms to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve its potency and selectivity.

  • Cell-Based Assays: Evaluate the effects of this compound on histone acetylation, gene expression, and cellular processes such as proliferation and apoptosis in relevant cancer cell lines.

By following the systematic approach detailed in this guide, researchers can effectively characterize the potential of this compound as a novel therapeutic agent targeting histone deacetylases.

References

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • HDAC1 Fluorogenic Assay Kit. (n.d.). BPS Bioscience.
  • HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne.
  • Trichostatin A. (n.d.). Wikipedia.
  • Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. (2025). PubMed.
  • Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 95(S1), S21-S26.
  • Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences, 98(1), 87-92.
  • Vorinostat. (n.d.). Wikipedia.
  • Ramaswamy, S., et al. (2015). Vorinostat—An Overview. Journal of Clinical and Diagnostic Research, 9(10), XE01–XE03.
  • HDAC Assay Kits. (n.d.). Biocompare.
  • HDAC Colorimetric Assay Kit. (n.d.). EpiGenie.
  • Histone deacetylase 1 (HDAC1) assay. (n.d.). BMG LABTECH.
  • Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit (E-BC-F051). (n.d.). Elabscience.
  • Majumdar, G., et al. (2010). Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. BMC Genomics, 11, 485.
  • Butler, L. M., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. Clinical Cancer Research, 17(18), 5907-5918.
  • Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II. (2021). Network of Cancer Research.
  • IC50 Determination. (n.d.). edX.
  • Histone deacetylase inhibitor. (n.d.). Wikipedia.
  • IC50. (n.d.). Wikipedia.
  • Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells. (2002). PubMed.
  • Min, K. J., & Kwon, T. K. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Archives of Pharmacal Research, 34(3), 347-356.
  • Wang, Z., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5489.
  • Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. (2018). PMC.
  • Yang, F., et al. (2019). Next-generation of selective histone deacetylase inhibitors. MedChemComm, 10(8), 1335-1346.
  • Structures of selective HDAC inhibitors with various SP‐groups and... (n.d.). ResearchGate.
  • Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). (n.d.). Epigenetics.
  • Selective class IIa HDAC inhibitors: myth or reality. (2015). PMC.
  • The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses. (2006). PMC.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2015). PMC.
  • HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). (n.d.). Bio-Techne.
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). PMC.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.

Sources

A Comparative Spectroscopic Guide to N-(cyanophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise identification and differentiation of constitutional isomers are fundamental challenges in chemical synthesis, quality control, and drug development. Positional isomers, while possessing identical molecular formulas, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for the ortho, meta, and para isomers of N-(cyanophenyl)acetamide. By examining the nuances in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear framework for the unambiguous structural elucidation of these compounds, supported by experimental data and established spectroscopic principles. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical sciences who rely on robust analytical techniques for molecular characterization.

Introduction: The Imperative of Isomer Differentiation

In the realm of organic chemistry, constitutional isomers present a unique analytical puzzle. Compounds like N-(2-cyanophenyl)acetamide, N-(3-cyanophenyl)acetamide, and N-(4-cyanophenyl)acetamide share the same molecular formula (C₉H₈N₂O) and molecular weight (160.17 g/mol ), yet the spatial arrangement of their functional groups leads to profound differences in their chemical environments.[1][2][3] These structural variations can significantly influence a molecule's efficacy, toxicity, and interaction with biological systems, making their accurate identification a critical step in any research or development pipeline.

Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe the molecular structure and resolve the ambiguity between isomers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise electronic environment of hydrogen and carbon nuclei, Infrared (IR) spectroscopy identifies characteristic functional group vibrations, and Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns. This guide will dissect the data from each of these techniques to build a comprehensive and definitive analytical picture for each isomer.

Molecular Structures at a Glance

Before delving into the spectral data, it is essential to visualize the molecules being compared. The only difference between the three isomers is the position of the cyano (-C≡N) group on the phenyl ring relative to the acetamide (-NHCOCH₃) group.

Caption: Chemical structures of the ortho, meta, and para isomers of N-(cyanophenyl)acetamide.

¹H NMR Spectroscopy: Decoding Aromatic Substitution Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful technique for distinguishing positional isomers of substituted benzenes.[5][6] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the substitution pattern.[7][8]

Comparative ¹H NMR Data (Aromatic Region)

IsomerProton AssignmentApprox. Chemical Shift (δ ppm)Multiplicity
Ortho Aromatic (4H)7.20 - 7.80Complex Multiplet
Meta Aromatic (4H)7.30 - 8.10Complex Multiplet
Para Aromatic (4H)~7.70AA'BB' System (two doublets)

In-Depth Analysis:

  • N-(4-cyanophenyl)acetamide (Para): The para-isomer presents the most straightforward and identifiable pattern. Due to the plane of symmetry passing through the two substituents, the four aromatic protons are divided into two chemically equivalent sets. This results in a characteristic AA'BB' system, which often appears as two distinct doublets in the spectrum, each integrating to 2H.[6][7] This clean, symmetrical pattern is a definitive marker for para-substitution.

  • N-(2-cyanophenyl)acetamide (Ortho) & this compound (Meta): The ortho and meta isomers lack the symmetry of the para isomer. Consequently, all four aromatic protons are chemically non-equivalent. Their signals overlap and split each other, resulting in complex, difficult-to-resolve multiplets.[5] While advanced NMR techniques and simulation software can analyze these complex patterns, the clear distinction from the simple doublet-of-doublets pattern of the para isomer is immediate and conclusive. Distinguishing between the ortho and meta isomers themselves relies on subtle differences in chemical shifts influenced by the anisotropic effects of the adjacent functional groups.

¹³C NMR Spectroscopy: A Census of Carbon Environments

Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule, offering another layer of structural confirmation. For disubstituted benzenes, the number of signals in the aromatic region (typically δ 110-160 ppm) is a direct reflection of the molecule's symmetry.[6][9]

Comparative ¹³C NMR Data

IsomerNumber of Aromatic SignalsApprox. Chemical Shifts (δ ppm)
Ortho 6~107 (C-CN), ~120, ~125, ~133, ~134, ~140 (C-NH)
Meta 6~113 (C-CN), ~118 (C≡N), ~124, ~125, ~130, ~140 (C-NH)
Para 4~106 (C-CN), ~119 (C≡N), ~120, ~133, ~143 (C-NH)
Non-Aromatic2 (all isomers)~25 (CH₃), ~169 (C=O)

In-Depth Analysis:

  • Para Isomer: The plane of symmetry renders pairs of aromatic carbons chemically equivalent. This results in only four distinct signals in the aromatic region of the ¹³C NMR spectrum, providing strong evidence for para-substitution.[9]

  • Ortho & Meta Isomers: The lack of symmetry in these isomers means that all six aromatic carbons are in unique chemical environments. Therefore, both the ortho and meta isomers will exhibit six distinct signals in the aromatic region.[9] This clear difference in the number of signals (four vs. six) makes ¹³C NMR a definitive tool for distinguishing the para isomer from the other two. Differentiating between the ortho and meta isomers requires a more detailed analysis of the specific chemical shifts, which are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups. All three isomers will display characteristic absorptions for the N-H bond, the amide C=O (Amide I band), and the nitrile C≡N bond.[10][11] However, subtle differences, particularly in the "fingerprint region" and C-H out-of-plane bending region, can hint at the substitution pattern.

Comparative IR Data (Key Frequencies in cm⁻¹)

Functional GroupVibrationOrtho IsomerMeta IsomerPara Isomer
AmideN-H stretch~3300~3300~3300
NitrileC≡N stretch~2230~2230~2230
AmideC=O stretch~1670~1670~1670
AromaticC-H bend (out-of-plane)~750~780, ~880~840

In-Depth Analysis:

The most telling information from IR spectroscopy for distinguishing these isomers lies in the C-H out-of-plane bending vibrations between 675-900 cm⁻¹.[7] The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring:

  • Ortho: Typically shows one strong band around 750 cm⁻¹.

  • Meta: Often shows two bands near 780 cm⁻¹ and 880 cm⁻¹.

  • Para: Characteristically shows a single strong absorption band in the 800-850 cm⁻¹ range.

While the absorptions for the primary functional groups (amide and nitrile) will be very similar across the isomers, the distinct patterns in the C-H bending region provide a rapid and effective method for differentiation.[12]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound, which will be identical for all three isomers (nominal mass of 160 Da). Upon ionization, particularly with techniques like Electron Ionization (EI), the molecular ion will fragment. While isomers often yield similar fragments, subtle differences in fragment ion abundances can sometimes be observed.[13][14]

Comparative Mass Spectrometry Data

FeatureOrtho IsomerMeta IsomerPara Isomer
Molecular Ion (M⁺) m/z 160m/z 160m/z 160
Key Fragment m/z 118 [M-CH₂CO]⁺m/z 118 [M-CH₂CO]⁺m/z 118 [M-CH₂CO]⁺
Key Fragment m/z 91m/z 91m/z 91

In-Depth Analysis:

All three isomers are expected to show a strong molecular ion peak at m/z 160 due to the stability of the aromatic ring.[15] The most common fragmentation pathway involves the loss of a ketene radical (CH₂=C=O) from the acetamide group, resulting in a prominent fragment ion at m/z 118. Further fragmentation can occur, but typically, conventional MS techniques cannot reliably distinguish positional isomers of this type based on fragmentation patterns alone, as the spectra are often visually indistinguishable.[16][17] Advanced techniques like ion mobility spectrometry or tandem MS may reveal diagnostic differences, but for routine analysis, MS primarily serves to confirm the molecular weight.[18][19]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for data acquisition are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR Spectroscopy Analysis.

Causality: The choice of deuterated solvent is crucial as it must dissolve the sample without producing an overwhelming proton signal. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton. Locking and shimming are essential steps to ensure a stable and homogeneous magnetic field, which is critical for obtaining high-resolution spectra with sharp lines.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

Caption: Workflow for ATR-IR Spectroscopy Analysis.

Causality: Recording a background spectrum is a self-validating step that electronically subtracts the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum. Applying consistent pressure is key to obtaining a high-quality, reproducible spectrum, as it ensures the sample is in intimate contact with the evanescent wave of the IR beam.

Conclusion

The unambiguous differentiation of N-(2-cyanophenyl)acetamide, this compound, and N-(4-cyanophenyl)acetamide is readily achievable through a systematic, multi-technique spectroscopic approach.

  • ¹H and ¹³C NMR are the most definitive methods. The para isomer is uniquely identified by its highly symmetric and simple ¹H NMR aromatic pattern (an AA'BB' system) and the presence of only four aromatic signals in its ¹³C NMR spectrum. The ortho and meta isomers are characterized by complex ¹H NMR multiplets and six aromatic signals in their ¹³C NMR spectra.

  • IR Spectroscopy serves as an excellent confirmatory technique, with the out-of-plane C-H bending region providing a distinct fingerprint for each substitution pattern.

  • Mass Spectrometry is primarily used to confirm the molecular weight, as the fragmentation patterns are generally too similar for routine isomer differentiation.

By integrating the data from these techniques, researchers can confidently assign the correct structure to a given isomer, ensuring the integrity and accuracy of their scientific findings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
  • eGyanKosh.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
  • Chad's Prep.
  • Chemistry LibreTexts. (2023).
  • TMP Chem. (2015).
  • Moodle.
  • Scribd. Typical Infrared Absorption Frequencies. [Link]
  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link]
  • University of Colorado Boulder. Aromatics - Spectroscopy.
  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. [Link]
  • Quora. What spectral technique is used to distinguish between structural isomers?[Link]
  • In-Silica. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]
  • National Institutes of Health. (2020).
  • Scribd. IR Absorption Table PDF. [Link]
  • PubChem. N-(2-cyanophenyl)acetamide. [Link]
  • PubChem. This compound. [Link]
  • Le, J. M., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]
  • University of California, Los Angeles. IR Chart. [Link]
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2022).
  • Global Substance Registration System. N-(4-CYANOPHENYL)ACETAMIDE. [Link]

Sources

A Comparative Guide to the Efficacy of N-(3-cyanophenyl)acetamide: Bridging the In Vitro to In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro efficacy to in vivo models. This guide provides an in-depth technical comparison of the known in vitro antiviral activity of N-(3-cyanophenyl)acetamide and outlines the crucial next steps for its in vivo evaluation. As a case study, this molecule exemplifies a common scenario in drug discovery: a compound with demonstrated potential in a controlled laboratory setting that awaits validation in a complex biological system.

Introduction: The Promise of this compound as a Morbillivirus Fusion Inhibitor

This compound has emerged as a molecule of interest due to its targeted activity against morbilliviruses, a genus of viruses that includes the significant human pathogen measles virus (MV) and canine distemper virus (CDV). The primary mechanism of action for this compound is the inhibition of virus-induced membrane fusion, a critical step for viral entry into host cells. Its appeal lies in its specific antiviral effect coupled with low toxicity in cell-based assays, making it an attractive candidate for further development.

In Vitro Efficacy: A Potent and Selective Antiviral Profile

The initial characterization of this compound's antiviral properties has been exclusively conducted in vitro. These studies have demonstrated its ability to effectively block the fusion of virus-infected cells with uninfected cells, a hallmark of morbillivirus infection.

A key study by Plattet et al. (2010) systematically evaluated the efficacy of this compound against both measles virus and canine distemper virus. The results, summarized in the table below, highlight the compound's potent inhibitory activity at concentrations that are well-tolerated by the host cells.

Parameter Measles Virus (MV) Canine Distemper Virus (CDV) Host Cell Cytotoxicity
IC50 (µM) ~3~3N/A
CC50 (µM) N/AN/A≥ 300
Cell Types Vero cells expressing MV glycoproteinsVero cells expressing CDV glycoproteinsVero, primary human peripheral blood lymphocytes, primary dog brain cells

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit viral fusion by 50%. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that results in the death of 50% of the host cells.

The high therapeutic index (CC50/IC50 ratio of approximately 100) underscores the compound's selectivity for its viral target with minimal impact on host cell viability.[1][2] Furthermore, the inhibitory effect was observed not only in standard laboratory cell lines but also in more clinically relevant primary human and canine cells, suggesting a robust antiviral activity.[1][2]

Proposed Mechanism of Action: Inhibition of Viral F-Protein Mediated Fusion

This compound is believed to exert its antiviral effect by targeting the viral fusion (F) protein. The morbillivirus entry process is a coordinated effort between the attachment (H) protein and the F protein. Upon the H protein binding to a host cell receptor, the F protein undergoes a series of conformational changes that lead to the fusion of the viral and cellular membranes. This compound is hypothesized to interfere with this conformational cascade, thereby preventing the formation of a fusion pore and subsequent viral entry.

cluster_virus Morbillivirus cluster_host Host Cell cluster_compound This compound V Virus Particle H H-Protein V->H 1. Attachment R Host Receptor (e.g., SLAM, Nectin-4) H->R 2. Receptor Binding F_pre F-Protein (pre-fusion) M Cell Membrane F_pre->M 4. Membrane Fusion (Inhibited) R->F_pre 3. Triggers F-Protein Conformational Change C This compound C->F_pre Inhibits Conformational Change start Start: Seed Effector Cells transfect Transfect with H, F, and Luciferase Plasmids start->transfect treat Treat with this compound (Dose-Response) transfect->treat coculture Overlay with Target Cells treat->coculture incubate Incubate to Allow Fusion coculture->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure end End: Calculate IC50 measure->end

Caption: Workflow for an in vitro morbillivirus cell-to-cell fusion assay.

The In Vitro to In Vivo Translation Challenge: The Path Forward

Despite the compelling in vitro data, the therapeutic potential of this compound remains unproven without successful validation in animal models. The transition from a simplified cell culture system to a complex living organism introduces numerous variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and potential off-target effects.

To date, there are no published in vivo efficacy studies for this compound. This represents a significant data gap that must be addressed to justify its continued development.

Selecting the Appropriate Animal Model

The choice of animal model is critical for obtaining clinically relevant data. For morbillivirus research, several well-established models are available:

  • Transgenic Mice: Mice expressing the human receptors for measles virus, such as CD46 and SLAM (Signaling Lymphocytic Activation Molecule), are susceptible to MV infection and can model aspects of the human disease, including immunosuppression and neurological complications. [3][4]* Cotton Rats (Sigmodon hispidus): This model is naturally permissive to measles virus replication in the respiratory tract and has been instrumental in studying viral pathogenesis and evaluating vaccines and antivirals. [5]* Ferrets: Ferrets are highly susceptible to canine distemper virus and develop a disease that closely mimics measles in humans, making them an excellent model for studying morbillivirus pathogenesis and testing therapeutics. [6][7][8][9] The selection of the model will depend on the specific research question, with transgenic mice being suitable for MV-specific studies and ferrets providing a robust model for general morbillivirus pathogenesis.

Proposed Experimental Protocol: In Vivo Efficacy Study in a Ferret Model of CDV

A proof-of-concept in vivo study could be designed using the ferret model of CDV infection to assess the prophylactic and therapeutic efficacy of this compound.

Step-by-Step Methodology:

  • Animal Acclimation and Baseline Monitoring: A cohort of young, CDV-negative ferrets would be acclimated to the facility, and baseline physiological parameters (weight, temperature, complete blood count) would be recorded.

  • Compound Administration: Animals would be divided into treatment and control groups. The treatment group would receive this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection), while the control group would receive a vehicle. Dosing could be initiated prior to infection (prophylactic) or at the onset of clinical signs (therapeutic).

  • Viral Challenge: All animals would be challenged with a virulent strain of CDV via intranasal inoculation.

  • Clinical Monitoring: Ferrets would be monitored daily for clinical signs of disease, including fever, rash, respiratory distress, and neurological symptoms. Body weight and temperature would be recorded regularly.

  • Viremia and Viral Shedding Assessment: Blood and nasal swab samples would be collected at regular intervals to quantify viral load using RT-qPCR.

  • Immunological Analysis: Blood samples would be analyzed to assess the impact of the treatment on lymphocyte counts, a key indicator of morbillivirus-induced immunosuppression.

  • Endpoint and Pathological Analysis: At the study endpoint (or if humane endpoints are reached), tissues (e.g., lung, spleen, brain) would be collected for histopathological analysis and viral titration.

start Start: Acclimate Ferrets baseline Record Baseline Physiological Data start->baseline group Divide into Treatment and Control Groups baseline->group treat Administer this compound or Vehicle group->treat challenge Intranasal CDV Challenge treat->challenge monitor Daily Clinical Monitoring challenge->monitor sample Regular Blood and Nasal Swab Collection monitor->sample endpoint Study Endpoint monitor->endpoint sample->monitor analyze Analyze Tissues and Data endpoint->analyze end End: Determine In Vivo Efficacy analyze->end

Caption: Hypothetical workflow for an in vivo efficacy study of this compound in a ferret model.

Comparative Perspective: Learning from Other Morbillivirus Fusion Inhibitors

While in vivo data for this compound is lacking, studies on other morbillivirus fusion inhibitors, particularly peptide-based inhibitors, offer valuable insights. For instance, lipid-conjugated peptides targeting the F protein have shown prophylactic efficacy in preventing lethal measles virus infection in cotton rats. [10][11]These studies have demonstrated a strong correlation between in vitro fusion inhibition and in vivo protection, providing a rationale for advancing potent in vitro hits like this compound to animal testing.

Conclusion and Future Directions

This compound stands as a promising antiviral candidate with well-documented in vitro efficacy against morbilliviruses. Its high potency and low cytotoxicity in cell-based assays make a compelling case for its further investigation. However, the critical data gap remains its performance in vivo.

The path forward necessitates a carefully designed series of animal studies to evaluate its pharmacokinetic profile and therapeutic efficacy. The ferret model of canine distemper virus infection represents a robust platform for this initial in vivo proof-of-concept. The successful translation of its potent in vitro activity to an in vivo setting would be a significant milestone in the development of a novel, small-molecule therapeutic for the treatment of morbillivirus infections. The scientific community awaits these crucial next steps to determine if the in vitro promise of this compound can be realized in a preclinical setting.

References

  • National Center for Biotechnology Information. (n.d.). Transgenic animal models for the study of measles pathogenesis. PubMed.
  • National Center for Biotechnology Information. (n.d.). Current animal models: cotton rat animal model. PubMed.
  • American Society for Microbiology. (n.d.). Fatal Measles Virus Infection Prevented by Brain-Penetrant Fusion Inhibitors. ASM Journals.
  • MDPI. (n.d.). Morbillivirus Experimental Animal Models: Measles Virus Pathogenesis Insights from Canine Distemper Virus. MDPI.
  • National Center for Biotechnology Information. (n.d.). A Ferret Model of Canine Distemper Virus Virulence and Immunosuppression. PMC.
  • National Center for Biotechnology Information. (n.d.). Model Systems: transgenic mouse models for measles pathogenesis. PubMed.
  • Proceedings of the National Academy of Sciences. (n.d.). A transgenic mouse model for measles virus infection of the brain. PNAS.
  • National Center for Biotechnology Information. (n.d.). Rational attenuation of canine distemper virus (CDV) to develop a morbillivirus animal model that mimics measles in humans. PubMed.
  • American Society for Microbiology. (n.d.). Rational attenuation of canine distemper virus (CDV) to develop a morbillivirus animal model that mimics measles in humans. ASM Journals.
  • National Center for Biotechnology Information. (n.d.). N-(3-Cyanophenyl)-2-phenylacetamide, an Effective Inhibitor of Morbillivirus-Induced Membrane Fusion With Low Cytotoxicity. PubMed.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Measles Viral Fusion Is Enhanced by Targeting Multiple Domains of the Fusion Protein. PMC.
  • National Center for Biotechnology Information. (n.d.). In Vivo Efficacy of Measles Virus Fusion Protein-Derived Peptides Is Modulated by the Properties of Self-Assembly and Membrane Residence. PMC.
  • MDPI. (n.d.). Measles Virus Fusion Protein: Structure, Function and Inhibition. MDPI.
  • Scilit. (n.d.). Canine Distemper Infection in Mice: Characterization of a Neuro-adapted Virus Strain and its Long-term Evolution in the Mouse. Scilit.
  • Semantic Scholar. (n.d.). Inhibition of Measles Viral Fusion Is Enhanced by Targeting Multiple Domains of the Fusion Protein. Semantic Scholar.
  • MDPI. (n.d.). Canine Distemper Virus Alters Defense Responses in an Ex Vivo Model of Pulmonary Infection. MDPI.
  • ResearchGate. (n.d.). N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. PubMed.
  • ResearchGate. (n.d.). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate.
  • ResearchGate. (n.d.). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • Pharmaceutical Sciences. (n.d.). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

Sources

A Comparative Guide to the Cytotoxicity of N-(3-cyanophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Acetamide Scaffolds in Oncology

The acetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties that facilitate interactions with a multitude of biological targets.[1] This versatility has positioned acetamide derivatives as promising candidates in the development of novel anticancer agents.[1][2] Researchers have successfully leveraged this scaffold to design potent inhibitors of key cellular machinery dysregulated in cancer, such as histone deacetylases (HDACs) and protein kinases.[1]

This guide provides a comparative analysis of the cytotoxic profiles of N-(3-cyanophenyl)acetamide derivatives. The core structure, this compound (also known as 3-acetamidobenzonitrile), features a key electron-withdrawing nitrile group (-C≡N) at the meta-position of the phenyl ring.[3][4] Understanding how modifications to this parent structure influence cytotoxic potency is crucial for the rational design of next-generation therapeutic agents. We will delve into quantitative cytotoxicity data, explore structure-activity relationships (SAR), detail a robust experimental protocol for assessing cell viability, and examine the underlying mechanisms of action.

Comparative Cytotoxicity Analysis of Acetamide Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. The potency of acetamide derivatives varies significantly based on the specific cancer cell line and the nature of the chemical substituents on the core structure.

Studies have shown that substitutions on the phenyl ring are a critical determinant of cytotoxicity.[5] For instance, the introduction of electron-withdrawing groups, such as halogens (Cl, F) and nitro groups (NO2), often enhances the anticancer activity of phenylacetamide derivatives.[2]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Phenylacetamide Derivatives

Compound IDCore StructureR-Group SubstitutionCancer Cell LineIC50 (µM)Reference
Parent N-phenylacetamide3-CN-Data not available-
3f N-phenylacetamide4-ClMDA-MB-4681.0 ± 0.13
3b N-phenylacetamide3-ClMDA-MB-4681.5 ± 0.12
3j N-phenylacetamide4-NO2MDA-MB-4680.76 ± 0.09
8h Triazole acetamide4-Cl (on benzyl)MCF-718.62 ± 1.41[6]
8g Triazole acetamide3-Cl (on benzyl)MCF-750.19 ± 2.28[6]
A-2 Acetamide Derivative-LNCaP (Prostate)0.38[7]
A-3 Acetamide Derivative-LNCaP (Prostate)0.77[7]
Cpd. I Phenoxyacetamide-HepG2 (Liver)1.43[8]
Doxorubicin Standard Drug-MDA-MB-4680.38 ± 0.07
5-FU Standard Drug-HepG2 (Liver)5.32[8]

Note: This table compiles data from various studies to illustrate structure-activity trends. Direct comparison between different core structures should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical insights into the structural requirements for potent cytotoxicity in this class of compounds.

  • Influence of Phenyl Ring Substituents : The nature and position of substituents on the phenyl ring dramatically impact anticancer activity. Electron-withdrawing groups are particularly significant. For example, compound 3j , with a para-nitro group, exhibited the strongest cytotoxic effect against MDA-MB-468 breast cancer cells (IC50 = 0.76 µM). Similarly, chlorine substitution enhances potency, with the para-position (3f , IC50 = 1.0 µM) being slightly more favorable than the meta-position (3b , IC50 = 1.5 µM) in this specific series.

  • Role of the Acetamide Moiety : The acetamide linkage is crucial for activity, often serving as a linker that correctly orients the substituted phenyl ring for interaction with the biological target.[1] Modifications to this part of the molecule, such as incorporating it into a larger heterocyclic system (e.g., triazole acetamides), can modulate this activity.[6]

  • Cell Line Specificity : The cytotoxic effect is highly dependent on the cancer cell type. A compound showing high potency against one cell line may be less effective against another.[2][9] For instance, certain phenoxyacetamide derivatives were found to be more promising against liver cancer (HepG2) cells than breast cancer (MCF-7) cells.[8]

G cluster_SAR Structure-Activity Relationship (SAR) Logic Parent This compound (Core Structure) Modification Introduce Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Parent->Modification Potency Increased Cytotoxic Potency (Lower IC50 Value) Modification->Potency Position Positional Isomerism (ortho, meta, para) Modification->Position Activity Modulated Activity Position->Activity

Caption: Key structure-activity relationship trends for N-phenylacetamide analogs.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many acetamide derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] This is a highly regulated process essential for eliminating damaged or cancerous cells. Several studies have shown that these compounds can trigger apoptosis via the intrinsic (mitochondrial) pathway.[10]

This pathway is initiated by cellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of cysteine proteases known as caspases. Initiator caspases, such as Caspase-9, cleave and activate executioner caspases, like Caspase-3, which then dismantle the cell by degrading key cellular proteins, ultimately leading to cell death.[10]

G node_style_agent node_style_agent node_style_pro_apo node_style_pro_apo node_style_anti_apo node_style_anti_apo node_style_caspase node_style_caspase node_style_event node_style_event Acetamide Acetamide Derivative Bax Bax (Pro-Apoptotic) Upregulation Acetamide->Bax Bcl2 Bcl-2 (Anti-Apoptotic) Downregulation Acetamide->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway often induced by acetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11][13] The amount of this insoluble formazan is directly proportional to the number of living cells.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well sterile microplates

  • Test compounds (this compound derivatives)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue). Ensure viability is >90%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality Check: This density ensures cells have enough space and nutrients to grow during the experiment without becoming confluent, which could affect results.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of each acetamide derivative in DMSO.

    • Create a series of dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the test wells) and a "no-treatment control" (cells in medium only).

    • Causality Check: The vehicle control is critical to ensure that the solvent (DMSO) itself is not causing cytotoxicity at the concentration used.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

    • Causality Check: The incubation time must be sufficient for visible precipitate to form but not so long that the reaction saturates or formazan crystals cause cellular toxicity.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the compound concentration and use a suitable software to calculate the IC50 value.

Conclusion and Future Directions

This compound and its related derivatives represent a promising class of compounds for anticancer drug discovery. The comparative analysis clearly indicates that their cytotoxic potency is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the phenyl ring. The induction of apoptosis via the intrinsic caspase cascade appears to be a key mechanism of action for many of these agents.[10]

Future research should focus on synthesizing and screening a broader library of this compound derivatives to further refine the structure-activity relationship. Investigating their efficacy in more complex models, such as 3D spheroids and in vivo xenografts, will be crucial for translating these in vitro findings into potential clinical applications.[7] Furthermore, exploring combination therapies, where these acetamide derivatives could sensitize cancer cells to existing chemotherapeutic drugs, may open new avenues for treatment.[14]

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Hamdy, A. M. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. European journal of medicinal chemistry, 70, 846–854. [Link]
  • Gudipati, R., Anreddy, N., & Poddutoori, R. (2017). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer.
  • Faidah, N., Abdel-latif, E., & Badria, F. A. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150. [Link]
  • El-Sayed, M. A., El-Tanany, E. S., & Al-Anazi, M. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1541. [Link]
  • Chaudhry, G. E., Akim, A. M., Sung, Y. Y., & Muhammad, T. S. T. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]
  • Foroumadi, A., Soltani, F., Asadipour, A., & Emami, S. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
  • Smith, E. R., Hans, C. P., & Smith, D. M. (2004). Differential activity of acetamide derivatives against in vitro prostate cancer models. Proceedings of the American Association for Cancer Research, 45, 2004. [Link]
  • Al-Otaibi, F. M., & Al-Zoghaibi, M. A. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 221. [Link]
  • Chen, C. Y., Choong, C. Y., & Liu, Y. C. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative medicine and cellular longevity, 2016, 4510212. [Link]
  • Mohammadi-Far, S., Mohabbati, M., & Zarghi, A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
  • Mohamed, M. F., Attia, Y. M., Shouman, S. A., & Abdelhamid, I. A. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1454. [Link]
  • Zarghi, A., & Shadi, M. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 30(1), 1-10. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737204, this compound.
  • PubChemLite. (n.d.). This compound (C9H8N2O).
  • Safavi, M., Foroumadi, A., & Moghimi, S. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna journal of medical biochemistry, 5(2), 51-56. [Link]

Sources

A Head-to-Head Comparison of N-(3-cyanophenyl)acetamide Derivatives and Other Antivirals Against Morbillivirus

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the identification of novel small molecules with potent and selective activity against viral targets remains a paramount objective. This guide provides an in-depth, head-to-head comparison of a promising derivative of the N-(3-cyanophenyl)acetamide scaffold, namely N-(3-cyanophenyl)-2-phenylacetamide, with established and other experimental antiviral agents targeting morbilliviruses, with a particular focus on the measles virus (MV). This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform future research and development efforts.

While the initial focus of this guide was this compound, the available scientific literature provides robust experimental data for its derivative, N-(3-cyanophenyl)-2-phenylacetamide. This derivative serves as a potent exemplar of the antiviral potential inherent in the this compound chemical scaffold.

Introduction to the Antiviral Candidates

N-(3-cyanophenyl)-2-phenylacetamide is a small molecule inhibitor that has demonstrated significant efficacy against morbilliviruses by targeting a critical step in the viral life cycle: membrane fusion.[1][2][3] Its low cytotoxicity and specific mechanism of action make it a compound of considerable interest.

Ribavirin , a synthetic guanosine analog, is a broad-spectrum antiviral drug that exhibits in vitro activity against a range of RNA and DNA viruses, including the measles virus.[4][5][6] However, its clinical use for measles is considered experimental and is not approved by the U.S. Food and Drug Administration (FDA).[4][5] Its mechanism of action is multifaceted, contributing to its broad activity but also to potential side effects.[7][8]

AS-136A is an experimental, non-nucleoside small molecule that has been identified as a potent inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp).[4][9][10] By targeting the viral replication machinery, it represents a distinct mechanistic class from fusion inhibitors.

Mechanistic Showdown: A Tale of Two Strategies

The antiviral agents under comparison employ fundamentally different strategies to thwart viral infection. N-(3-cyanophenyl)-2-phenylacetamide acts as a barrier to viral entry, while Ribavirin and AS-136A disrupt the intracellular replication of the virus.

The Gatekeeper: N-(3-cyanophenyl)-2-phenylacetamide's Fusion Inhibition

N-(3-cyanophenyl)-2-phenylacetamide functions as a viral entry inhibitor, specifically targeting the membrane fusion process mediated by the measles virus fusion (F) protein.[1][2][3] This process is essential for the virus to deliver its genetic material into the host cell. The binding of the viral hemagglutinin (H) protein to its cellular receptor triggers conformational changes in the F protein, leading to the fusion of the viral and cellular membranes. N-(3-cyanophenyl)-2-phenylacetamide is believed to bind to the F protein, stabilizing it in a pre-fusion state and preventing the structural rearrangements necessary for membrane fusion.

cluster_0 Measles Virus Entry and Fusion cluster_1 Mechanism of N-(3-cyanophenyl)-2-phenylacetamide cluster_2 Outcome Virus Measles Virus H_Protein Viral H Protein Virus->H_Protein possesses F_Protein_pre Viral F Protein (Pre-fusion) Virus->F_Protein_pre possesses HostCell Host Cell Receptor Host Cell Receptor (SLAM/Nectin-4) HostCell->Receptor expresses H_Protein->Receptor binds to F_Protein_locked F Protein Locked in Pre-fusion State F_Protein_pre->F_Protein_locked NCPA N-(3-cyanophenyl) -2-phenylacetamide NCPA->F_Protein_pre binds to and stabilizes Fusion_Inhibited Membrane Fusion Inhibited F_Protein_locked->Fusion_Inhibited Viral_Entry_Blocked Viral Entry Blocked Fusion_Inhibited->Viral_Entry_Blocked

Figure 1: Mechanism of Measles Virus Fusion Inhibition.
The Saboteurs: Ribavirin and AS-136A's Replication Disruption

Ribavirin employs a multi-pronged attack on viral replication. As a guanosine analog, its triphosphate form can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis.[8] It also inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), depleting the intracellular pool of GTP, a crucial building block for viral RNA synthesis.[7][8]

AS-136A , in contrast, is a highly specific, non-nucleoside inhibitor of the measles virus RdRp.[4][9][10] It binds to the L protein of the polymerase complex, inducing a conformational change that locks the enzyme in an inactive state.[11] This allosteric inhibition prevents the synthesis of viral RNA, effectively halting replication.

cluster_0 Viral RNA Replication cluster_1 Mechanisms of Replication Inhibitors cluster_2 Outcome vRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp template new_vRNA New Viral RNA RdRp->new_vRNA synthesizes Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Inactive_RdRp Inactive RdRp Complex RdRp->Inactive_RdRp NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp substrate Ribavirin Ribavirin Ribavirin->RdRp causes IMPDH IMPDH Ribavirin->IMPDH inhibits AS136A AS-136A AS136A->RdRp allosterically inhibits GTP_depletion GTP Depletion IMPDH->GTP_depletion GTP_depletion->RdRp starves Replication_Blocked Viral Replication Blocked Lethal_Mutagenesis->Replication_Blocked Inactive_RdRp->Replication_Blocked

Figure 2: Mechanisms of Viral Replication Inhibition.

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiviral compound are paramount. These are quantitatively assessed by determining the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

CompoundTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
N-(3-cyanophenyl)-2-phenylacetamide Measles Virus (MV)Vero~3≥300~100[1][2][3]
Measles Virus (wt)Human PBMC~20>100 (inferred)>5[1][3]
Ribavirin Measles Virus (MV)Vero17-62 (depending on treatment time)>100 (inferred)>1.6-5.9[12]
AS-136A Measles Virus (MV)Vero-SLAMNot explicitly stated in µM, but potentLow cytotoxicity reportedNot explicitly calculated[4][10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standard experimental protocols for assessing antiviral efficacy and cytotoxicity.

Plaque Reduction Assay (for IC50 Determination)

This assay is the gold standard for quantifying the inhibition of viral replication.

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in a serum-free medium.

  • Virus Infection: Remove the growth medium from the cells and infect the monolayer with a known titer of measles virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a gelling agent (e.g., methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde or methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

start Start step1 Seed Vero Cells in Plates start->step1 end End step3 Infect Cell Monolayer with Measles Virus step1->step3 step2 Prepare Serial Dilutions of Test Compound step4 Treat with Compound in Methylcellulose Overlay step2->step4 step3->step4 step5 Incubate for 3-5 Days step4->step5 step6 Fix and Stain Plaques with Crystal Violet step5->step6 step7 Count Plaques step6->step7 step8 Calculate IC50 step7->step8 step8->end

Figure 3: Plaque Reduction Assay Workflow.
Cell-Cell Fusion Assay (for Fusion Inhibitors)

This assay specifically measures the inhibition of viral fusion protein-mediated cell fusion.

Principle: This assay utilizes two populations of cells: "effector" cells expressing the viral H and F proteins, and "target" cells expressing the viral receptor. Fusion between these cells is quantified, often using a reporter system.

Step-by-Step Protocol:

  • Cell Preparation:

    • Effector Cells: Transfect a suitable cell line (e.g., 293T) with plasmids encoding the measles virus H and F proteins.

    • Target Cells: Use a cell line that expresses the measles virus receptor (e.g., Vero-SLAM).

  • Compound Treatment: Pre-incubate the co-culture of effector and target cells with serial dilutions of the fusion inhibitor.

  • Co-culture and Fusion: Mix the effector and target cells and incubate to allow for cell-cell fusion.

  • Quantification of Fusion:

    • Syncytia Counting: Microscopically count the number of multinucleated giant cells (syncytia) formed.

    • Reporter Gene Assay: If using a reporter system (e.g., luciferase or β-galactosidase), lyse the cells and measure the reporter activity.

  • IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces cell-cell fusion by 50% compared to the untreated control.

MTT Assay (for CC50 Determination)

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13][14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a defined density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Concluding Perspective

The head-to-head comparison reveals that N-(3-cyanophenyl)-2-phenylacetamide is a highly promising anti-morbillivirus candidate, distinguished by its potent fusion-inhibiting mechanism and excellent in vitro safety profile. Its high selectivity index suggests a wide therapeutic window, a critical attribute for any potential antiviral drug.

Ribavirin, while demonstrating broad-spectrum activity, exhibits lower in vitro potency against measles virus in some studies and its clinical utility for this indication remains unproven. AS-136A represents an exciting alternative with a distinct mechanism of action, highlighting the importance of targeting different viral processes to combat resistance and enhance therapeutic options.

For researchers and drug development professionals, the this compound scaffold warrants further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of structural modifications to further enhance potency and breadth of activity. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring data integrity and comparability across studies. The continued exploration of diverse antiviral strategies, as exemplified by the compounds discussed herein, is essential for the development of effective therapies against measles and other viral threats.

References

  • Singethan, K., et al. (2010). N-(3-Cyanophenyl)-2-phenylacetamide, an Effective Inhibitor of Morbillivirus-Induced Membrane Fusion With Low Cytotoxicity. Journal of General Virology, 91(Pt 11), 2762–2772. [Link]
  • CDC. (n.d.).
  • Medscape. (2023).
  • Grancher, N., et al. (2004). Improved antiviral activity in vitro of ribavirin against measles virus after complexation with cyclodextrins. Antiviral Research, 62(3), 135–137. [Link]
  • Ahmed, E. M., et al. (2018). Antiviral activity of Ribavirin nano-particles against measles virus. Cellular and Molecular Biology, 64(8), 58-63. [Link]
  • Yoon, J. J., et al. (2009). Target analysis of the experimental measles therapeutic AS-136A. Antimicrobial Agents and Chemotherapy, 53(9), 3860–3870. [Link]
  • Plemper, R. K., & Compans, R. W. (2009). Measles control – Can measles virus inhibitors make a difference?.
  • de Vries, R. D., et al. (2022). Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds. Viruses, 14(6), 1185. [Link]
  • Roche. (n.d.).
  • Aplin, H., & Narlikar, G. J. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. [Link]
  • News-Medical.net. (n.d.). Ribavirin Mechanism. [Link]
  • Patsnap Synapse. (n.d.). What is the mechanism of Ribavirin?. [Link]
  • Yorodumi. (n.d.). EMDB-62463: AS-136A-bound measles virus L-P complex. [Link]
  • Cohen, B. J., et al. (2007).
  • A-la-Pei, M. A., et al. (2024). A Quantitative Fusion Assay to Study Measles Virus Entry. Methods in Molecular Biology, 2733, 169-180. [Link]
  • Mathieu, C., et al. (2011). Reversible Inhibition of the Fusion Activity of Measles Virus F Protein by an Engineered Intersubunit Disulfide Bridge. Journal of Virology, 85(12), 6020-6024. [Link]
  • Linton, R. E. A., et al. (2013). The Effect Of Combination Of Octadecanoic Acid, Methyl Ester And Ribavirin Against Measles Virus. International Journal of Scientific & Technology Research, 2(10), 181-185. [Link]
  • ResearchGate. (2010). N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity. [Link]
  • ResearchGate. (n.d.). Effects of Ribavirin on measles. [Link]
  • Gane, E. J., et al. (2021). Controversies’ clarification regarding ribavirin efficacy in measles and coronaviruses: Comprehensive therapeutic approach strictly tailored to COVID-19 disease stages. World Journal of Gastroenterology, 27(25), 3729–3749. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antioxidant Activity of Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the perpetual battle against cellular oxidative stress, a key player in a multitude of pathologies, the quest for novel antioxidant compounds is paramount. Among the diverse chemical scaffolds explored, acetamide derivatives have emerged as a promising class of molecules with significant therapeutic potential.[1][2] This guide, born from extensive laboratory experience, provides an in-depth, objective comparison of methodologies to validate the antioxidant activity of these compounds, moving beyond mere procedural lists to elucidate the causality behind experimental choices.

The Rationale: Why Acetamide Derivatives?

The acetamide functional group is a versatile building block in medicinal chemistry. Its presence can modulate the physicochemical properties of a molecule, such as solubility and bioavailability, which are critical for therapeutic efficacy.[3][4] The exploration of acetamide derivatives as antioxidants is driven by the potential to fine-tune their activity through targeted structural modifications, leading to the development of potent and selective agents to combat oxidative stress-related diseases.[5][6][7]

A Multi-faceted Approach to Validation: From Chemical Reactivity to Cellular Response

A robust validation of antioxidant activity requires a hierarchical approach, beginning with fundamental chemical assays and progressing to more biologically relevant cellular models. This multi-tiered strategy ensures a comprehensive understanding of a compound's potential, from its intrinsic radical-scavenging ability to its efficacy within a complex biological system.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Initial Screening to Biological Relevance ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA Nrf2 Nrf2 Pathway Activation CAA->Nrf2 Mechanistic Insight

Caption: Workflow for validating the antioxidant activity of acetamide compounds.

Part 1: In Vitro Chemical Assays - The First Line of Evidence

These assays provide a rapid and cost-effective initial screening of the antioxidant potential of newly synthesized acetamide derivatives. They are based on the compound's ability to either donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to neutralize a free radical or reduce an oxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This is one of the most common and straightforward antioxidant assays.[7] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically, typically around 517 nm.[6][8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the acetamide compound and a reference antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a small volume of various concentrations of the test compound or standard.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Causality Behind Choices:

  • Solvent: Methanol and ethanol are commonly used as they can dissolve both the DPPH radical and many organic compounds. The choice of solvent can influence the reaction kinetics, so consistency is key for comparative studies.[9]

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. Monitoring the decrease in absorbance at this wavelength provides the most sensitive measure of radical scavenging.[10]

  • Incubation in the Dark: The DPPH radical is light-sensitive, so incubation in the dark prevents its degradation from factors other than the antioxidant being tested, ensuring the accuracy of the results.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at approximately 734 nm.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (7 mM) and potassium persulfate (2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard at various concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Causality Behind Choices:

  • pH: The ABTS assay can be conducted over a wide pH range, making it suitable for studying the effect of pH on antioxidant activity.[11]

  • Solubility: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants.[11]

  • Wavelength (734 nm): This is one of the absorption maxima of the ABTS•+ radical and is often chosen to minimize interference from colored compounds in the sample.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6) and in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ). The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[5] The intensity of the color is directly proportional to the reducing power of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a test tube or 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Causality Behind Choices:

  • Acidic pH (3.6): This low pH is crucial for maintaining the solubility of iron and for driving the reduction reaction.[5]

  • Temperature (37°C): The reaction is typically performed at 37°C to ensure optimal reaction kinetics.[5]

  • Wavelength (593 nm): This is the wavelength of maximum absorbance of the blue Fe²⁺-TPTZ complex.[12]

Comparative Analysis of In Vitro Assays

AssayPrincipleStandardWavelengthAdvantagesLimitations
DPPH Hydrogen Atom TransferAscorbic Acid, Trolox~517 nmSimple, rapid, inexpensiveNot representative of physiological radicals, can be affected by compounds that absorb at 517 nm
ABTS Electron and Hydrogen TransferTrolox~734 nmApplicable to both hydrophilic and lipophilic compounds, can be used at different pH valuesThe radical is not physiologically relevant
FRAP Electron TransferFeSO₄~593 nmRapid, reproducible, automatedMeasures only reducing power, not radical scavenging activity; reaction at non-physiological pH

Part 2: Cell-Based Assays - Bridging the Gap to Biological Relevance

While in vitro chemical assays are valuable for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization of the compound. Cell-based assays provide a more physiologically relevant assessment of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of a compound is determined by its ability to inhibit the formation of DCF induced by a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Treat the cells with various concentrations of the acetamide compound or a standard antioxidant (e.g., quercetin).

    • Add the DCFH-DA probe to the cells.

    • Induce oxidative stress by adding the peroxyl radical initiator, ABAP.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve.

    • The results are often expressed as quercetin equivalents.

Causality Behind Choices:

  • Cell Line (HepG2): These cells are commonly used as they are of human origin and have metabolic capabilities, providing a more relevant model for studying the effects of compounds in the human body.

  • Fluorescent Probe (DCFH-DA): This probe is widely used to measure intracellular ROS levels due to its cell permeability and clear fluorescent signal upon oxidation.

  • Peroxyl Radical Initiator (ABAP): ABAP generates peroxyl radicals at a constant rate, providing a controlled and reproducible model of oxidative stress.

Nrf2-ARE Signaling Pathway Activation

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[16] Evaluating the ability of acetamide compounds to activate this pathway provides mechanistic insight into their antioxidant effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation Acetamide Acetamide Compound (Nrf2 Activator) Acetamide->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: The Nrf2-ARE signaling pathway and its activation by acetamide compounds.

Experimental Approaches to Assess Nrf2 Activation:

  • Western Blotting: Measure the protein levels of Nrf2 in the nuclear and cytoplasmic fractions of cells treated with the acetamide compound. An increase in nuclear Nrf2 indicates its activation.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Reporter Gene Assays: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an ARE promoter. An increase in reporter gene activity indicates Nrf2 activation.

Comparative Antioxidant Activity of Acetamide Derivatives

The antioxidant activity of acetamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for the rational design of more potent compounds.

Compound ClassKey Structural Features for ActivityExample IC50/ActivityReference
Flavonoid Acetamides The number and position of hydroxyl groups on the flavonoid backbone are critical. Acetylation of hydroxyl groups can decrease antioxidant activity but may improve bioavailability.Quercetin (unmodified): DPPH IC50 ~2.19-13.03 µM. Quercetin acetamide derivatives: DPPH IC50 ~33.83-67.10 µM.[4]
N-substituted Acetamides The nature of the substituent on the nitrogen atom significantly influences activity. Electron-donating groups on an aromatic ring can enhance activity.Dodecanilide showed higher DPPH scavenging activity than benzanilide and N-cyclohexyloctamide.
Thiazolyl Acetamides Substituents on the thiazole and N-benzyl rings are important for activity.A 4-fluorobenzylthiazolyl derivative showed 64-71% inhibition of cell proliferation in certain cancer cell lines, suggesting indirect antioxidant effects.

Note: IC50 values are highly dependent on the specific assay conditions and should be compared within the same study.

Trustworthiness: Ensuring Self-Validating Protocols

To ensure the reliability and reproducibility of your findings, every experimental protocol must be a self-validating system. This is achieved through:

  • Positive Controls: Always include a well-characterized antioxidant standard (e.g., Ascorbic Acid, Trolox, Quercetin) in every assay. This validates that the assay is performing as expected and provides a benchmark for comparing the activity of your test compounds.

  • Negative Controls: A vehicle control (the solvent used to dissolve the test compounds) must be included to ensure that the solvent itself does not have any antioxidant or interfering effects.

  • Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.

  • Dose-Response Curves: Test a range of concentrations of your acetamide compounds to generate dose-response curves and accurately determine IC50 values.

  • Orthogonal Assays: Employing multiple assays with different mechanisms (e.g., DPPH, FRAP, and CAA) provides a more comprehensive and robust assessment of antioxidant activity.

Conclusion: A Pathway to Validated Antioxidant Discovery

The validation of the antioxidant activity of acetamide compounds is a critical step in their development as potential therapeutic agents. By employing a multi-tiered approach that combines robust in vitro chemical assays with biologically relevant cell-based models, researchers can gain a comprehensive understanding of their mechanism of action and therapeutic potential. Adherence to self-validating protocols and a thorough understanding of the causality behind experimental choices are paramount for generating trustworthy and impactful data in the field of antioxidant research. This guide provides a framework for such rigorous evaluation, paving the way for the discovery of the next generation of acetamide-based antioxidants.

References

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]
  • Malki, F., Touati, A., & Moulay, S. (2017). Comparative Study of Antioxidant Activity of Some Amides. Journal of Analytical & Pharmaceutical Research, 5(3). [Link]
  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8201. [Link]
  • Isika, D. K., Ozkomec, F., Cesme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(17), 10669–10681. [Link]
  • Isika, D. K., Ozkomec, F., Cesme, M., & Sadik, O. A. (2022).
  • Autore, G., et al. (2010). Table 2. Shows the results, expressed as IC50 (M) values, indicating...
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Semantic Scholar. [Link]
  • Zhang, Q., et al. (2013).
  • Xiao, F., Xu, T., Lu, B., & Liu, R. (2020). Guidelines for antioxidant assays for food components. Scilit. [Link]
  • Autore, G. (2010). (Open Access)
  • Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. [Link]
  • Scuto, M., et al. (2022).
  • Chen, X., et al. (2021). (PDF) Chemical Activators of the Nrf2 Signaling Pathway in Nonalcoholic Fatty Liver Disease.
  • Xu, M. (2021). Clinical Research Progress of NRF2 Activators in the Treatment of Age-related Diseases. Frontiers in Medical Science Research. [Link]
  • Tufekci, K. U., et al. (2021). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? MDPI. [Link]
  • Zając, A., et al. (2019). THE SPECTROPHOTOMETRIC ANALYSIS OF ANTIOXIDANT PROPERTIES OF SELECTED HERBS IN VISION-PRO™ UV-VIS. Applied Computer Science. [Link]
  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]
  • Flieger, J., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
  • Apak, R., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. [Link]
  • Sadeer, N. B., et al. (2020).
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
  • Ilyasoğlu, H. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Price, C., & Wibberley, K. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. Royal Society of Chemistry. [Link]
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
  • Al-Duais, M. A., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
  • Ultimate Treat. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]
  • G-Biosciences. (n.d.). FRAP Assay Kit Guide. Scribd. [Link]
  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
  • protocols.io. (2017). ABTS radical scavenging capacity measurement. [Link]
  • Kokina, M., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
  • ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. [Link]
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
  • ResearchGate. (n.d.). IC50 and relative antioxidant activity by DPPH * and ABTS *+ methods. [Link]
  • Protective effects of shikimic acid against thioacetamide-induced hepatic fibrosis: role of Nrf2/NF-κB signaling p
  • Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer. (2023). PubMed Central. [Link]
  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. (2026).
  • Therapeutic Perspective of Vitamin C and Its Deriv
  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. (2021). PubMed Central. [Link]
  • (PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024).
  • Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evalu

Sources

A Senior Scientist's Guide to Comparative Computational Studies of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Acetamide Scaffold in Drug Discovery

The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active agents. Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold for designing novel therapeutics. From potent anticancer agents to novel antimicrobial drugs, acetamide derivatives are at the forefront of drug discovery.[1][2][3] Computational chemistry has emerged as an indispensable tool in this field, enabling the rapid, cost-effective evaluation of numerous derivatives to identify promising candidates for synthesis and further testing.[4]

This guide provides an in-depth look at the principles and practices of conducting comparative computational studies on acetamide derivatives. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring a robust and scientifically sound approach to in-silico drug design.

Foundations of Computational Analysis: Methodologies and Rationale

To rationally compare acetamide derivatives, a multi-faceted computational approach is required. The three most common and powerful techniques employed are Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each provides a different piece of the puzzle, and their synergistic use offers a holistic view of a compound's potential.

Density Functional Theory (DFT): Unveiling Electronic Properties

Expertise & Experience: Before assessing how a molecule interacts with a biological target, we must first understand its intrinsic electronic character. DFT is a quantum mechanical method used to calculate the electronic structure of molecules with high accuracy.[5] For acetamide derivatives, DFT is crucial for optimizing the 3D geometry and calculating key electronic descriptors that govern reactivity and intermolecular interactions.

Key DFT-derived parameters include:

  • HOMO (Highest Occupied Molecular Orbital) Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy often correlates with stronger electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a stronger electron-accepting capacity.

  • HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity.[6] A smaller gap suggests the molecule is more polarizable and reactive.[7]

These parameters are not just abstract numbers; they provide a quantum-level justification for a molecule's behavior in the highly specific microenvironment of a protein's active site.

Molecular Docking: Predicting Binding Affinity and Interactions

Expertise & Experience: Molecular docking is the computational workhorse for predicting how a ligand (the acetamide derivative) will bind to the active site of a protein target.[4][8] The primary goal is to find the most stable binding pose (orientation and conformation) and to estimate the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score indicates a more favorable, tighter binding interaction.[4]

The true power of docking lies in the detailed analysis of intermolecular interactions. We can visualize and quantify:

  • Hydrogen Bonds: Crucial for anchoring the ligand within the active site. The amide group of the acetamide core is a prime participant in such interactions.[3]

  • Hydrophobic Interactions: Often involving aromatic rings on the acetamide derivative and nonpolar residues in the protein.[9]

  • π-π Stacking: Interactions between aromatic rings of the ligand and protein residues like Tyrosine or Phenylalanine.[5]

By comparing the docking poses and interaction patterns of different derivatives, we can build a structure-activity relationship (SAR) and rationally design modifications to improve binding.

QSAR: Building Predictive Models for Biological Activity

Expertise & Experience: Quantitative Structure-Activity Relationship (QSAR) is a statistical approach that correlates variations in the physicochemical properties of compounds with their biological activities.[10][11] A robust QSAR model can predict the activity of novel, unsynthesized acetamide derivatives, saving significant time and resources.

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known experimental activities. A mathematical model is then constructed using techniques like multiple linear regression.[10][11] A well-validated QSAR model can provide invaluable insights into which molecular features are most critical for the desired biological effect.[12]

The Computational Workflow: A Synergistic Approach

The following diagram illustrates a typical workflow for a comparative computational study, integrating DFT, Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to provide a comprehensive evaluation of acetamide derivatives.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Computational Analysis cluster_2 Phase 3: Analysis & Prioritization A 1. Select Acetamide Derivatives Library B 2. 3D Structure Generation & Initial Optimization A->B D 4. DFT Optimization & Electronic Property Calculation (HOMO, LUMO, ΔE) B->D E 5. Molecular Docking (Binding Score & Pose Analysis) B->E F 6. ADMET Prediction (Drug-likeness, Toxicity) B->F C 3. Target Protein Preparation (PDB) C->E G 7. Comparative Data Analysis (Synthesize all results) D->G E->G F->G H 8. Prioritize Top Candidates for Synthesis G->H I 9. Feedback Loop for New Derivative Design H->I I->A

Caption: Integrated workflow for computational analysis of acetamide derivatives.

Experimental Protocol: Validated Molecular Docking

Trustworthiness: A computational result is only as reliable as the protocol used to generate it. For molecular docking, validation is a non-negotiable step to ensure the chosen parameters can accurately reproduce known binding modes. The most common method is re-docking a co-crystallized ligand.[13]

Step-by-Step Protocol:

  • Target Acquisition: Download the crystal structure of the target protein in complex with a known inhibitor (the co-crystallized ligand) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove all water molecules and non-essential ions from the PDB file.[7]

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site by creating a grid box centered around the co-crystallized ligand.

  • Ligand Separation & Preparation:

    • Extract the co-crystallized ligand from the protein structure and save it as a separate file.

    • Assign charges and define rotatable bonds for the ligand.

  • Protocol Validation (Re-docking):

    • Dock the extracted co-crystallized ligand back into the prepared protein's active site using the defined grid.

    • Self-Validation Check: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can be used for screening other derivatives.[14][15][16]

  • Screening of Acetamide Derivatives:

    • Prepare the 3D structures of your acetamide derivatives library using the same procedure as for the reference ligand.

    • Dock each derivative into the validated protein grid using the identical docking parameters.

  • Analysis:

    • Rank the derivatives based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Comparative Data Summary

The table below presents a hypothetical but representative comparison of three acetamide derivatives targeting a bacterial DNA gyrase, a common target for antimicrobial agents.[8][9] The data synthesizes outputs from the computational workflow described above.

Derivative IDModification on Acetamide CoreDocking Score (kcal/mol)HOMO (eV)LUMO (eV)ΔE (eV)Key Interactions with Target (DNA Gyrase)Predicted Drug-Likeness (Lipinski's Rule)
AC-01 N-phenyl-7.8-6.21-1.544.67H-bond with Asp73; Hydrophobic interaction with Val120Compliant (0 violations)
AC-02 N-(4-chlorophenyl)-8.9-6.45-1.984.47H-bond with Asp73; Hydrophobic interaction with Val120; Halogen bond with Gly77Compliant (0 violations)
AC-03 N-(4-methoxyphenyl)-8.5-5.98-1.454.53H-bond with Asp73 & Ser91; Hydrophobic interaction with Val120Compliant (0 violations)
Control Ciprofloxacin-8.7-6.33-1.894.44H-bond with Asp73 & Gly77; Hydrophobic interaction with Val71Compliant (0 violations)

Analysis:

  • AC-02 shows the most favorable docking score, suggesting the strongest binding affinity. The presence of the chlorine atom introduces a favorable halogen bond interaction not seen in the other derivatives, likely contributing to its enhanced score. Its lower HOMO-LUMO gap (ΔE) compared to AC-01 suggests higher reactivity.

  • AC-03 , with its methoxy group, is able to form an additional hydrogen bond with Ser91, resulting in a strong binding score, better than the parent compound AC-01.

  • All three derivatives show promise, with docking scores competitive with or better than the standard drug, Ciprofloxacin.

Conceptual Relationships in Computational Drug Design

The various computational methods are not isolated; they inform and validate one another in a cyclical process of design and refinement.

G DFT DFT Docking Molecular Docking DFT->Docking Provides accurate ligand charges & geometry SAR Structure-Activity Relationship (SAR) Docking->SAR Reveals binding modes & key interactions QSAR QSAR QSAR->SAR Identifies key physicochemical descriptors Design Rational Design of New Derivatives SAR->Design Informs structural modifications ADMET ADMET Prediction ADMET->SAR Filters for drug-like properties Design->DFT Creates new molecules to evaluate

Caption: Interplay of computational methods in drug design.

Conclusion and Future Perspectives

The comparative computational analysis of acetamide derivatives is a powerful strategy for accelerating drug discovery. By integrating DFT, validated molecular docking, and QSAR, researchers can efficiently screen virtual libraries, build robust structure-activity relationships, and prioritize the most promising candidates for synthesis. This in-silico approach not only reduces the cost and time associated with traditional discovery pipelines but also provides a deeper, mechanistic understanding of molecular interactions. As computational power increases and algorithms become more sophisticated, these methods will play an even more central role in designing the next generation of acetamide-based therapeutics.

References

  • FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. MOLECULAR DOCKING, DFT AND PHARMACOKINETIC STUDIES OF SOME ACETAMIDE DERIVATIVES AS POTENTIAL ANTI-BREAST CANCER AGENTS.
  • ResearchGate. How can I validate a docking protocol?. (2015-07-07).
  • ACS Omega. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023-03-09).
  • National Institutes of Health (NIH). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs.
  • Bioinformatics Stack Exchange. How can I validate docking result without a co-crystallized ligand?. (2021-04-19).
  • RSC Publishing. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide.
  • ResearchGate. Validation of Docking Methodology (Redocking). (2024-09-24).
  • National Institutes of Health (NIH). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ResearchGate. Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (2025-08-05).
  • ResearchGate. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023-03-09).
  • PubMed. Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. (2017-12-02).
  • RSC Publishing. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • Oriental Journal of Chemistry. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide.
  • National Institutes of Health (NIH). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • ResearchGate. Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022-03-01).
  • ResearchGate. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2025-08-06).
  • RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022-03-30).
  • Taylor & Francis Online. Acetamide – Knowledge and References.
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022-03-30).
  • National Institutes of Health (NIH). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
  • MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.
  • ResearchGate. Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. (2025-08-06).
  • National Institutes of Health (NIH). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022-02-15).

Sources

Safety Operating Guide

Navigating the Safe Disposal of N-(3-cyanophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N-(3-cyanophenyl)acetamide, moving beyond simple directives to explain the scientific rationale behind each step. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a nitrile-containing aromatic amide. While organic nitriles do not readily release free cyanide ions, their improper handling or disposal can pose health and environmental risks.[1]

According to available Safety Data Sheets (SDS), this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][3] In the event of a fire, it may produce toxic gases, including carbon oxides and nitrogen oxides.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.

A summary of the key chemical and physical properties of this compound relevant to its disposal is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Solid
Hazards Harmful if swallowed, skin and eye irritant
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides

The Disposal Decision Workflow: Small vs. Bulk Quantities

The appropriate disposal method for this compound is contingent on the quantity of waste. The following workflow provides a decision-making framework for laboratory personnel.

DisposalWorkflow Start Waste N-(3-cyanophenyl) -acetamide Generated Decision Quantity of Waste? Start->Decision SmallScale Small Scale (< 5g) Decision->SmallScale < 5g Bulk Bulk Quantity (> 5g or contaminated debris) Decision->Bulk > 5g InLab In-Lab Chemical Treatment (Hydrolysis) SmallScale->InLab Licensed Collection by Licensed Hazardous Waste Contractor Bulk->Licensed Procedure Follow Step-by-Step Hydrolysis Protocol InLab->Procedure Segregate Segregate, Label, and Store as Hazardous Waste Licensed->Segregate End Disposal Complete Procedure->End Segregate->End

Caption: Decision workflow for the disposal of this compound.

In-Lab Disposal Protocol for Small Quantities (< 5g): Chemical Hydrolysis

For small quantities of this compound, in-laboratory chemical treatment via hydrolysis is a viable option to convert the nitrile group to a less hazardous carboxylic acid or its salt.[5][6] This process should be performed by trained personnel in a designated area.

Principle of Hydrolysis

Nitriles can be hydrolyzed under acidic or alkaline conditions.[5][6] Heating the compound with an aqueous solution of a strong acid or base will break the carbon-nitrogen triple bond, ultimately forming a carboxylic acid (in acidic conditions) or a carboxylate salt (in alkaline conditions) and ammonia or an ammonium salt.[5][6]

Step-by-Step Alkaline Hydrolysis Protocol

Alkaline hydrolysis is often preferred for its efficacy.

Materials:

  • This compound waste (< 5g)

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

  • Fume hood

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is clean and free of contaminants.

  • Reaction Mixture: In the round-bottom flask, dissolve the this compound waste in a sufficient volume of 10% NaOH solution (e.g., 50-100 mL for up to 5g of waste). Add a stir bar.

  • Reflux: Attach the flask to the condenser and begin stirring. Gently heat the mixture to reflux using the heating mantle. The target temperature should be near the boiling point of the aqueous solution.

  • Reaction Time: Continue to reflux the mixture for a minimum of 2-4 hours. The hydrolysis of the nitrile group will result in the formation of sodium 3-acetamidobenzoate and the evolution of ammonia gas.[5] The ammonia will be contained by the reflux condenser and dissolve in the reaction mixture.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • pH Adjustment: Once cool, slowly and carefully neutralize the solution with a dilute acid, such as hydrochloric acid (HCl), to a pH between 6.0 and 8.0. This should be done with constant stirring and monitoring with a pH meter or pH paper.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 3-acetamidobenzoate and ammonium salts, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[7] Always verify your institution's specific guidelines for drain disposal.

Disposal of Bulk Quantities and Contaminated Materials

For quantities of this compound greater than 5 grams, or for materials heavily contaminated with the compound (e.g., spill cleanup debris, contaminated labware), in-lab treatment is not recommended. These materials must be disposed of as hazardous waste through your institution's designated hazardous waste management program.

Procedure for Bulk Waste:

  • Segregation and Containment: Segregate the this compound waste from other waste streams.[2][3] Place the solid waste in a clearly labeled, sealed, and compatible container. For contaminated debris, use a designated solid waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the labeled container in a designated satellite accumulation area that is secure and away from incompatible materials.[2][8]

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Small Spills: For small powder spills, carefully sweep up the material and place it in a labeled hazardous waste container for disposal.[2] Avoid generating dust. Clean the area with a suitable solvent and decontaminate all equipment used.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]

  • Ingestion or Inhalation: Move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention for any exposure.[2][3]

By adhering to these scientifically-grounded procedures, you can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Wikipedia. (n.d.). Cyanide.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
  • Li, Y., et al. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 27(22), 7869.
  • Centers for Disease Control and Prevention. (n.d.). Hazardous Waste - Safety Checklist Program for Schools.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • PubChem. (n.d.). This compound.

Sources

Comprehensive Safety Protocol: Handling N-(3-cyanophenyl)acetamide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of N-(3-cyanophenyl)acetamide. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical reagents safely and effectively. This document moves beyond a simple checklist, offering a procedural framework grounded in causality to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundational step before any laboratory work commences. The primary risks are associated with exposure through inhalation, skin contact, eye contact, and ingestion.

According to notifications provided to the European Chemicals Agency (ECHA), this substance is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes serious eye and skin irritation.[1] It may also cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[2][4]
Acute Toxicity, DermalHarmful in contact with skinH312[2]
Skin Corrosion/IrritationCauses skin irritationH315[2][3][4][5]
Serious Eye Damage/IrritationCauses serious eye irritationH319[2][3][4][5]
Acute Toxicity, InhalationHarmful if inhaledH332[2][4]
STOT, Single ExposureMay cause respiratory irritationH335[2][3][4]

Note: Classifications are based on available Safety Data Sheets. Researchers should always consult the specific SDS for the product they are using.

The causality is clear: the chemical properties of this compound can provoke a toxic or irritant response upon contact with biological tissues. Therefore, minimizing direct contact and airborne exposure is the primary goal of the following control measures.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before relying on PPE, robust engineering controls must be in place to minimize hazards at their source.

  • Ventilation: All work with this compound, particularly when handling the solid powder, must be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory to control the inhalation hazard from dust or vapors. Facilities should use adequate general and local exhaust ventilation to keep airborne concentrations low.[3][6][7]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][7][8]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is dictated by the specific hazards identified. For this compound, a multi-faceted approach is required to protect against all potential routes of exposure.

  • Eye and Face Protection: The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.

    • Minimum Requirement: Government-approved, ANSI Z87.1-compliant safety glasses with side shields are required for all operations.

    • Recommended: Chemical splash goggles should be worn, as they provide a more complete seal around the eyes.[8]

    • High-Risk Operations: When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[2][9]

  • Skin and Body Protection: The H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") warnings demand comprehensive skin protection.

    • Gloves: Compatible, chemical-resistant gloves are mandatory.[8] Nitrile gloves are a common and effective choice. Gloves must be inspected for any signs of degradation or puncture before use.[8] Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[8] Dispose of contaminated gloves in accordance with institutional and local regulations.

    • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned to protect street clothes and skin.

    • Additional Clothing: For tasks with a higher risk of contamination, consider disposable coveralls or aprons.[9] Protective boots may be required depending on the scale of the operation.[8]

  • Respiratory Protection: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications are particularly relevant when handling the compound as a powder, which can easily become airborne.

    • Under Engineering Controls: When working within a certified chemical fume hood, respiratory protection may not be required.

    • Without Local Exhaust: If handling outside of a fume hood or if dust generation is unavoidable, a government-approved respirator is necessary.[8] A NIOSH-approved N95 or higher particulate respirator is recommended. For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[6][7]

Operational and Disposal Plan

A systematic workflow ensures that safety protocols are integrated into every step of the experimental process.

Workflow for Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Don Required PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 Check functionality handle_1 Designate work area & lay down absorbent liner prep_2->handle_1 Proceed to handling handle_2 Carefully weigh solid (Minimize dust generation) handle_1->handle_2 handle_3 Transfer to vessel & add solvent handle_2->handle_3 clean_1 Wipe down work surface with appropriate solvent handle_3->clean_1 Experiment complete clean_2 Segregate chemical waste (Solid & Liquid) clean_1->clean_2 clean_3 Dispose of contaminated PPE (Gloves, Liners) clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4

Caption: Workflow for handling this compound.

Step-by-Step Protocol for Weighing and Solubilizing:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the path to the eyewash station and safety shower is unobstructed.

    • Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Handling (Inside Fume Hood):

    • Cover the work surface (e.g., analytical balance) with disposable absorbent bench paper.

    • Carefully transfer the required amount of solid this compound to a tared weigh boat. Perform this action gently to minimize the generation of airborne dust.

    • Transfer the weighed solid into the reaction or storage vessel.

    • Add the desired solvent to the vessel, ensuring the container is properly labeled.

  • Decontamination and Disposal:

    • Once the transfer is complete, decontaminate any surfaces, including the spatula and weigh boat, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Dispose of all contaminated disposable materials, including gloves and bench paper, into a designated solid hazardous waste container.[7][10]

    • Segregate chemical waste. Unused solid and solutions containing this compound must be disposed of in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.[2][11] Do not pour down the drain.[3][8]

    • After removing all PPE, wash hands thoroughly with soap and water.[2][3][8]

Emergency Response

In the event of an exposure, immediate and correct first aid is critical.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[2][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]

  • Ingestion: Wash the mouth out with water. Do not induce vomiting.[6] Seek immediate medical attention.[2][6]

For any exposure, show the Safety Data Sheet to the attending medical personnel.[8]

References

  • Enamine, Safety D
  • AK Scientific, Inc., 2-Amino-N-(3-cyanophenyl)
  • LGC Standards, Safety Data Sheet for N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide.
  • Cole-Parmer, Material Safety Data Sheet for this compound.
  • AK Scientific, Inc.
  • LGC Standards, Safety Data Sheet for a rel
  • U.S. Environmental Protection Agency, Personal Protective Equipment.
  • European Chemicals Agency (ECHA)
  • AK Scientific, Inc.
  • Sigma-Aldrich, SAFETY D
  • Sigma-Aldrich, 3-Acetamidobenzonitrile SAFETY D
  • Chemos GmbH&Co.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyanophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.